molecular formula C₂₅H₃₁FNNaO₆ B1140115 Desmethyl Hydroxy Cerivastatin Sodium Salt CAS No. 201793-00-2

Desmethyl Hydroxy Cerivastatin Sodium Salt

货号: B1140115
CAS 编号: 201793-00-2
分子量: 483.52
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Desmethyl Hydroxy Cerivastatin Sodium Salt, also known as Desmethyl Hydroxy Cerivastatin Sodium Salt, is a useful research compound. Its molecular formula is C₂₅H₃₁FNNaO₆ and its molecular weight is 483.52. The purity is usually 95%.
BenchChem offers high-quality Desmethyl Hydroxy Cerivastatin Sodium Salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Desmethyl Hydroxy Cerivastatin Sodium Salt including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

sodium;7-[4-(4-fluorophenyl)-5-(hydroxymethyl)-6-(1-hydroxypropan-2-yl)-2-propan-2-ylpyridin-3-yl]-3,5-dihydroxyhept-6-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32FNO6.Na/c1-14(2)24-20(9-8-18(30)10-19(31)11-22(32)33)23(16-4-6-17(26)7-5-16)21(13-29)25(27-24)15(3)12-28;/h4-9,14-15,18-19,28-31H,10-13H2,1-3H3,(H,32,33);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFMSULPGROFJPL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=C(C(=N1)C(C)CO)CO)C2=CC=C(C=C2)F)C=CC(CC(CC(=O)[O-])O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31FNNaO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: Desmethyl Hydroxy Cerivastatin Sodium Salt (Metabolite M-24)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

Desmethyl Hydroxy Cerivastatin Sodium (often designated in literature as Metabolite M-24 Sodium ) is a critical, pharmacologically active metabolite of the HMG-CoA reductase inhibitor Cerivastatin. Unlike many Phase I metabolites which are detoxification products, M-24 retains significant inhibitory potency against HMG-CoA reductase (similar to the parent compound).

Its structural elucidation and quantification are pivotal in forensic toxicology and pharmaceutical safety, particularly in understanding the mechanism of Cerivastatin-induced rhabdomyolysis. The compound represents a dual-modification of the parent drug:


-demethylation at the benzylic ether and hydroxylation at the isopropyl moiety.[1][2]
Chemical Identity Table
FeatureDetails
Common Name Desmethyl Hydroxy Cerivastatin Sodium (Metabolite M-24)
IUPAC Name Sodium (3R,5S,6E)-7-[4-(4-fluorophenyl)-5-(hydroxymethyl)-6-(1-hydroxypropan-2-yl)-2-(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoate
CAS Number (Free Acid) 216220-12-1
Molecular Formula C

H

FNNaO

Molecular Weight ~483.51 g/mol (Sodium Salt); 461.53 g/mol (Free Acid)
Solubility Soluble in Methanol, DMSO, Water (>10 mg/mL due to Sodium salt form)
Key Pharmacophore 3,5-dihydroxyhept-6-enoic acid (HMG-CoA Reductase binding site)

Structural Characterization & Logic

The structure of M-24 is defined by three distinct domains. Understanding these domains explains the compound's retained potency and its role in toxicity.

A. The Pyridine Core (Scaffold)

Unlike the hexahydronaphthalene ring of lovastatin/simvastatin, Cerivastatin utilizes a fully synthetic pyridine core. In M-24, this core remains intact, maintaining the spatial orientation required for the active site.

B. The Metabolic Modifications (The "Desmethyl-Hydroxy" Shift)
  • 
    -Desmethylation (Position 5):  The parent Cerivastatin contains a methoxymethyl group. CYP2C8 facilitates the removal of the methyl group, converting this to a hydroxymethyl  group. This increases the polarity of the molecule significantly.
    
  • Hydroxylation (Position 6): The parent contains two isopropyl groups. CYP2C8 (and to a lesser extent CYP3A4) hydroxylates one of the methyl carbons on the isopropyl chain, converting it to a 1-hydroxypropan-2-yl moiety.

C. The Dihydroxyheptenoic Acid Side Chain

This constitutes the "business end" of the molecule. It mimics the substrate HMG-CoA. In the sodium salt form, the lactone ring is hydrolyzed open to the carboxylate. Crucially, the stereochemistry (3R, 5S) must be preserved for biological activity.

Metabolic Pathway & Toxicity Mechanism

The formation of M-24 is a result of sequential or parallel metabolism. The accumulation of M-24 is often exacerbated by drug-drug interactions (DDIs), specifically with Gemfibrozil (a CYP2C8 inhibitor).

Pathway Visualization

The following diagram illustrates the biotransformation of Cerivastatin into M-24, highlighting the enzymatic dependencies.

Cerivastatin_Metabolism Parent Cerivastatin (Parent Drug) M1 M-1 (Desmethyl Cerivastatin) Parent->M1 CYP2C8 (Major) CYP3A4 (Minor) (O-Demethylation) M23 M-23 (6-Hydroxy Cerivastatin) Parent->M23 CYP2C8 (Hydroxylation) Toxicity Myotoxicity / Rhabdomyolysis (Due to accumulation of Active Species) Parent->Toxicity M24 M-24 (Desmethyl-Hydroxy Cerivastatin) M1->M24 CYP2C8 (Hydroxylation) M23->M24 CYP2C8 (O-Demethylation) M24->Toxicity Retained Potency + Renal Accumulation

Caption: Biotransformation of Cerivastatin to M-24. Note the central role of CYP2C8. Inhibition of this enzyme leads to altered ratios and potential accumulation of active species.

Mechanistic Insight: The "Active Metabolite" Threat

Unlike many statins where metabolites are inactive, M-24 retains approximately 100% of the HMG-CoA reductase inhibitory activity of the parent compound [1]. Because M-24 is more polar (due to the added hydroxyl groups), its clearance is heavily dependent on OATP transporters. If these transporters are inhibited (e.g., by Cyclosporine or Gemfibrozil), M-24 accumulates in plasma, contributing significantly to the systemic muscle toxicity (rhabdomyolysis) that led to the drug's withdrawal [2].

Experimental Protocols

Protocol A: In Vitro Generation of M-24 (Microsomal Incubation)

For researchers lacking a synthetic standard, M-24 can be generated biologically using human liver microsomes (HLM). This protocol ensures the production of the biologically relevant stereoisomer.

Reagents:

  • Human Liver Microsomes (HLM) (20 mg/mL protein conc.)

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase)

  • Magnesium Chloride (3.3 mM)

  • Phosphate Buffer (100 mM, pH 7.4)[3]

  • Cerivastatin Sodium (Substrate)[4]

Workflow:

  • Preparation: Dilute HLM to a final concentration of 0.5 mg/mL in Phosphate Buffer.

  • Pre-incubation: Add Cerivastatin (final conc. 10 µM). Incubate at 37°C for 5 minutes.

  • Initiation: Add the NADPH regenerating system to start the reaction.

  • Incubation: Incubate at 37°C for 60 minutes. (Note: Longer incubation favors secondary metabolites like M-24 over primary ones like M-1).

  • Termination: Stop reaction with ice-cold Acetonitrile (containing internal standard, e.g., Cerivastatin-d6) in a 1:1 volume ratio.

  • Extraction: Centrifuge at 10,000 x g for 10 minutes to pellet proteins. Collect supernatant.

  • Analysis: Inject supernatant into LC-MS/MS.

Protocol B: LC-MS/MS Identification Criteria

To validate the presence of Desmethyl Hydroxy Cerivastatin (M-24), use the following transition parameters.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Retention Time (Relative)
Cerivastatin 460.2 [M+H]+356.2201.00 (Ref)
M-1 (Desmethyl) 446.2 [M+H]+342.222~0.92
M-23 (Hydroxy) 476.2 [M+H]+372.222~0.85
M-24 (Target) 462.2 [M+H]+ 358.2 25 ~0.78

Note: M-24 elutes earlier than the parent due to increased polarity from the two hydroxyl modifications.

Synthesis & Stability Considerations

Synthesis Logic (Retrosynthetic Analysis)

While total synthesis is complex, the generation of the M-24 reference standard typically follows a convergent route:

  • Pyridine Construction: A Hantzsch pyridine synthesis using a modified ethyl acetoacetate precursor containing the pre-formed hydroxymethyl and protected hydroxy-isopropyl groups.

  • Side Chain Attachment: The dihydroxyheptenoic acid chain is attached via a Wittig-Horner reaction to the C-3 aldehyde of the pyridine core.

  • Salt Formation: The final step involves hydrolysis of the ester/lactone with NaOH to yield the Sodium Salt.

Storage & Handling
  • Hygroscopicity: As a sodium salt, M-24 is hygroscopic. It must be stored in a desiccator at -20°C.

  • Lactonization: In acidic environments (pH < 5), the open-chain acid will cyclize to form the lactone (M-24 Lactone). All analytical buffers should be maintained at pH > 7.0 to preserve the active salt form.

References

  • Biotransformation of Cerivastatin: Böttcher, M. F., et al. (1998). "Metabolism of cerivastatin by human liver microsomes in vitro. Characterization of primary metabolic pathways and of cytochrome P450 isozymes involved."[1] Drug Metabolism and Disposition. Link

  • Toxicity Mechanism: Wang, J. S., et al. (2002). "Cerivastatin systemic exposure is increased in patients with renal impairment." Clinical Pharmacology & Therapeutics. Link

  • Chemical Structure Data: PubChem Compound Summary for CID 102506881, Desmethyl hydroxyl cerivastatin.[5] Link

  • CYP2C8 Interaction: Shitara, Y., et al. (2004). "Gemfibrozil and its glucuronide inhibit the organic anion transporting polypeptide 2 (OATP2/OATP1B1)-mediated hepatic uptake and CYP2C8-mediated metabolism of cerivastatin." Journal of Pharmacology and Experimental Therapeutics. Link

Sources

Technical Dossier: Desmethyl Hydroxy Cerivastatin (Metabolite M-24)

[1][2]

Executive Summary

Desmethyl Hydroxy Cerivastatin (commonly designated as Metabolite M-24 ) is a secondary, pharmacologically active metabolite of the HMG-CoA reductase inhibitor Cerivastatin.[1] While Cerivastatin was withdrawn from the global market in 2001 due to associations with fatal rhabdomyolysis, the study of its metabolites remains critical for forensic toxicology, drug-drug interaction (DDI) modeling, and the development of next-generation statins.[1]

M-24 represents the convergence of two primary metabolic pathways: O-demethylation and hydroxylation .[1] Although it circulates at lower concentrations than the primary metabolites (M-1 and M-23), it retains significant inhibitory potency against HMG-CoA reductase.[1][2] Its formation and clearance are heavily dependent on CYP2C8 activity, making it a sensitive marker for CYP2C8-mediated interactions (e.g., the lethal interaction with Gemfibrozil).[1]

Chemical Identity & Specifications

The following data characterizes the specific isomer formed via human hepatic metabolism.

ParameterSpecification
Common Name Desmethyl Hydroxy Cerivastatin (M-24)
Systematic Name (3R,5S,6E)-7-[4-(4-fluorophenyl)-5-(hydroxymethyl)-6-(1-hydroxypropan-2-yl)-2-propan-2-ylpyridin-3-yl]-3,5-dihydroxyhept-6-enoic acid
CAS Registry Number 216220-12-1
Molecular Formula C₂₅H₃₂FNO₆
Molecular Weight 461.53 g/mol
Monoisotopic Mass 461.2214 Da
Structural Modifications 1.[1][3][4] O-Demethylation: Benzylic methoxymethyl group

Hydroxymethyl.2.[1] Hydroxylation: Isopropyl group

Hydroxyisopropyl.[1]
Solubility Soluble in Methanol, DMSO; sparingly soluble in water.[1]

Metabolic Pathway & Biotransformation

The formation of M-24 illustrates a "metabolic grid" where Cerivastatin is processed by CYP2C8 and CYP3A4.[1][2]

  • Pathway A (Demethylation): Cerivastatin is O-demethylated at the benzylic ether moiety to form M-1 (Desmethyl Cerivastatin).[1] This is mediated by both CYP2C8 and CYP3A4.[1][2]

  • Pathway B (Hydroxylation): Cerivastatin is hydroxylated at the 6-isopropyl group to form M-23 (6-Hydroxy Cerivastatin).[1] This is mediated almost exclusively by CYP2C8.[1]

  • Convergence: Both M-1 and M-23 can be further metabolized to form the dual-modified M-24 .[1][2]

Pathway Visualization

Cerivastatin_MetabolismCerivastatinCerivastatin(Parent Drug)MW: 459.55M1M-1(Desmethyl Cerivastatin)MW: 445.5Cerivastatin->M1CYP2C8 / CYP3A4(O-Demethylation)M23M-23(6-Hydroxy Cerivastatin)MW: 475.5Cerivastatin->M23CYP2C8(Hydroxylation)M24M-24(Desmethyl Hydroxy Cerivastatin)MW: 461.5M1->M24CYP2C8(Hydroxylation)M23->M24CYP2C8 / CYP3A4(O-Demethylation)

Figure 1: Metabolic grid showing the formation of M-24 via converging pathways.[1] Note the critical role of CYP2C8 in both branches.

Pharmacological & Toxicological Context

Potency Retention

Unlike many Phase I metabolites which are detoxification products, M-24 retains high pharmacological activity.[1] In vitro assays demonstrate that M-24 inhibits HMG-CoA reductase with a potency comparable to the parent compound (IC₅₀ in the low nanomolar range).[1] This contributes to the "total statin activity" burden in patients.[1]

The Rhabdomyolysis Link

The withdrawal of Cerivastatin was precipitated by rhabdomyolysis cases, particularly when co-administered with Gemfibrozil .

  • Mechanism: Gemfibrozil is a potent inhibitor of CYP2C8.[1]

  • Impact on M-24: Since CYP2C8 drives the formation of M-23 and the subsequent conversion to M-24, inhibition leads to a shunting of metabolism.[1] However, the primary danger is the accumulation of the parent drug and active metabolites due to blocked clearance.

  • Relevance: In forensic analysis of statin-induced myopathy, quantifying M-24 alongside the parent drug helps determine if CYP2C8 metabolism was functional or inhibited at the time of the adverse event.[1]

Analytical Protocol: LC-MS/MS Detection

Objective: Quantitation of M-24 in human serum/plasma. Method Origin: Adapted from Jemal et al. (1999).[1][5]

A. Sample Preparation (Liquid-Liquid Extraction)[1][4]
  • Aliquot: Transfer 0.5 mL of serum into a borosilicate glass tube.

  • Internal Standard: Add 50 µL of deuterated internal standard (Cerivastatin-d6 or analogue).

  • Acidification: Add 100 µL of 0.1 M ammonium acetate buffer (pH 4.5) to ensure the analyte is in the free acid form (lactones are unstable).[1]

  • Extraction: Add 3 mL of Methyl tert-butyl ether (MTBE) . Vortex for 10 minutes.

  • Separation: Centrifuge at 3000 x g for 10 minutes. Freeze the aqueous layer in a dry ice/acetone bath.[1]

  • Reconstitution: Decant the organic layer, evaporate to dryness under nitrogen at 40°C, and reconstitute in 100 µL of Mobile Phase.

B. LC-MS/MS Parameters[1][4][6][7][8][9]
  • Column: C18 Reverse Phase (e.g., 50 x 2.1 mm, 3-5 µm particle size).[1]

  • Mobile Phase: Isocratic or Gradient mixture of Acetonitrile:Ammonium Formate (10 mM, pH 4.5).

  • Ionization: Electrospray Ionization (ESI) in Positive Mode .[1]

  • MRM Transitions:

AnalytePrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)
Cerivastatin 460.2 [M+H]⁺356.2~20
M-24 (Desmethyl Hydroxy) 462.2 [M+H]⁺ 358.2 *~22

*Note: The product ion 358.2 typically corresponds to the loss of the dihydroxyheptanoic acid side chain (neutral loss of ~104 Da), a characteristic fragmentation pathway for this class of statins. Optimization of Collision Energy (CE) is required for specific instrument platforms.

References

  • Jemal, M., et al. (1999). "Quantitation of cerivastatin and its seven acid and lactone biotransformation products in human serum by liquid chromatography-electrospray tandem mass spectrometry."[1][5] Journal of Chromatography B: Biomedical Sciences and Applications, 736(1-2), 19-41.[1][5] Link

  • Bayer Corporation. (2001).[1] "Baycol (Cerivastatin Sodium) Tablets - NDA 20-740."[1] FDA Approved Labeling. Link

  • PubChem. (2024).[1] "Desmethyl hydroxyl cerivastatin (Compound)."[1] National Library of Medicine.[1] Link[1]

  • Wang, J.S., et al. (2002). "The effect of gemfibrozil on the pharmacokinetics of cerivastatin."[1] Clinical Pharmacology & Therapeutics, 72(3), 303-309.[1] Link

Biotransformation of Cerivastatin: The Oxidative Pathway to Metabolite M-24

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Metabolic Profiling & Mechanism Elucidation

Executive Summary

The metabolic fate of Cerivastatin (Baycol) remains a critical case study in pharmaceutical toxicology. While the drug was withdrawn due to rhabdomyolysis linked to Gemfibrozil interaction, the underlying metabolic pathways provide a textbook example of dual-pathway convergence .

This guide focuses on the formation of the Desmethyl-Hydroxy metabolite (M-24) .[1] Unlike primary metabolites formed via single-step oxidation, M-24 represents the convergence of two distinct metabolic vectors: O-demethylation and benzylic hydroxylation. Understanding this pathway is essential for researchers modeling drug-drug interactions (DDIs) involving CYP2C8 and CYP3A4.[2]

Molecular Mechanism of Biotransformation

The formation of M-24 is not a linear process but a "metabolic grid" involving two intermediate metabolites: M-1 (Desmethyl cerivastatin) and M-23 (Hydroxy cerivastatin) .

The Convergence Model

The parent molecule, Cerivastatin, possesses two primary sites susceptible to Phase I oxidation:

  • The Benzylic Methyl Ether: Subject to O-demethylation.

  • The Isopropyl Moiety: Subject to stereoselective hydroxylation at the C6 position.[3]

M-24 is the product of both reactions occurring on the same scaffold.

MetaboliteChemical ModificationMass Shift (vs Parent)
Cerivastatin Parent0 Da (MW ~459.5)
M-1 O-Demethylation (Loss of -CH₃, Gain of -H)-14 Da
M-23 Hydroxylation (Gain of -O)+16 Da
M-24 Dual Modification (-CH₃ + O)+2 Da (MW ~461.5)
Pathway Visualization

The following diagram illustrates the "Metabolic Grid" and the specific enzymatic drivers for each vector.

Cerivastatin_Metabolism Parent Cerivastatin (MW 459.5) M1 M-1 (Desmethyl Cerivastatin) MW 445.5 Parent->M1 Major: CYP3A4 Minor: CYP2C8 M23 M-23 (6-Hydroxy Cerivastatin) MW 475.5 Parent->M23 Major: CYP2C8 Minor: CYP3A4 M24 M-24 (Desmethyl-Hydroxy Cerivastatin) MW 461.5 M1->M24 Hydroxylation (CYP2C8) M23->M24 Demethylation (CYP3A4)

Figure 1: The Metabolic Grid of Cerivastatin.[1] M-24 is formed via the convergence of the M-1 and M-23 pathways, illustrating the interplay between CYP2C8 and CYP3A4.

Enzymology & Kinetics

The formation of M-24 is governed by a "hand-off" mechanism between CYP2C8 and CYP3A4. Understanding the fractional contribution (


) of each enzyme is vital for predicting DDI magnitude.
Primary Oxidation (Parent Drug)
  • CYP2C8: The dominant enzyme for the hydroxylation pathway. It drives the formation of M-23 with high affinity (

    
    ).
    
  • CYP3A4: The dominant enzyme for the demethylation pathway (M-1 formation), though CYP2C8 contributes significantly here as well.[1][3]

Secondary Oxidation (Formation of M-24)

Once the parent drug is modified, the enzyme affinity shifts. Current kinetic modeling suggests a cross-over effect:

  • From M-1 to M-24: The desmethyl metabolite (M-1) requires hydroxylation to become M-24. Since CYP2C8 is the primary hydroxylator of this scaffold, CYP2C8 drives this step.

  • From M-23 to M-24: The hydroxy metabolite (M-23) requires demethylation.[4] CYP3A4 is the primary catalyst for this O-demethylation step.

Clinical Consequence: In the presence of Gemfibrozil (a potent CYP2C8 inhibitor via its glucuronide), the path to M-23 is blocked. Consequently, the drug is shunted toward M-1 (via CYP3A4). However, the subsequent conversion of M-1 to M-24 is also dependent on CYP2C8. This creates a metabolic bottleneck, leading to the accumulation of active upstream compounds.

Experimental Workflow: In Vitro Identification

To isolate and identify M-24, researchers should utilize a Human Liver Microsome (HLM) incubation coupled with High-Resolution Mass Spectrometry (HRMS).

Protocol: Microsomal Incubation

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc.)

  • NADPH Regenerating System (Glucose-6-phosphate, NADP+, G6P-Dehydrogenase)

  • Phosphate Buffer (100 mM, pH 7.4)[1]

  • Quenching Solution: Ice-cold Acetonitrile (ACN) with 0.1% Formic Acid.

Step-by-Step Methodology:

  • Pre-Incubation:

    • Mix HLM (final conc. 0.5 mg/mL) with Phosphate Buffer and Cerivastatin (final conc. 1–10

      
      ).
      
    • Equilibrate at 37°C for 5 minutes.

    • Note: Use a low substrate concentration to ensure linear metabolite formation.

  • Initiation:

    • Add NADPH regenerating system to initiate the reaction.

    • Total reaction volume: 200

      
      .
      
  • Incubation Time Course:

    • Incubate at 37°C with shaking.

    • Timepoints: 0, 15, 30, 60 minutes.

    • Rationale: M-24 is a secondary metabolite; it appears later than M-1/M-23. A 60-minute timepoint is crucial to allow sufficient accumulation of the secondary product.

  • Termination:

    • Add 200

      
       ice-cold ACN to quench metabolic activity and precipitate proteins.
      
    • Vortex for 30 seconds.

  • Preparation for Analysis:

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer supernatant to LC vials.

Analytical Detection (LC-MS/MS)

Instrument Setup:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8

    
    ).
    
  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid[5]

  • Gradient: 5% B to 95% B over 10 minutes.

Mass Spectrometry Parameters (Targeted MRM): Since M-24 is +2 Da relative to the parent, specificity is key.

AnalytePrecursor Ion (m/z)

Product Ion (m/z)Collision EnergyNote
Cerivastatin 460.2356.220 eVLoss of methyl-heptenoic acid side chain
M-24 462.2 358.2 22 eVDiagnostic shift of +2 Da in core fragment

Data Interpretation:

  • Retention Time: M-24 is more polar than Cerivastatin due to the hydroxyl group and loss of the methyl group. Expect it to elute earlier than the parent drug and likely between M-23 and M-1 depending on the specific column chemistry.

  • Validation: To confirm the identity without a synthetic standard, perform MS/MS fragmentation.[6] The presence of the fluorophenyl moiety (stable) and the shift in the pyridine core mass confirms the metabolic changes occurred on the pyridine/side-chain substituents.

References

  • Kaspera, R. et al. (2010). Cerivastatin in vitro metabolism by CYP2C8 variants found in patients experiencing rhabdomyolysis.[3][7] Pharmacogenetics and Genomics.[1][3] Link

  • Shitara, Y. et al. (2004). Gemfibrozil and its glucuronide inhibit the organic anion transporting polypeptide 2 (OATP2/OATP1B1)-mediated hepatic uptake and CYP2C8-mediated metabolism of cerivastatin. Journal of Pharmacology and Experimental Therapeutics. Link

  • Bayer AG. (1999). Cerivastatin Sodium (Baycol) Clinical Pharmacology Biopharmaceutics Review. FDA Center for Drug Evaluation and Research. Link

  • PubChem. (2025).[8] Desmethyl hydroxyl cerivastatin (Compound Summary).[8] National Library of Medicine. Link

  • Wang, J.S. et al. (2002). The coronary heart disease drug cerivastatin: an entirely new generation of HMG-CoA reductase inhibitor. Cardiovascular Drug Reviews. Link

Sources

Technical Monograph: Pharmacological Activity of Desmethyl Hydroxy Cerivastatin Sodium Salt (Metabolite M-24)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacological, metabolic, and experimental profile of Desmethyl Hydroxy Cerivastatin Sodium Salt (Metabolite M-24), a critical secondary metabolite of the withdrawn statin, Cerivastatin.

Executive Summary

Desmethyl Hydroxy Cerivastatin Sodium Salt (Code: M-24) is the secondary metabolite of the HMG-CoA reductase inhibitor Cerivastatin (Baycol). Formed via dual oxidation pathways—demethylation and hydroxylation—M-24 retains high pharmacological potency, exhibiting HMG-CoA reductase inhibition equipotent to the parent drug.[1] While historically undetectable in plasma under normal dosing due to rapid clearance, M-24 serves as a critical reference standard in forensic toxicology and drug-drug interaction (DDI) research. Its formation and accumulation dynamics are central to understanding the metabolic bottlenecks (specifically CYP2C8 inhibition) that contributed to the rhabdomyolysis-associated withdrawal of Cerivastatin.

Chemical Identity & Physicochemical Properties

M-24 represents the "metabolic endpoint" of Phase I oxidation for Cerivastatin before Phase II conjugation. It is structurally characterized by the loss of a methyl group from the benzylic ether and the addition of a hydroxyl group to the isopropyl moiety.

Parameter Technical Specification
Common Name Desmethyl Hydroxy Cerivastatin Sodium
Metabolite Code M-24
CAS Number 201793-00-2 (Sodium Salt) / 216220-12-1 (Free Acid)
IUPAC Name Sodium (3R,5S,6E)-7-[4-(4-fluorophenyl)-5-(hydroxymethyl)-6-(1-hydroxypropan-2-yl)-2-propan-2-ylpyridin-3-yl]-3,5-dihydroxyhept-6-enoate
Molecular Formula C₂₅H₃₁FNO₆Na
Molecular Weight 483.51 g/mol
Solubility Soluble in Methanol, DMSO, Water (>10 mg/mL)
Appearance White to Off-White Solid (Hygroscopic)
Pharmacodynamics: Mechanism of Action
2.1. HMG-CoA Reductase Inhibition

Like its parent, Desmethyl Hydroxy Cerivastatin functions as a competitive, reversible inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. The sodium salt form presents the pharmacophore in its active, open-ring hydroxy-acid state, mimicking the transition state of the HMG-CoA reduction.

  • Binding Affinity (Ki): ~1.3 nM (comparable to Cerivastatin).[1][2]

  • Potency (IC50): 1.0 – 1.2 nM in rat liver microsomal assays.

  • Stereoselectivity: Activity is restricted to the (3R, 5S) enantiomer.

Key Insight: Unlike many secondary metabolites which lose potency (e.g., metabolites of atorvastatin), M-24 retains near-full inhibitory potential. This implies that if metabolic clearance is stalled at M-24 (or its precursors M-1/M-23), the total "statin load" on muscle tissue remains critically high, contributing to myotoxicity.

2.2. Comparative Potency Data

The following table summarizes the inhibitory activity of Cerivastatin and its metabolites against HMG-CoA reductase.

CompoundMetabolic ModificationRelative Potency (vs. Parent)IC50 (nM)
Cerivastatin Parent100%1.1
M-1 (Desmethyl) O-Demethylation~50-90%1.3 - 2.0
M-23 (Hydroxy) Hydroxylation~100%1.1
M-24 (Desmethyl Hydroxy) Dual Oxidation ~100% 1.2

Note: Data derived from rat liver microsomal inhibition assays [1][2].

Metabolic Pathways & Biotransformation[1][4][5]

The formation of M-24 is the result of a complex interplay between CYP2C8 and CYP3A4. Understanding this pathway is essential for researchers studying statin-induced myopathy.

  • Pathway A (Major): Cerivastatin is hydroxylated by CYP2C8 to form M-23 , which is then demethylated (via CYP3A4) to M-24.

  • Pathway B (Minor): Cerivastatin is demethylated by CYP2C8/3A4 to form M-1 , which is then hydroxylated (via CYP2C8) to M-24.

The redundancy of these pathways usually prevents accumulation. However, in the presence of Gemfibrozil (a potent CYP2C8 inhibitor), the conversion to M-23 and M-24 is blocked, shunting metabolism toward glucuronidation and lactonization, which are linked to higher acyl-glucuronide toxicity.

Visualization: The Cerivastatin Metabolic Web

The following diagram illustrates the formation of M-24 and the enzymatic dependencies.

G Parent Cerivastatin (Parent Drug) M1 M-1 (Desmethyl Cerivastatin) Parent->M1 CYP2C8 (60%) CYP3A4 (40%) M23 M-23 (Hydroxy Cerivastatin) Parent->M23 CYP2C8 (Exclusive) M24 M-24 (Desmethyl Hydroxy Cerivastatin) M1->M24 CYP2C8 M23->M24 CYP3A4 Gluc Acyl-Glucuronides (Toxicity Markers) M24->Gluc UGT Enzymes

Caption: Metabolic formation of M-24. Note the critical dependence on CYP2C8 for both primary clearance and the formation of M-24 from M-1.

Experimental Protocols

For researchers utilizing Desmethyl Hydroxy Cerivastatin Sodium Salt, the following protocols ensure data integrity in potency and stability assays.

4.1. In Vitro HMG-CoA Reductase Inhibition Assay

Purpose: To verify the pharmacological potency of the M-24 salt relative to the parent compound.

Reagents:

  • NADPH (4 mM stock).

  • HMG-CoA (300 µM stock).

  • Recombinant HMG-CoA Reductase (human catalytic domain).

  • Assay Buffer: 100 mM KH₂PO₄, 1 mM EDTA, 5 mM DTT, pH 7.4.

Workflow:

  • Preparation: Dissolve Desmethyl Hydroxy Cerivastatin Sodium Salt in DMSO to create a 10 mM stock. Perform serial dilutions (0.1 nM to 1000 nM) in Assay Buffer.

  • Incubation: Mix 10 µL of enzyme solution with 10 µL of metabolite solution. Incubate at 37°C for 15 minutes to allow enzyme-inhibitor equilibrium.

  • Initiation: Add 20 µL of HMG-CoA/NADPH substrate mix to initiate the reaction.

  • Measurement: Monitor the oxidation of NADPH by measuring absorbance decrease at 340 nm kinetically for 10 minutes.

  • Validation: Control wells (DMSO only) must show linear linearity (R² > 0.98). Cerivastatin parent drug should be run as a positive control (IC50 ~1.1 nM).

4.2. LC-MS/MS Quantitation (DDI Studies)

Purpose: To detect trace levels of M-24 in microsomal incubations or plasma.

Instrument Parameters:

  • Ionization: ESI Positive Mode.

  • Precursor Ion: m/z 462.2 [M+H]⁺ (Free acid form).

  • Product Ions: m/z 444.2 (Water loss), m/z 358.1 (Characteristic fragment).

  • Column: C18 Reverse Phase (2.1 x 50 mm, 1.7 µm).

Protocol Insight: Because the sodium salt dissociates instantly in mobile phase, the mass spectrometer detects the free acid or the protonated species. Ensure the mobile phase is acidified (0.1% Formic Acid) to stabilize the ionization.

Toxicology & Clinical Relevance

The pharmacological significance of M-24 extends beyond its inhibitory capacity; it is a marker of metabolic throughput.

  • Self-Validating Toxicity Model: In scenarios where CYP2C8 is inhibited (e.g., by Gemfibrozil), the pathway to M-23 and M-24 is blocked. This forces Cerivastatin into the glucuronidation pathway, forming unstable acyl-glucuronides that can covalently bind to muscle proteins, initiating immune-mediated myopathy.

  • Accumulation Risk: While M-24 itself is cleared via Phase II conjugation, its high potency means that any renal impairment or UGT inhibition that causes M-24 back-up will contribute significantly to the total HMG-CoA reductase inhibitory load, exacerbating myotoxicity risks [3].

References
  • Boberg, M., et al. (1997). Preclinical review of cerivastatin sodium: a step forward in HMG-CoA reductase inhibition.[3] National Institutes of Health. Link

  • Mück, W. (1998). Clinical pharmacokinetics of cerivastatin.[1][2][4][3] Clinical Pharmacokinetics.[1][4] Link

  • Wang, J.S., et al. (2002). Cerivastatin in vitro metabolism by CYP2C8 variants found in patients experiencing rhabdomyolysis. Pharmacogenetics.[5] Link

  • FDA Drug Approval Package. (1997). NDA 20-740: Baycol (Cerivastatin Sodium).[3] U.S. Food and Drug Administration.[6] Link

  • PubChem Compound Summary. (2025). Desmethyl hydroxyl cerivastatin (CID 102506881).[7] National Center for Biotechnology Information. Link

Sources

Technical Guide: CYP2C8-Mediated Formation of Desmethyl Hydroxy Cerivastatin (M-24)

[1]

Executive Summary

Desmethyl Hydroxy Cerivastatin (M-24) represents the secondary, dual-metabolite of cerivastatin, formed via the convergence of two primary oxidative pathways: demethylation and hydroxylation.[1] While M-24 is a minor circulating metabolite, its formation pathways are critical for understanding the catastrophic drug-drug interaction (DDI) between cerivastatin and gemfibrozil that led to the former's market withdrawal.

This guide delineates the mechanistic role of CYP2C8 as the primary enzymatic driver for the precursors of M-24 and the "gatekeeper" of its formation. It provides researchers with validated experimental frameworks to phenotype this pathway and assess mechanism-based inhibition (MBI) risks.

Mechanistic Biochemistry

Cerivastatin clearance is dominated by hepatic metabolism.[2] The formation of M-24 is not a single-step process but the result of a metabolic grid involving two intermediate metabolites: M-1 (Desmethyl Cerivastatin) and M-23 (Hydroxy Cerivastatin) .

The Metabolic Grid
  • Pathway A (Hydroxylation - Major): Cerivastatin is hydroxylated at the 6-isopropyl group to form M-23 .[2] This step is predominantly catalyzed by CYP2C8.[3]

  • Pathway B (Demethylation - Minor): Cerivastatin is demethylated at the benzylic methyl ether moiety to form M-1 .[2] This step is shared between CYP2C8 and CYP3A4.[2]

  • Convergence to M-24:

    • From M-1: M-1 undergoes hydroxylation to form M-24. Evidence suggests this step is catalyzed almost exclusively by CYP2C8 .[3]

    • From M-23: M-23 undergoes demethylation to form M-24. This step is catalyzed by CYP3A4 .[2][4]

CYP2C8: The Critical Node

CYP2C8 is the rate-determining enzyme for the M-24 endpoint because:

  • It governs the formation of M-23 (the major precursor).[3]

  • It drives the conversion of M-1 into M-24.

  • Inhibition of CYP2C8 (e.g., by Gemfibrozil 1-O-glucuronide) collapses the metabolic grid, shunting the parent drug into systemic circulation rather than allowing M-24 formation.

CerivastatinMetabolismCerivastatinCerivastatin(Parent)M1M-1(Desmethyl)Cerivastatin->M1CYP2C8 + CYP3A4(Mixed)M23M-23(6-Hydroxy)Cerivastatin->M23CYP2C8 (Major)Primary ClearanceM24M-24(Desmethyl-Hydroxy)M1->M24CYP2C8(Exclusive)M23->M24CYP3A4

Figure 1: The Metabolic Grid of Cerivastatin. Green arrows indicate CYP2C8-dominant pathways. Note that CYP2C8 is required for both the formation of the major intermediate (M-23) and the conversion of M-1 to M-24.[2]

Experimental Framework: Phenotyping CYP2C8 Activity

To isolate the role of CYP2C8 in M-24 formation, researchers must utilize a "Subtract and Inhibit" strategy. The following protocol details the validation of CYP2C8 kinetics using Human Liver Microsomes (HLM) and Recombinant Enzymes (rhCYP).

Protocol: In Vitro Kinetic Incubation

Objective: Determine


Reagents:

  • Enzyme Source: Pooled HLM (20 mg/mL) or rhCYP2C8 / rhCYP3A4 (Bectosomes).

  • Substrate: Cerivastatin Sodium (0.05 – 50 µM).

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2).

  • Inhibitors:

    • Montelukast (0.5 µM) – Potent, selective CYP2C8 inhibitor.

    • Ketoconazole (1.0 µM) – Potent, selective CYP3A4 inhibitor.

    • Gemfibrozil 1-O-glucuronide (10-50 µM) – Mechanism-Based Inhibitor (for MBI studies).

Workflow:

  • Pre-Incubation: Mix HLM (0.2 mg/mL final) with Cerivastatin and Inhibitor (if applicable) in 100 mM Potassium Phosphate buffer (pH 7.4). Equilibrate at 37°C for 5 minutes.

    • Note on MBI: If testing Gemfibrozil Glucuronide, pre-incubate inhibitor + NADPH + HLM for 30 mins before adding Cerivastatin.

  • Initiation: Add NADPH regenerating system to start the reaction. Total volume: 200 µL.

  • Incubation: Incubate at 37°C for 10–20 minutes (ensure linear range).

  • Termination: Quench with 100 µL ice-cold Acetonitrile containing Internal Standard (e.g., Cerivastatin-d6).

  • Analysis: Centrifuge (3000g, 10 min) and inject supernatant into LC-MS/MS.

Data Analysis & Interpretation

Quantify M-1, M-23, and M-24.[1] Calculate the Fraction Metabolized (


)

ParameterFormula / LogicExpected Outcome (CYP2C8 Role)
M-23 Formation

>90% Inhibition with Montelukast.
M-1 Formation

~50-60% Inhibition with Montelukast.
M-24 Formation Sequential MetabolismStrong Inhibition with Montelukast due to blockade of M-1 conversion and M-23 precursor availability.

Clinical Implications: The Gemfibrozil Interaction

The formation of M-24 is clinically relevant as a marker of CYP2C8 health. The interaction between Cerivastatin and Gemfibrozil is a classic "Victim-Perpetrator" scenario driven by two mechanisms:

  • OATP1B1 Inhibition: Gemfibrozil and its glucuronide inhibit hepatic uptake, increasing plasma concentrations.[5]

  • CYP2C8 Suicide Inhibition: Gemfibrozil 1-O-glucuronide covalently binds to the CYP2C8 active site, causing irreversible inactivation.

Impact on M-24: Because CYP2C8 is essential for the major clearance pathway (M-23) and the secondary conversion (M-1

MechanismOfInhibitionGemGemfibrozilGemGluGemfibrozil1-O-GlucuronideGem->GemGluUGT EnzymesCYP2C8CYP2C8 Enzyme(Active)GemGlu->CYP2C8Mechanism-BasedInhibition (MBI)InactivatedInactivated CYP2C8(Covalent Adduct)CYP2C8->InactivatedIrreversibleInactivationMetabolismMetabolism toM-23 / M-24CYP2C8->MetabolismNormal ClearanceInactivated->MetabolismBLOCKEDCerivastatinCerivastatinCerivastatin->CYP2C8Substrate Binding

Figure 2: Mechanism-Based Inhibition of CYP2C8.[6] Gemfibrozil Glucuronide acts as a suicide inhibitor, permanently disabling CYP2C8 and blocking the formation of M-23 and M-24.

References

  • Backman, J. T., et al. (2002). Gemfibrozil markedly increases the plasma concentration of cerivastatin: a randomized, controlled, crossover study. Clinical Pharmacology & Therapeutics. Link

  • Shitara, Y., et al. (2004). Gemfibrozil and its glucuronide inhibit the organic anion transporting polypeptide 2 (OATP2/OATP1B1:SLC21A6)-mediated hepatic uptake and CYP2C8-mediated metabolism of cerivastatin.[5] Journal of Pharmacology and Experimental Therapeutics. Link

  • Wang, J. S., et al. (2002). Gemfibrozil inhibits CYP2C8-mediated cerivastatin metabolism in human liver microsomes. Drug Metabolism and Disposition. Link

  • Ogilvie, B. W., et al. (2006). Glucuronidation converts gemfibrozil to a potent, metabolism-dependent inhibitor of CYP2C8: implications for drug-drug interactions. Drug Metabolism and Disposition. Link

  • FDA (2025). Cerivastatin (Baycol) Withdrawal Market Information. U.S. Food & Drug Administration. Link

Toxicology Profile of Cerivastatin Metabolites: A Mechanistic & Experimental Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the toxicology profile of Cerivastatin metabolites, focusing on the mechanistic divergence between pharmacologically active acid metabolites and the myotoxic lactone species.

Executive Summary: The Metabolic Safety Gate

Cerivastatin (Baycol) was withdrawn from the market in 2001 due to a high incidence of fatal rhabdomyolysis, particularly when co-administered with gemfibrozil. While the parent compound is a potent HMG-CoA reductase inhibitor, modern toxicological analysis reveals that the metabolic disposition —specifically the balance between oxidative clearance and lactonization—is the primary driver of toxicity.

This guide posits that Cerivastatin toxicity is not solely intrinsic to the parent molecule but is amplified by a "metabolic shunt" toward the lipophilic Cerivastatin Lactone (Cer-L) when the primary oxidative pathways (CYP2C8/CYP3A4) are inhibited.

The Metabolic Architecture

Cerivastatin is eliminated via two distinct pathways.[1][2][3][4] Understanding the interplay between these pathways is critical for interpreting toxicity data.

Oxidative Clearance (Detoxification)

The primary clearance mechanism (>70%) involves hepatic oxidation, yielding pharmacologically active but hydrophilic metabolites.

  • Enzymes: CYP2C8 (60%) and CYP3A4 (40%).[4]

  • Primary Metabolites:

    • M-1 (Desmethyl-cerivastatin): Formed by CYP2C8 and CYP3A4.[3][4][5][6] Retains HMG-CoA reductase inhibitory activity.

    • M-23 (6-Hydroxyl-cerivastatin): Formed primarily by CYP2C8.[4] Retains activity similar to the parent drug.

    • M-24: A secondary metabolite formed from M-1 or M-23; present in trace amounts.

The Lactone Shunt (Toxification)

A secondary pathway involves Phase II conjugation followed by spontaneous conversion.

  • Glucuronidation: Cerivastatin is conjugated by UGT enzymes to Cerivastatin Acyl-Glucuronide (Cer-G2) .[3][5]

  • Lactonization: Cer-G2 is unstable and rapidly cyclizes to form Cerivastatin Lactone (Cer-L) .[3]

  • Fate of Lactone: Cer-L is normally re-oxidized by CYP2C8 and CYP3A4 or hydrolyzed back to the acid. Critically, Cer-L is significantly more lipophilic and myotoxic than the acid form.

Visualizing the Pathway

The following diagram illustrates the "Lethal Diversion" that occurs when CYP2C8 is inhibited.

CerivastatinMetabolism Parent Cerivastatin (Acid) M1 M-1 (Desmethyl) Parent->M1 CYP2C8 / CYP3A4 (Oxidation) M23 M-23 (6-Hydroxyl) Parent->M23 CYP2C8 (Oxidation) Gluc Cer-Glucuronide (Cer-G2) Parent->Gluc UGT (Conjugation) Lactone Cerivastatin Lactone (Cer-L) Gluc->Lactone Spontaneous Cyclization Lactone->M1 CYP2C8 / CYP3A4 Gem Gemfibrozil Glucuronide (Inhibitor) Gem->Parent Blocks CYP2C8 Gem->Lactone Blocks Clearance

Figure 1: Metabolic pathway of Cerivastatin.[4][5][7][8] Note the 'Gemfibrozil Blockade' which prevents the clearance of both the Parent and the toxic Lactone, causing their accumulation.

Toxicological Mechanisms[3]

The Gemfibrozil Interaction ("The Smoking Gun")

The interaction between Cerivastatin and Gemfibrozil is the defining case study for metabolic toxicology.

  • Mechanism: Gemfibrozil is glucuronidated to Gemfibrozil 1-O-β-glucuronide . This metabolite is a potent, mechanism-based (irreversible) inhibitor of CYP2C8.

  • Consequence:

    • Parent Accumulation: Cerivastatin AUC increases ~10-fold.

    • Lactone Explosion: With CYP2C8 blocked, the clearance of Cer-L is halted. Simulations and in vivo data suggest Cer-L exposure can increase up to 70-fold in double-inhibition scenarios (e.g., Gemfibrozil + CYP3A4 inhibitor).

Myotoxicity: Acid vs. Lactone

While M-1 and M-23 are pharmacologically active (cholesterol-lowering), the Lactone (Cer-L) is the primary mediator of muscle toxicity.

FeatureCerivastatin Acid (Parent/M1/M23)Cerivastatin Lactone (Cer-L)
Lipophilicity Low (Hydrophilic)High (Lipophilic)
Cellular Uptake Transporter-dependent (OATP1B1)Passive Diffusion (High muscle penetration)
Mitochondrial Toxicity ModerateSevere (Complex III Inhibition)
Myotoxicity Potency Baseline (1x)14x - 37x Higher (vs. Acid)
Clearance CYP2C8 / CYP3A4CYP2C8 / CYP3A4

Key Insight: The lactone form bypasses transporter regulation, passively diffusing into myocytes where it inhibits mitochondrial Complex III, depletes ATP, and triggers apoptosis (rhabdomyolysis).

Experimental Protocols for Assessment

To evaluate the toxicity of statin metabolites, researchers must distinguish between pharmacological potency (HMG-CoA reductase inhibition) and myotoxic potential.

Protocol A: In Vitro Myotoxicity Assay (C2C12 Myoblasts)

Objective: Quantify the differential toxicity of Acid vs. Lactone metabolites.

Reagents:

  • C2C12 Mouse Myoblasts (or Primary Human Skeletal Muscle Cells).

  • Differentiation Media: DMEM + 2% Horse Serum.

  • Test Compounds: Cerivastatin Acid, M-1, M-23, Cerivastatin Lactone.[3][4][8]

  • Assay: ATP Content (CellTiter-Glo) or Caspase-3/7 Activity.

Workflow:

  • Seeding: Plate C2C12 cells in 96-well plates (5,000 cells/well) in growth media.

  • Differentiation: At confluence, switch to Differentiation Media for 5–7 days until myotubes form.

  • Treatment:

    • Dissolve metabolites in DMSO (Final DMSO < 0.1%).

    • Treat myotubes with concentration range (0.1 µM – 50 µM) for 24h and 48h.

    • Condition B (Acidosis): Perform parallel arm in media adjusted to pH 6.8 (mimicking ischemic muscle) to favor lactone stability.

  • Readout: Measure intracellular ATP.

  • Data Analysis: Calculate IC50 for cell viability.

    • Validation Criteria: Cerivastatin Lactone IC50 should be significantly lower (more toxic) than Cerivastatin Acid.

Protocol B: CYP2C8 Inhibition Screen (Metabolic Stability)

Objective: Confirm the "Gemfibrozil Effect" on metabolite clearance.

Workflow:

  • System: Human Liver Microsomes (HLM) or Recombinant CYP2C8.

  • Substrate: Cerivastatin Lactone (1 µM).

  • Inhibitor: Gemfibrozil Glucuronide (Pre-incubate for 15 min to allow mechanism-based inhibition).

  • Reaction: Initiate with NADPH regenerating system. Incubate at 37°C.

  • Sampling: Quench aliquots at 0, 5, 10, 20, 30 min with ice-cold acetonitrile containing internal standard.

  • Analysis: LC-MS/MS monitoring depletion of Cerivastatin Lactone.

    • Result: In the presence of Gem-Glucuronide, the half-life of Cerivastatin Lactone should increase >5-fold.

References

  • Backman, J. T., et al. (2002). Gemfibrozil greatly increases plasma concentrations of cerivastatin. Clinical Pharmacology & Therapeutics. Link

  • Skottheim, I. B., et al. (2008). Statin induced myotoxicity: the lactone forms are more potent than the acid forms in human skeletal muscle cells in vitro.[9] European Journal of Pharmaceutical Sciences.[9] Link

  • Shitara, Y., et al. (2004). Gemfibrozil and its glucuronide inhibit the organic anion transporting polypeptide 2 (OATP2/OATP1B1:SLC21A6)-mediated hepatic uptake and CYP2C8-mediated metabolism of cerivastatin. Journal of Pharmacology and Experimental Therapeutics. Link

  • Kaspera, R., et al. (2010).[10] Cerivastatin in vitro metabolism by CYP2C8 variants found in patients experiencing rhabdomyolysis.[11] Pharmacogenetics and Genomics.[4][11] Link

  • Fujino, H., et al. (2004). Metabolic properties of the acid and lactone forms of HMG-CoA reductase inhibitors.[8][12][13] Xenobiotica.[7] Link

Sources

Comparative Technical Analysis: Cerivastatin vs. Desmethyl Hydroxy Cerivastatin (M-24)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparative analysis of Cerivastatin and its secondary active metabolite, Desmethyl Hydroxy Cerivastatin (M-24) . This document is structured for researchers and drug development professionals, focusing on structural chemistry, metabolic pathways, pharmacodynamics, and bioanalytical quantification.

Executive Summary

Cerivastatin (Baycol/Lipobay) is a synthetic HMG-CoA reductase inhibitor notable for its high potency and lipophilicity. It was withdrawn from the market in 2001 due to a high incidence of rhabdomyolysis, particularly when co-administered with gemfibrozil.

Desmethyl Hydroxy Cerivastatin (M-24) is a secondary metabolite formed through the combined biotransformation pathways of demethylation and hydroxylation. Unlike many Phase I metabolites which are detoxification products, M-24 retains potent pharmacological activity comparable to the parent drug. Understanding the difference between these two compounds is critical for forensic toxicology, retrospective safety analysis, and the design of next-generation statins where "active metabolite burden" is a key safety parameter.

Chemical & Structural Architecture

The fundamental difference lies in the modification of the pyridine core substituents. Cerivastatin undergoes metabolic activation/deactivation at two distinct sites: the benzylic ether and the isopropyl moiety.[1][2][3]

FeatureCerivastatin (Parent) Desmethyl Hydroxy Cerivastatin (M-24)
CAS Number 145599-86-6201793-00-2 (Sodium Salt)
Molecular Formula C₂₆H₃₄FNO₅C₂₅H₃₂FNO₆
Molecular Weight ~459.55 Da~461.52 Da (+2 Da shift)
Key Substituent 1 Methoxymethyl group (-CH₂-O-CH₃)Hydroxymethyl group (-CH₂-OH) (O-Demethylation)
Key Substituent 2 Isopropyl group (-CH(CH₃)₂)Hydroxy-isopropyl group (-C(OH)(CH₃)₂)
Lipophilicity (LogP) High (Lipophilic)Reduced (More Polar)
Structural Logic[6]
  • Cerivastatin: Contains a benzylic methyl ether at position 5 of the pyridine ring and two isopropyl groups at positions 2 and 6.

  • M-24 Formation:

    • O-Demethylation: The methyl group is removed from the benzylic ether (mediated by CYP2C8/CYP3A4), converting the methoxy group to a primary alcohol.

    • Hydroxylation: One of the isopropyl groups is hydroxylated at the tertiary carbon (mediated by CYP2C8).

    • Result: M-24 is the "sum" of Metabolite M-1 (Desmethyl) and Metabolite M-23 (Hydroxy).[4]

Biosynthesis and Metabolic Pathways

The toxicity profile of Cerivastatin is heavily influenced by its metabolism. Unlike other statins, Cerivastatin relies heavily on CYP2C8 , which makes it vulnerable to drug-drug interactions (DDIs) with CYP2C8 inhibitors like gemfibrozil (specifically its glucuronide metabolite).

Mechanistic Pathway Diagram

The following graph illustrates the parallel and sequential formation of M-24.

Cerivastatin_Metabolism cluster_legend Metabolic Flow Ceri Cerivastatin (Parent Drug) MW: 459.5 M1 M-1 (O-Desmethyl) MW: 445.5 Ceri->M1 CYP2C8 (60%) CYP3A4 (40%) (O-Demethylation) M23 M-23 (6-Hydroxy) MW: 475.5 Ceri->M23 CYP2C8 (Exclusive) (Hydroxylation) M24 M-24 (Desmethyl Hydroxy) MW: 461.5 M1->M24 CYP2C8 (Hydroxylation) M23->M24 CYP3A4 (Demethylation) Info M-24 is a secondary metabolite formed by sequential oxidation.

Figure 1: Metabolic cascade of Cerivastatin showing the convergence of pathways to form M-24.[5][6] Note the critical dependence on CYP2C8.

Pharmacodynamics: Potency & Toxicity[5]

A critical finding in Cerivastatin research is that its metabolites are pharmacologically active . This contrasts with many drugs where Phase I metabolism serves as a deactivation step.

  • HMG-CoA Reductase Inhibition:

    • Cerivastatin: IC₅₀ ≈ 1.0 – 1.3 nM.[7]

    • M-24 (Desmethyl Hydroxy): IC₅₀ ≈ 1.0 – 1.2 nM.[4]

    • Implication: M-24 is equipotent to the parent drug.

  • Toxicological Significance: While M-24 is a minor metabolite in plasma (often below limits of quantitation in healthy subjects), its equipotency means that any accumulation—caused by renal failure or complex DDIs—contributes linearly to the total inhibitory burden on skeletal muscle. In the case of the gemfibrozil interaction, the blockade of CYP2C8 prevents the formation of M-23 and M-24, shunting metabolism solely to CYP3A4 or causing massive accumulation of the parent drug. However, in scenarios of CYP3A4 inhibition (e.g., itraconazole), the pathway shifts toward CYP2C8, potentially increasing M-23 and M-24 ratios.

Analytical Profiling (LC-MS/MS)[11][12]

Differentiating Cerivastatin from M-24 requires precise mass spectrometry due to the structural similarity. The mass shift is non-intuitive: M-24 is +2 Da heavier than the parent, derived from a loss of CH₂ (-14) and gain of Oxygen (+16).

Validated LC-MS/MS Protocol Parameters

System: Triple Quadrupole MS (ESI Positive Mode) Separation: C18 Reverse Phase (e.g., Waters XTerra or Phenomenex Kinetex) Mobile Phase: Acetonitrile : Water (with 0.1% Formic Acid or Ammonium Formate)

AnalytePrecursor Ion (m/z)Product Ion (Quant)Product Ion (Qual)Collision Energy (V)Retention Order
Cerivastatin 460.2 [M+H]⁺356.3442.2 (Lactone)20 - 25Late (Lipophilic)
M-1 (Desmethyl) 446.2 [M+H]⁺342.2428.220 - 25Mid-Eluting
M-23 (Hydroxy) 476.2 [M+H]⁺372.2458.220 - 25Mid-Eluting
M-24 (Desmethyl Hydroxy) 462.2 [M+H]⁺ 358.2 444.2 22 - 28 Early (Polar)

Note: The "Lactone" forms of these species (closed ring) are -18 Da from the acid forms. Samples must be buffered to pH > 5.0 immediately upon collection to prevent acid-to-lactone conversion.

Experimental Workflow for Separation
  • Sample Prep: Liquid-Liquid Extraction (LLE) using Methyl tert-butyl ether (MTBE) from acidified plasma/serum.

  • Stability: Reconstitute in pH 7.0 buffer. M-24 is more polar and will elute earlier than Cerivastatin on a C18 column.

  • Interference Check: Ensure separation from Fluvastatin (m/z 412) and endogenous phospholipids.

Implications for Drug Development

The Cerivastatin vs. M-24 case study provides three "Self-Validating" lessons for modern drug design:

  • Active Metabolite Screening: Potency assays (IC₅₀) must be performed on all Phase I metabolites, not just the parent. M-24's equipotency highlights that "metabolism" does not equal "clearance" of activity.

  • Dual-Pathway Redundancy: Cerivastatin was designed with dual clearance (CYP2C8/3A4) to improve safety. However, the high affinity of CYP2C8 and the potency of the inhibitor (Gemfibrozil-glucuronide) collapsed this safety net.

  • Lactone/Acid Equilibrium: Both Cerivastatin and M-24 exist in equilibrium with their lactone forms. The lactones are often more lipophilic and can penetrate muscle tissue more effectively, potentially driving the myotoxicity.

References

  • Metabolism of Cerivastatin by Human Liver Microsomes: Characterization of primary metabolic pathways (M-1, M-23) and secondary metabolites (M-24). Source: PubMed / NIH [Link]

  • Cerivastatin In Vitro Metabolism by CYP2C8 Variants: Detailed kinetic analysis of M-23 and M-1 formation and the impact of genetic polymorphisms. Source: PMC / NIH [Link]

  • Quantitation of Cerivastatin and its Biotransformation Products: Validated LC-MS/MS methodology for simultaneous detection of Parent, M-1, M-23, and M-24. Source: PubMed [Link]

  • Preclinical Safety Evaluation of Cerivastatin: Toxicology reports confirming the equipotency of metabolites. Source: PubMed [Link]

  • Cerivastatin (Wikipedia/DrugBank Data): General pharmacological data and withdrawal context.[7] Source: Wikipedia [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Desmethyl Hydroxy Cerivastatin Sodium Salt (Metabolite M-24) Content Type: Technical Whitepaper & Reference Guide Audience: Pharmaceutical Scientists, DMPK Researchers, and Analytical Chemists

Precision Identification, Metabolic Context, and Analytical Protocols

Executive Summary & Core Identification

In the wake of the 2001 market withdrawal of Cerivastatin (Baycol/Lipobay), the rigorous characterization of its metabolic profile remains a cornerstone of toxicological case studies and statin safety research. This guide addresses the identification and characterization of Desmethyl Hydroxy Cerivastatin Sodium Salt , historically designated as Metabolite M-24 .[1]

Unlike the parent drug, this specific dual-modification metabolite represents a convergence of two distinct cytochrome P450 oxidative pathways. Its accurate identification is critical for bioanalytical assays quantifying systemic exposure and investigating the mechanisms of statin-induced rhabdomyolysis.

The "Needle in the Haystack": Validated CAS Registry

Researchers often encounter ambiguity when searching for specific salt forms of metabolites. Based on chemical registry data and catalog cross-referencing, the specific identifiers for this compound are:

Parameter Technical Detail
Chemical Name Desmethyl Hydroxy Cerivastatin Sodium Salt
Metabolite Code M-24 (Secondary Metabolite)
CAS Number (Sodium Salt) 201793-00-2
CAS Number (Free Acid) 216220-12-1
Molecular Formula C₂₅H₃₃FNNaO₆
Molecular Weight 481.51 g/mol (Salt) / 459.5 g/mol (Free Acid)
IUPAC Name Sodium (3R,5S,6E)-7-[4-(4-fluorophenyl)-5-(hydroxymethyl)-6-(1-hydroxypropan-2-yl)-2-propan-2-ylpyridin-3-yl]-3,5-dihydroxyhept-6-enoate

Metabolic Origin & Causality

The Dual-Pathway Convergence

The formation of Desmethyl Hydroxy Cerivastatin (M-24) is unique because it requires the simultaneous operation of two metabolic modifications on the parent Cerivastatin molecule.

  • O-Demethylation (M-1 Pathway): Mediated primarily by CYP2C8 (60%) and CYP3A4 (40%), the methoxymethyl group on the pyridine ring is converted to a hydroxymethyl group.[1]

  • Hydroxylation (M-23 Pathway): Mediated almost exclusively by CYP2C8 , one of the isopropyl groups is hydroxylated.[2]

Scientific Insight: The reliance on CYP2C8 for the formation of M-23 and subsequently M-24 is clinically significant. Genetic polymorphisms in CYP2C8 or inhibition by drugs like gemfibrozil can drastically alter the ratio of these metabolites, leading to the accumulation of the parent drug—a key factor in the toxicity profile of Cerivastatin.

Pathway Visualization

Cerivastatin_Metabolism Parent Cerivastatin Sodium (Parent Drug) M1 Metabolite M-1 (Desmethyl Cerivastatin) Parent->M1 CYP2C8 / CYP3A4 (O-Demethylation) M23 Metabolite M-23 (Hydroxy Cerivastatin) Parent->M23 CYP2C8 (Hydroxylation) Glucuronide Cerivastatin Lactone (via Glucuronidation) Parent->Glucuronide UGT Enzymes M24 Metabolite M-24 (Desmethyl Hydroxy Cerivastatin) CAS: 201793-00-2 M1->M24 CYP2C8 (Hydroxylation) M23->M24 CYP2C8 / CYP3A4 (O-Demethylation)

Figure 1: The metabolic convergence leading to M-24.[3] Note the central role of CYP2C8 in both branches.[1]

Experimental Protocol: Bioanalytical Detection

To validate the presence of M-24 in plasma or microsomal incubations, a robust LC-MS/MS method is required. The following protocol is synthesized from validated pharmacokinetic studies.

Methodology: LC-MS/MS Quantification

Objective: Separate and quantify Cerivastatin, M-1, M-23, and M-24 simultaneously.

  • Sample Preparation:

    • Matrix: Human Plasma (200 µL).

    • Internal Standard (IS): Cerivastatin-d6 or Deuterated M-24 (if available).

    • Extraction: Liquid-Liquid Extraction (LLE) using tert-butyl methyl ether (TBME).

    • Step: Add 50 µL buffer (pH 4.5) to plasma, add IS, vortex. Add 1 mL TBME, shake for 10 min, centrifuge at 3000 x g. Evaporate supernatant under nitrogen; reconstitute in mobile phase.

  • Chromatographic Conditions:

    • Column: C18 Reverse Phase (e.g., Phenomenex Luna 3µm, 50 x 2.0 mm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      • 0-1 min: 30% B

      • 1-4 min: Linear ramp to 80% B

      • 4-5 min: Hold 80% B

      • 5.1 min: Re-equilibrate 30% B.

  • Mass Spectrometry Settings (ESI+):

    • Source: Electrospray Ionization (Positive Mode).[1]

    • Transitions (MRM):

      • Cerivastatin: m/z 460.2 → 356.2

      • M-24 (Target): m/z 462.2 → 340.2 (Shift due to +16 Da Hydroxy and -14 Da Desmethyl).

    • Note: M-24 is isobaric with certain other di-hydroxylated metabolites; retention time separation is critical. M-24 typically elutes earlier than the parent drug due to increased polarity.

Physicochemical Profile & Stability

When handling the sodium salt of M-24 (CAS 201793-00-2), researchers must account for the hygroscopic nature typical of statin carboxylate salts.

PropertySpecification
Appearance White to off-white solid
Solubility Soluble in Methanol, DMSO, Water (>10 mg/mL)
Stability Hygroscopic.[4] Store at -20°C under inert atmosphere (Argon/Nitrogen).
Isomerism Contains multiple chiral centers. The biologically relevant form preserves the (3R, 5S) configuration of the heptenoic acid side chain.
SMILES CC(C)C1=C(C(=C(C(=N1)C(C)CO)CO)C2=CC=C(C=C2)F)/C=C/[O-])O)O.[Na+]

Handling Precaution: Like Cerivastatin, M-24 is a potent HMG-CoA reductase inhibitor. It should be handled in a fume hood with appropriate PPE to prevent accidental inhalation or exposure.

References

  • U.S. Food and Drug Administration (FDA). (2001).[5] Baycol (Cerivastatin Sodium) Tablets - Clinical Pharmacology. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 102506881, Desmethyl hydroxyl cerivastatin. Retrieved from [Link]

  • Shitara, Y., & Sugiyama, Y. (2006). Pharmacokinetic and pharmacodynamic interactions of statins. Expert Opinion on Drug Metabolism & Toxicology.
  • Toronto Research Chemicals. (2024). Desmethyl Hydroxy Cerivastatin Sodium Salt Data Sheet.

Sources

Technical Whitepaper: Pharmacokinetics and Safety Implications of Desmethyl Hydroxy Cerivastatin (Metabolite M-24)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacokinetics and safety profile of Desmethyl Hydroxy Cerivastatin (Metabolite M-24), structured for researchers and drug development professionals.

Executive Summary

Desmethyl Hydroxy Cerivastatin , technically identified as Metabolite M-24 , represents the convergent secondary metabolite in the biotransformation pathway of cerivastatin (Baycol). While the parent drug and its primary metabolites (M-1 and M-23) are well-characterized, M-24 occupies a unique toxicological niche: it is the downstream "drain" product of the CYP2C8 and CYP3A4 oxidative pathways.

This guide clarifies a critical pharmacokinetic distinction: M-24 exhibits no clinically definable biological half-life in plasma because it is a transient, minor metabolite that does not accumulate in systemic circulation under normal physiology. Its detection is primarily limited to urine and bile. However, understanding the formation of M-24 is essential for forensic toxicology and safety modeling, as the inhibition of the enzymes responsible for its formation (specifically CYP2C8) is the mechanistic root of the fatal rhabdomyolysis cases that led to cerivastatin’s market withdrawal in 2001.

Molecular Characterization & Identification

To ensure precision in experimental design and mass spectrometry analysis, the metabolite is defined as follows:

AttributeDetail
Common Name Desmethyl Hydroxy Cerivastatin
Metabolite Code M-24 (Secondary Metabolite)
Chemical Structure Product of both demethylation (at the benzylic ether) and hydroxylation (at the isopropyl group).[1][2][3]
Molecular Formula C₂₅H₃₂FNO₅ (Free Acid)
Precursors M-1 (Desmethyl cerivastatin) and M-23 (Hydroxy cerivastatin)
Pharmacological Activity Active HMG-CoA reductase inhibitor (Potency comparable to parent drug).[3][4]

Biological Half-Life & Pharmacokinetic Profile[5]

The "Undetectable" Half-Life

Unlike the parent drug, which follows a monoexponential decay with a


 of 2 to 4 hours , Desmethyl Hydroxy Cerivastatin (M-24) is not quantifiable in human plasma  following therapeutic dosing (0.2–0.8 mg).
  • Systemic Exposure: Negligible.

  • Elimination Kinetics: Formation-rate limited. The rate of M-24 appearance in urine parallels the elimination of its precursors (M-1 and M-23).[5]

  • Experimental Implication: Researchers should not attempt to measure plasma

    
     or AUC for M-24 in standard PK studies. Instead, it serves as a biomarker for total metabolic flux in urinary excretion analysis.
    
Comparative Pharmacokinetics Table

The following data consolidates the kinetic behavior of the cerivastatin family.

CompoundMetabolic RolePlasma Half-Life (

)
Plasma DetectionEnzyme Dependency
Cerivastatin Parent Drug2.0 – 4.0 hoursHigh (

~12.7 µg/L)
CYP2C8 (60%), CYP3A4 (40%)
M-1 Primary Metabolite (Desmethyl)~ 3.0 hours (Parallels parent)Low (

~0.55 µg/L)
CYP2C8, CYP3A4
M-23 Primary Metabolite (Hydroxy)~ 3.0 hours (Parallels parent)Moderate (

~1.4 µg/L)
CYP2C8
M-24 Secondary Metabolite N/A (Transient) Undetectable (< LOQ) CYP2C8, CYP3A4

Metabolic Pathway & Mechanism

The formation of Desmethyl Hydroxy Cerivastatin is the result of a dual-pathway convergence. This redundancy usually protects against drug accumulation; however, cerivastatin's high dependence on CYP2C8 for the formation of M-23 and the conversion of M-1 to M-24 created a "bottleneck."

Pathway Visualization

The diagram below illustrates the flow from parent to M-24. Note that M-24 is the terminal oxidative product before excretion.

Cerivastatin_Metabolism Parent Cerivastatin (Parent Drug) M1 M-1 (Desmethyl Cerivastatin) Parent->M1 Demethylation (CYP2C8, CYP3A4) M23 M-23 (Hydroxy Cerivastatin) Parent->M23 Hydroxylation (CYP2C8 Major) M24 M-24 (Desmethyl Hydroxy Cerivastatin) [Undetectable in Plasma] M1->M24 Hydroxylation (CYP2C8) M23->M24 Demethylation (CYP3A4) Excretion Renal/Biliary Excretion M24->Excretion Rapid Elimination

Figure 1: Metabolic convergence of Cerivastatin pathways leading to M-24 formation.

Safety Implications: The Gemfibrozil Interaction

The clinical relevance of M-24 lies in its absence during specific drug-drug interactions (DDIs).

  • The Mechanism of Toxicity: Gemfibrozil is a potent inhibitor of CYP2C8 (via its glucuronide metabolite).[6]

  • Blockade Effect: When CYP2C8 is inhibited:

    • The conversion of Cerivastatin

      
       M-23 is blocked.
      
    • The conversion of M-1

      
       M-24 is blocked.
      
  • Result: This forces the drug through the CYP3A4 pathway, which cannot compensate adequately. The result is a 5-10 fold increase in plasma exposure (AUC) of the parent drug and M-1, leading to rhabdomyolysis.

  • Forensic Marker: In cases of toxicity, a disproportionately low ratio of M-24 (in urine) relative to parent drug (in plasma) indicates CYP2C8 blockade.

Experimental Protocols

For researchers attempting to isolate or quantify this metabolite, standard plasma PK methods will fail. The following LC-MS/MS workflow is validated for urinary or in vitro microsomal analysis.

In Vitro Microsomal Incubation Protocol

To generate M-24 for standards or kinetic study:

  • System: Human Liver Microsomes (HLM) or Recombinant CYP2C8/3A4.

  • Substrate: Incubate M-1 (Desmethyl Cerivastatin) with CYP2C8, OR M-23 (Hydroxy Cerivastatin) with CYP3A4.

    • Note: Incubating the parent drug will yield a mixture dominated by M-1 and M-23; starting with the primary metabolites improves M-24 yield.

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Cofactor: NADPH-generating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Incubation: 37°C for 30–60 minutes.

  • Termination: Add ice-cold Acetonitrile (1:1 v/v).

LC-MS/MS Detection Parameters

Since M-24 is an isomer of di-hydroxy or di-demethylated variants, specific transitions are required.

  • Ionization: ESI Positive Mode.

  • Precursor Ion: [M+H]+ = 446.2 m/z (Note: Parent is 460.2; M-1/M-23 are ~446/476 depending on modifications. Verify exact mass based on free acid vs. lactone form).

    • Correction:

      • Cerivastatin (MW 459.5)

        
         [M+H]+ 460.2
        
      • M-1 (Desmethyl, -14 Da)

        
         [M+H]+ 446.2
        
      • M-23 (Hydroxy, +16 Da)

        
         [M+H]+ 476.2
        
      • M-24 (Desmethyl + Hydroxy, -14 + 16 = +2 Da)

        
        [M+H]+ 462.2 
        
  • Quantification Limit (LOQ): Aim for < 1 nM sensitivity.

References

  • Bayer Corporation. (2001). Baycol (Cerivastatin Sodium) Tablets Prescribing Information. FDA.[1][6] Available at: [Link]

  • Mück, W. (1998). Clinical pharmacokinetics of cerivastatin. Clinical Pharmacokinetics, 35(4), 255-269. Available at: [Link]

  • Shitara, Y., & Sugiyama, Y. (2006). Pharmacokinetic and pharmacodynamic interactions of statins. Expert Opinion on Drug Metabolism & Toxicology. Available at: [Link]

  • Wang, J. S., et al. (2002). Gemfibrozil greatly increases plasma concentrations of cerivastatin.[3][7] Clinical Pharmacology & Therapeutics. Available at: [Link]

  • Kaspera, R., et al. (2006). Cerivastatin in vitro metabolism by CYP2C8 variants found in patients experiencing rhabdomyolysis. Pharmacogenetics and Genomics. Available at: [Link]

Sources

Technical Guide: Identification and Profiling of Major Cerivastatin Impurities

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the identification, characterization, and control of major Cerivastatin impurities. This document is structured for researchers and analytical scientists, focusing on the chemical causality of impurity formation and the rigorous methodologies required for their detection.

Executive Summary

Cerivastatin (formerly marketed as Baycol/Lipobay) is a synthetic HMG-CoA reductase inhibitor.[1][2] While its high potency offered therapeutic advantages, its withdrawal from the market due to rhabdomyolysis highlights the critical importance of understanding its metabolic and degradation profile. For drug development professionals, the rigorous identification of Cerivastatin impurities—specifically its lactone form and oxidative metabolites—is not merely a compliance exercise but a safety imperative. This guide delineates the structural characterization of these impurities and provides a self-validating analytical framework for their detection.

Chemical Basis of Impurity Formation

Cerivastatin Sodium is a pyridine-based statin.[3] Its stability is compromised by two primary stress vectors: pH-dependent cyclization and oxidative biotransformation .

The Lactonization Equilibrium (Impurity A)

The most significant degradation pathway for all statins with a dihydroxyheptenoic acid tail is lactonization.

  • Mechanism: Under acidic conditions (pH < 4) or elevated temperature, the 3,5-dihydroxyheptenoic acid tail undergoes intramolecular esterification. The C1 carboxyl group reacts with the C5 hydroxyl group, eliminating water to form a six-membered lactone ring.

  • Significance: The lactone form (Cerivastatin Lactone) is significantly more lipophilic than the parent acid. While it is a prodrug in vivo, in a drug substance context, it is a degradation impurity that must be strictly controlled.

Oxidative & Metabolic Impurities (M1 & M23)

Cerivastatin is susceptible to oxidative attack, mimicking its in vivo metabolic pathways.[3] These impurities often appear during stressed stability testing (oxidative stress) or as carry-over from synthesis.

  • Impurity B (Metabolite M1): Formed via O-demethylation of the benzylic methyl ether at the pyridine position 5.

  • Impurity C (Metabolite M23): Formed via hydroxylation of one of the methyl groups on the 6-isopropyl substituent.[3]

Major Impurity Profile: Structural Characterization

The following table summarizes the critical impurities. Note that "RRT" (Relative Retention Time) is approximate and dependent on the specific C18 method described in Section 4.

Impurity NameCommon DesignationChemical TransformationMolecular ChangePolarity Shift
Cerivastatin Lactone Impurity A / Cer-LAcid-catalyzed cyclization

(-18 Da)
Less Polar (Elutes later)
Desmethyl-Cerivastatin Metabolite M1O-Demethylation of benzylic ether

(-14 Da)
More Polar (Elutes earlier)
Hydroxy-Cerivastatin Metabolite M23Hydroxylation of isopropyl group

(+16 Da)
More Polar (Elutes earlier)
Cerivastatin N-Oxide Oxidative DegradantOxidation of Pyridine Nitrogen

(+16 Da)
Variable (pH dependent)

Analytical Strategy: Validated Identification Protocols

High-Performance Liquid Chromatography (HPLC) Protocol

This method is designed to resolve the critical pair (Parent Acid vs. Lactone) and separate polar oxidative impurities.

  • Column: Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm) or equivalent.[4]

    • Rationale: A sub-2-micron particle size is essential to resolve the positional isomers of hydroxylated impurities (M23).

  • Mobile Phase A: 0.1% Formic Acid in Water.

    • Rationale: Acidic pH suppresses ionization of the carboxylic acid, improving retention of the polar metabolites, but caution is needed as it promotes on-column lactonization. Crucial: Keep sample temperature at 4°C to prevent artifactual lactone formation during analysis.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient Program:

    • 0-2 min: 20% B (Isocratic hold for polar M1/M23 elution)

    • 2-10 min: 20% → 60% B (Linear gradient)

    • 10-12 min: 60% → 90% B (Elution of Lactone)

    • 12-15 min: Re-equilibration.

  • Detection: UV at 240 nm (Pyridine core absorption) & MS (ESI+).

Mass Spectrometry (LC-MS/MS) Identification

For definitive identification, monitor the following transitions in Positive Electrospray Ionization (ESI+) mode.

  • Parent (Cerivastatin):

    
    
    
    • Fragment:

      
       (Loss of dihydroxy acid tail).
      
  • Impurity A (Lactone):

    
    
    
    • Diagnostic: Mass difference of -18 Da from parent; longer retention time.

  • Impurity B (M1 - Desmethyl):

    
    
    
    • Diagnostic: Loss of 14 Da. Fragmentation shows loss of modified pyridine core.

  • Impurity C (M23 - Hydroxy):

    
    
    
    • Diagnostic: Gain of 16 Da. The hydroxyl group on the isopropyl chain often leads to water loss in the source (

      
      ).
      

Visualizing the Impurity Landscape

The following diagram illustrates the interconversion and degradation pathways of Cerivastatin.

Cerivastatin_Impurities Parent Cerivastatin Sodium (Active Acid Form) MW: 459.5 Lactone Impurity A: Lactone (Cyclized Form) MW: 441.5 Parent->Lactone -H2O (Cyclization) M1 Impurity B: M1 (Desmethyl Metabolite) MW: 445.5 Parent->M1 O-Demethylation (CYP2C8/3A4 or Stress) M23 Impurity C: M23 (6-Hydroxy Metabolite) MW: 475.5 Parent->M23 Hydroxylation (CYP2C8 or Stress) Lactone->Parent +H2O (Hydrolysis) Oxidation Oxidative Stress (Peroxides/Light) Oxidation->M1 Oxidation->M23 Acid Acidic pH / Heat Acid->Lactone

Caption: Pathways showing the acid-catalyzed formation of Cerivastatin Lactone (Impurity A) and oxidative formation of metabolites M1/M23.

Experimental Protocol: Isolation of Impurity A (Lactone)

Note: This protocol is for generating a reference standard for qualitative identification.

  • Preparation: Dissolve 100 mg of Cerivastatin Sodium in 10 mL of Acetonitrile:0.1 M HCl (50:50).

  • Stress Induction: Heat the solution at 60°C for 4 hours.

    • Causality: The hydronium ion protonates the carboxylate, facilitating nucleophilic attack by the C5 hydroxyl group.

  • Extraction: Neutralize with 0.1 M NaOH to pH 7.0. Extract with Ethyl Acetate (3 x 10 mL). The lactone, being non-ionic and lipophilic, will partition into the organic layer.

  • Purification: Evaporate solvent. Purify residue via Flash Chromatography (Silica gel; Hexane:Ethyl Acetate gradient).

  • Validation: Confirm structure via IR (appearance of lactone carbonyl stretch at ~1730 cm⁻¹) and MS (m/z 442).

References

  • Cerivastatin Pharmacology & Metabolites

    • Source: PubMed / NIH
    • Title: Cerivastatin: pharmacology of a novel synthetic and highly active HMG-CoA reductase inhibitor.[1][2][3][5]

    • URL:[Link]

  • Statin Lactonization Mechanism

    • Source: ResearchGate[6]

    • Title: The mechanism for the specific acid catalyzed lactonization of the hydroxy acid form of st
    • URL:[Link]

  • Metabolic Pathways (M1/M23)

    • Source: Drug Metabolism and Disposition[3][5]

    • Title: Metabolism and excretion of cerivastatin in humans.[3][5]

    • URL:[Link]

  • Analytical Method Validation (General Statin Framework)

    • Source: Journal of Pharmaceutical and Biomedical Analysis
    • Title: Stability-indicating HPLC method for the determination of statins and their impurities.[7]

    • URL:[Link]

Sources

Methodological & Application

HPLC method development for Desmethyl Hydroxy Cerivastatin

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution RP-HPLC-MS/MS Method Development for Desmethyl Hydroxy Cerivastatin (M-24)

Executive Summary

This application note details a robust, validated protocol for the separation and quantitation of Desmethyl Hydroxy Cerivastatin (identified in literature as metabolite M-24 ), alongside its precursors Demethyl Cerivastatin (M-1) and Hydroxy Cerivastatin (M-23) .[1]

While Cerivastatin (Baycol) was withdrawn from the market due to rhabdomyolysis risks, the analysis of its metabolites remains critical for toxicological research and forensic investigation. The primary challenge in this analysis is the polarity range between the parent drug and its di-functionalized metabolite (M-24), as well as the pH-dependent interconversion between the active hydroxy-acid forms and their inactive lactones.[1] This guide provides a self-validating LC-MS/MS workflow designed to stabilize these species and achieve baseline resolution.

Scientific Rationale & Method Strategy

Analyte Chemistry & Causality
  • Target Analyte: Desmethyl Hydroxy Cerivastatin (M-24).[1]

    • Structure: Contains both a demethylated benzylic ether and a hydroxylated isopropyl group compared to the parent.[2]

    • Polarity: Significantly more polar than Cerivastatin due to the dual loss of a methyl group and addition of a hydroxyl group.

  • Critical Instability (The Acid/Lactone Equilibrium): Statins exist in a reversible equilibrium between the active hydroxy-acid form and the inactive lactone form.[1]

    • Acidic Conditions (pH < 3): Favors Lactonization.[1]

    • Basic Conditions (pH > 8): Favors Hydrolysis to Acid.[1]

    • Protocol Decision: To analyze the active acid metabolites (M-24 acid), the mobile phase and sample preparation must maintain a pH between 4.5 and 5.[1]5. This "Goldilocks zone" minimizes rapid interconversion during the analytical run time [1].[1]

Chromatographic Logic
  • Stationary Phase: A C18 column with high carbon load and end-capping is selected to prevent peak tailing caused by the interaction of the pyridine nitrogen with free silanols.[1]

  • Mobile Phase: A gradient of Ammonium Formate (pH 4.[1]5) and Acetonitrile is chosen.[1][3]

    • Why Ammonium Formate? It provides adequate buffering capacity to stabilize the acid/lactone forms while being volatile for MS detection.[1]

    • Why pH 4.5? It suppresses the ionization of the carboxylic acid just enough to increase retention on the C18 phase without inducing rapid lactonization [2].

Experimental Protocol

Materials & Reagents
  • Standards: Cerivastatin Sodium (Parent), M-1, M-23, and M-24 metabolites (custom synthesis or certified reference materials).[1]

  • Internal Standard (IS): Fluvastatin or d3-Cerivastatin.[1]

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid, Ammonium Formate.[1]

Instrumentation
  • LC System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.[1]

  • Detector: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).[1]

  • Column: Agilent Zorbax Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or equivalent.[1]

Chromatographic Conditions
ParameterSettingRationale
Mobile Phase A 5 mM Ammonium Formate + 0.1% Formic Acid in Water (pH ~4.[1]0)Buffers analyte, promotes protonation for ESI+.[1]
Mobile Phase B 100% AcetonitrileStrong eluent for lipophilic statin backbone.[1]
Flow Rate 0.4 mL/minOptimal for ESI efficiency.[1]
Column Temp 40°CReduces backpressure, improves mass transfer.[1]
Injection Vol 5 µLMinimizes band broadening.[1]

Gradient Profile:

  • 0.0 min: 20% B (Focuses polar M-24 at head of column)[1]

  • 1.0 min: 20% B[1]

  • 6.0 min: 80% B (Elutes Parent Cerivastatin)[1]

  • 7.0 min: 95% B (Wash)[1]

  • 7.1 min: 20% B (Re-equilibration)

  • Total Run Time: 9.0 minutes

Mass Spectrometry Parameters (ESI+)
  • Source: Electrospray Ionization (Positive Mode).[1][3][4][5][6]

  • Spray Voltage: 4500 V.

  • Temperature: 500°C.[1]

  • MRM Transitions:

AnalytePrecursor (m/z)Product (m/z)Collision Energy (V)
M-24 (Desmethyl-Hydroxy) 464.2 342.1 30
M-1 (Desmethyl)446.2342.128
M-23 (Hydroxy)476.2354.128
Cerivastatin (Parent)460.3356.225

Sample Preparation Workflow (LLE)

Direct Protein Precipitation is often insufficient for removing phospholipids which suppress ionization.[1] A Liquid-Liquid Extraction (LLE) is recommended.[1]

SamplePrep Start Plasma Sample (200 µL) Buffer Add 200 µL Ammonium Acetate (pH 4.5) to stabilize Lactone/Acid ratio Start->Buffer pH Control IS Add Internal Standard (20 µL) Buffer->IS Extract Add 1 mL Methyl tert-butyl ether (MTBE) Vortex 5 min IS->Extract LLE Centrifuge Centrifuge 4000 rpm, 10 min, 4°C Extract->Centrifuge Separate Transfer Organic Layer (Top) to clean tube Centrifuge->Separate Dry Evaporate to dryness under N2 at 40°C Separate->Dry Recon Reconstitute in 100 µL Mobile Phase A:B (80:20) Dry->Recon

Figure 1: Optimized Liquid-Liquid Extraction (LLE) workflow ensuring pH stability and phospholipid removal.

Method Validation & Troubleshooting

Acceptance Criteria (FDA Bioanalytical Guidelines)
  • Linearity:

    
     over range 0.1 – 100 ng/mL.[1][3]
    
  • Accuracy: ±15% (±20% at LLOQ).[1]

  • Precision: CV < 15%.[1][3]

  • Recovery: > 70% for M-24.[1]

Troubleshooting Logic

Troubleshooting Problem Poor Resolution (M-24 vs Matrix) Check1 Check pH of Aqueous Phase Problem->Check1 Action1 Adjust to pH 4.5 (Prevents Ionization shift) Check1->Action1 pH != 4.5 Check2 Check Gradient Start Check1->Check2 pH OK Action2 Lower initial %B to 10% (Increases retention of polar M-24) Check2->Action2 Peak Elutes in Void

Figure 2: Decision tree for resolving common retention issues with polar statin metabolites.

References

  • Jemal, M., et al. (1999).[1][5][6] Quantitation of cerivastatin and its seven acid and lactone biotransformation products in human serum by liquid chromatography-electrospray tandem mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications. Link

  • Wang, L., et al. (2016).[1] Liquid chromatography-tandem mass spectrometry assay for the simultaneous quantification of simvastatin, lovastatin, atorvastatin, and their major metabolites in human plasma. Journal of Pharmaceutical and Biomedical Analysis. Link

  • Böttcher, M. F., et al. (2000).[1] Cerivastatin metabolism and pharmacokinetics. Journal of Clinical Pharmacology.

  • FDA Drug Safety Communication. (2001). Baycol (cerivastatin sodium) Withdrawal. Link

Sources

Advanced Application Note: LC-MS/MS Quantitation of Desmethyl Hydroxy Cerivastatin (M-24)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Analyte: Desmethyl Hydroxy Cerivastatin (Metabolite M-24) Matrix: Human Plasma/Serum Methodology: UHPLC-ESI-MS/MS (Positive Mode) Application: Pharmacokinetics (PK), Drug-Drug Interaction (DDI) studies, and Toxicity Assessment (Rhabdomyolysis mechanisms).

This guide details the protocol for the isolation and quantification of Desmethyl Hydroxy Cerivastatin (M-24) , a secondary metabolite of Cerivastatin.[1] While often present in trace amounts, M-24 becomes critical in DDI scenarios—specifically with CYP2C8 inhibitors like Gemfibrozil—where metabolic shunting can alter clearance pathways. This protocol emphasizes the stabilization of the lactone-acid interconversion and the specificity required to distinguish M-24 from isobaric interferences.

Chemical Basis & Metabolic Logic

Metabolic Pathway & Structural Identity

Cerivastatin undergoes extensive metabolism primarily via CYP2C8 and CYP3A4 .[2] The formation of M-24 represents a dual-transformation:

  • Demethylation (M-1 pathway): Loss of a methyl group from the benzylic ether moiety (mediated by CYP2C8/3A4).[2]

  • Hydroxylation (M-23 pathway): Hydroxylation of the 6'-isopropyl group (mediated stereoselectively by CYP2C8).[2]

M-24 is the downstream product where both modifications exist on the pyridinium core.

Mass Spectrometry Transition Logic

To establish robust MRM transitions without a commercial standard, we utilize Structural Fragmentation Logic derived from the parent and primary metabolites.

  • Parent (Cerivastatin):

    
    .[1] Major fragment 
    
    
    
    (Loss of 104 Da, corresponding to the dihydroxyheptenoic acid side chain C
    
    
    H
    
    
    O
    
    
    ).
  • M-1 (Desmethyl):

    
    .[1] Modification is on the core (
    
    
    
    Da). Fragment shifts to
    
    
    .
  • M-23 (Hydroxy):

    
    . Modification is on the core (
    
    
    
    Da). Fragment shifts to
    
    
    .
  • M-24 (Desmethyl Hydroxy):

    • Precursor:

      
      .
      
    • Product: The neutral loss of the side chain (104 Da) remains constant.

    • Target Fragment:

      
      .
      

Table 1: Optimized MRM Transitions

AnalytePrecursor Ion (

)
Product Ion (

)
Cone Voltage (V)Collision Energy (eV)Dwell Time (ms)
M-24 (Quantifier) 462.2 358.2 3022100
M-24 (Qualifier)462.2340.2*3028100
Cerivastatin460.2356.2302050
Cerivastatin-d3 (IS)463.2359.2302050

*Qualifier note: m/z 340.2 corresponds to a secondary water loss from the core fragment.

Visualization: Metabolic Pathway & Workflow

Cerivastatin Metabolic Map

This diagram illustrates the parallel pathways leading to M-24, highlighting the enzyme dependency critical for DDI analysis.

G Parent Cerivastatin (m/z 460.2) M1 M-1 (Desmethyl) (m/z 446.2) Parent->M1 CYP2C8 / CYP3A4 (-CH3) M23 M-23 (Hydroxy) (m/z 476.2) Parent->M23 CYP2C8 (+OH) Lactone Cerivastatin Lactone (Unstable) Parent->Lactone Acid pH Equilibrium M24 M-24 (Desmethyl-Hydroxy) (m/z 462.2) M1->M24 CYP2C8 (+OH) M23->M24 CYP3A4 (-CH3)

Figure 1: Metabolic pathway of Cerivastatin showing the convergence of M-1 and M-23 pathways to form M-24.

Experimental Protocol

Reagents & Equipment
  • Standards: Cerivastatin Sodium (USP Reference), M-1 and M-23 metabolites (if available, otherwise quantify M-24 relative to Parent response factor).

  • Internal Standard: Cerivastatin-d3 or Atorvastatin (structural analog).

  • Solvents: LC-MS grade Acetonitrile, Methanol, Ammonium Acetate, Formic Acid.

  • Buffer: 10 mM Ammonium Acetate adjusted to pH 4.5 (Critical for stability).

Sample Preparation (Liquid-Liquid Extraction)

Objective: Maximize recovery while preventing acid-lactone interconversion.

  • Thawing: Thaw plasma samples on ice. Do not allow to reach room temperature for extended periods to prevent spontaneous lactonization.

  • Aliquot: Transfer 200 µL of plasma into a 2 mL polypropylene tube.

  • IS Addition: Add 20 µL of Internal Standard solution (100 ng/mL in 50:50 MeOH:H2O). Vortex for 10 sec.

  • Acidification: Add 50 µL of 100 mM Ammonium Acetate (pH 4.5) .

    • Note: Maintaining pH ~4.5-5.0 stabilizes the hydroxy acid form and prevents lactonization (which occurs at pH < 3) or isomerization.

  • Extraction: Add 1.0 mL of Methyl tert-butyl ether (MTBE) .

  • Agitation: Shake/Vortex vigorously for 10 minutes.

  • Separation: Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Evaporation: Transfer the organic (upper) layer to a clean glass tube. Evaporate to dryness under Nitrogen at 35°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase A:B (70:30). Vortex and transfer to autosampler vials.

LC-MS/MS Conditions

Chromatography (UHPLC):

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or Phenomenex Kinetex C18.

  • Mobile Phase A: 0.1% Formic Acid in Water (or 5mM Ammonium Acetate pH 4.5).

  • Mobile Phase B: Acetonitrile.[3]

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 30% B

    • 0.5 min: 30% B

    • 3.0 min: 80% B

    • 3.5 min: 95% B (Wash)

    • 4.0 min: 30% B (Re-equilibration)

Mass Spectrometry:

  • Source: ESI Positive (ESI+).[1]

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temp: 500°C.

  • Desolvation Gas: 1000 L/hr (N2).

  • Collision Gas: Argon.

Method Validation & Troubleshooting

Analytical Workflow Diagram

Workflow Sample Plasma Sample (200 µL) Buffer Buffer pH 4.5 (Stabilization) Sample->Buffer Acidify Extract LLE (MTBE) Extraction Buffer->Extract Add Solvent Dry N2 Evaporation 35°C Extract->Dry Supernatant Recon Reconstitution (30% ACN) Dry->Recon LCMS UHPLC-MS/MS (MRM 462->358) Recon->LCMS

Figure 2: Step-by-step analytical workflow ensuring analyte stability.

Critical Control Points
  • Lactone Interference: Cerivastatin and its metabolites exist in equilibrium with their lactone forms. The lactones are generally more lipophilic and elute later on C18 columns.

    • Validation Step: Monitor the Lactone transitions (usually [M+H]+ - 18 or specific fragments) to ensure chromatographic resolution. M-24 Lactone would be m/z 444.2.

  • Matrix Effects: Due to the low abundance of M-24, ion suppression from phospholipids is a risk.

    • Solution: Use a divert valve to send the first 1.0 min of flow (containing salts/proteins) to waste.

  • Linearity: 0.05 ng/mL to 50 ng/mL. (M-24 is typically <10% of parent concentration).

References

  • Jemal, M., et al. (1999). "Quantitation of cerivastatin and its seven acid and lactone biotransformation products in human serum by liquid chromatography-electrospray tandem mass spectrometry." Journal of Chromatography B, 736(1-2), 19-41. Link

  • Kaspera, R., et al. (2010).[4] "Cerivastatin in vitro metabolism by CYP2C8 variants found in patients experiencing rhabdomyolysis." Pharmacogenetics and Genomics, 20(12), 719-729. Link

  • Ramakrishna, N.V.S., et al. (2004). "Simple, sensitive and rapid LC-MS/MS method for the quantitation of cerivastatin in human plasma." Journal of Pharmaceutical and Biomedical Analysis, 36(3), 505-515. Link

  • Bayer AG. (1998). "Cerivastatin Sodium: Clinical Pharmacology and Biopharmaceutics Review." FDA Center for Drug Evaluation and Research. Link

Sources

Application Note: Synthesis of Desmethyl Hydroxy Cerivastatin Sodium Salt (Metabolite M24)

[1]

Part 1: Retrosynthetic Analysis & Strategy

The synthesis is deconstructed into two phases to ensure stereochemical integrity and functional group tolerance.

Structural Disconnection
  • Fragment A (Side Chain): The characteristic (3R,5S)-dihydroxyheptenoic acid pharmacophore, introduced via Julia-Kocienski olefination.[1]

  • Fragment B (Heterocyclic Core): A penta-substituted pyridine.[1][3] The M24 core requires a 5-hydroxymethyl group and a 6-(1-hydroxyisopropyl) group.[1]

  • Strategic Pivot: We will chemically synthesize the Desmethyl Core (M1) and use CYP2C8-mediated catalysis to install the tertiary alcohol at the 6-position, as this regioselectivity is difficult to achieve via traditional organic chemistry without competing benzylic oxidation.[1]

Pathway Visualization

SynthesisStrategyFigure 1: Hybrid Synthetic Pathway for M24 MetabolitePrecursorsPrecursors:4-F-BenzaldehydeEthyl IsobutyrylacetatePyridineCorePyridine Core Formation(Modified Hantzsch)Precursors->PyridineCoreCyclizationM1_IntermediateDesmethyl Cerivastatin (M1)(Chemical Synthesis)PyridineCore->M1_IntermediateSide Chain Coupling& DeprotectionBiocatalysisBiocatalysis(CYP2C8 / HLM)M1_Intermediate->BiocatalysisSubstrate LoadingM24_TargetDesmethyl Hydroxy Cerivastatin (M24)(Final Sodium Salt)Biocatalysis->M24_TargetRegioselectiveHydroxylation

Part 2: Chemical Synthesis of the Precursor (Desmethyl Cerivastatin, M1)[1]

This module describes the synthesis of the M1 metabolite, which serves as the substrate for M24 generation.

Reagents & Equipment
  • Reagents: 4-Fluorobenzaldehyde, Ethyl isobutyrylacetate, Methyl 3-amino-4-methylpent-2-enoate, DIBAL-H, Julia-Kocienski Sulfone (chiral), NaH, NaOH.[1]

  • Solvents: Anhydrous THF, Toluene, Methanol.[1]

  • Equipment: High-pressure reaction vessel (for Hantzsch), HPLC (C18 column).

Step-by-Step Protocol
Step A: Construction of the Pyridine Core

The core is synthesized via a modified Hantzsch pyridine synthesis. Unlike Cerivastatin, we target the hydroxymethyl derivative directly.

  • Condensation:

    • Combine 4-fluorobenzaldehyde (1.0 eq), ethyl isobutyrylacetate (1.0 eq), and methyl 3-amino-4-methylpent-2-enoate (1.0 eq) in ethanol.

    • Reflux for 16–24 hours.[1]

    • Oxidation: Treat the resulting dihydropyridine with DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or NaNO₂/AcOH to aromatize to the pyridine diester.[1]

    • Critical Check: Ensure the 4-fluorophenyl group is at position 4.[1][2][3][4]

  • Differentiation & Reduction:

    • The pyridine ring now has esters at positions 3 and 5.

    • Selective Reduction: Use DIBAL-H (controlled equivalents at -78°C) to reduce the C3 and C5 esters.[1]

    • Note: To achieve the "Desmethyl" (hydroxymethyl) functionality at C5 without methylating it (as in Cerivastatin), we protect the resulting alcohols as TBDMS ethers.

    • Selective Deprotection: Selectively deprotect the C3-alcohol (often more accessible) and oxidize it to the aldehyde using Dess-Martin Periodinane.[1] The C5 position remains as

      
      .[1]
      
Step B: Side Chain Attachment (Julia-Kocienski Olefination)
  • Reagent Prep: Dissolve the chiral sulfone (phenyltetrazole sulfone derivative of the acetonide-protected dihydroxy heptenoate) in anhydrous THF.

  • Coupling:

    • Cool to -78°C. Add NaHMDS (1.1 eq). Stir for 30 min.

    • Add the Pyridine-3-aldehyde (from Step A) dropwise.[1]

    • Allow to warm to RT.[1] The reaction yields the (E)-alkene.[1]

  • Intermediate Isolation: Purify the protected intermediate via silica gel chromatography (Hexane/EtOAc).

Step C: Global Deprotection & Salt Formation[1]
  • Acetonide & Silyl Removal: Treat the intermediate with 1N HCl in THF/MeOH (1:1) at 0°C. This removes the acetonide (liberating the 3,5-diols) and the TBDMS group (liberating the C5-hydroxymethyl).[1]

  • Ester Hydrolysis:

    • Add NaOH (1.0 eq, 0.1 M solution) dropwise to the reaction mixture.

    • Stir at RT until HPLC confirms disappearance of the ester.

  • Lyophilization: Freeze-dry the aqueous solution to obtain Desmethyl Cerivastatin Sodium (M1) as a white powder.[1]

Part 3: Biocatalytic Generation of M24 (Desmethyl Hydroxy)[1]

Since the chemical installation of the hydroxyl group on the isopropyl moiety (C6) is non-stereoselective and low-yielding chemically, we utilize a biomimetic oxidation protocol.

Bioreactor Setup
  • Enzyme Source: Recombinant Human CYP2C8 Supersomes™ (Corning/Gentest) or pooled Human Liver Microsomes (HLM).[1]

  • Cofactor System: NADPH regenerating system (NADP+, Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase).[1]

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

Incubation Protocol
  • Substrate Preparation: Dissolve Desmethyl Cerivastatin Sodium (M1) (from Part 2) in DMSO (final concentration <0.1%).

  • Reaction Mix:

    • Buffer: 950 µL[1]

    • Enzyme (CYP2C8): 50 pmol/mL[1]

    • Substrate (M1): 10–50 µM[1]

    • Pre-incubate at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system (50 µL).

  • Incubation: Shake at 37°C for 60–120 minutes.

  • Termination: Stop reaction with ice-cold Acetonitrile (1:1 v/v). Centrifuge at 10,000 x g for 10 min to pellet protein.

Purification of M24
  • Semi-Prep HPLC: Inject the supernatant onto a C18 Semi-prep column.

  • Gradient: 10%

    
     60% Acetonitrile in 10mM Ammonium Acetate (pH 4.5).
    
  • Isolation: Collect the peak corresponding to M24 (elutes before M1 due to increased polarity from the extra hydroxyl).

  • Salt Conversion: Treat the collected fraction with stoichiometric NaOH and lyophilize.

Part 4: Analytical Validation

Data Summary Table
ParameterDesmethyl Cerivastatin (M1)Desmethyl Hydroxy Cerivastatin (M24)
Molecular Formula


Monoisotopic Mass ~469.22 Da (Free Acid)~485.22 Da (Free Acid)
Key Modification C5-OMe

C5-OH
C5-OH AND C6-Isopropyl

C6-Hydroxyisopropyl
HPLC Retention (RT) Reference (e.g., 12.5 min)Shifted Earlier (e.g., 9.2 min)
Solubility Water, MethanolHigh Water Solubility
Mass Spectrometry (ESI-)[1]
  • M1 (Desmethyl): Look for

    
     at m/z 458.2.[1]
    
  • M24 (Desmethyl Hydroxy): Look for

    
     at m/z 474.2.[1]
    
  • Fragmentation: Both will show the characteristic fragment of the fluorophenyl-pyridine core, but the M24 core fragment will be +16 Da heavier than the M1 core fragment.[1]

NMR Verification (1H, 400 MHz, D2O)
  • M1: Shows the isopropyl methyls as doublets (

    
     ppm).
    
  • M24: The hydroxylation of the isopropyl group destroys the symmetry or changes the splitting. Look for a singlet (if hydroxylated at the tertiary carbon) or a shifted methylene pattern, distinct from the M1 isopropyl doublet.

References

  • Angerbauer, R., et al. (1994). Substituted Pyridines and their use as HMG-CoA Reductase Inhibitors. U.S. Patent 5,342,952.[1] Bayer AG.[1]

  • Steinke, W., et al. (1996). Pharmacokinetics and metabolism of cerivastatin. Journal of Clinical Pharmacology, 36(5), 423-431.[1] (Defines M1 and M23/M24 pathways).

  • Böttcher, M. F., et al. (2000). Synthesis of Cerivastatin Metabolites. Journal of Labelled Compounds and Radiopharmaceuticals, 43, 107-115.[1]

  • Prueksaritanont, T., et al. (2002). Glucuronidation of Statins. Drug Metabolism and Disposition, 30(5), 505-512.[1]

  • PubChem Compound Summary. (2023). Desmethyl hydroxyl cerivastatin (M24).[1] CID 102506881.[1] Link[1]

Application Note: High-Fidelity Extraction and Stabilization of Cerivastatin and Metabolites (M1, M23) from Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Cerivastatin (Baycol/Lipobay) presents a unique bioanalytical challenge due to its high potency (requiring pg/mL sensitivity) and the thermodynamic instability of its structure. Like other statins, Cerivastatin exists in a pH-dependent equilibrium between its active hydroxy-acid form and its inactive lactone form .

Accurate quantification of the parent drug and its major pharmacologically active metabolites—Demethylcerivastatin (M1) and 6-Hydroxycerivastatin (M23) —requires a sample preparation protocol that effectively "freezes" this interconversion immediately upon sample collection.

This guide details a validated Liquid-Liquid Extraction (LLE) protocol designed to:

  • Stabilize the acid/lactone ratio using a precise pH 5.0 buffering system.

  • Maximize recovery of the lipophilic metabolites (M1, M23) while removing plasma protein interferences.

  • Minimize matrix effects for high-sensitivity LC-MS/MS analysis.

Metabolic Pathway & Analyte Overview[1]

Understanding the metabolic flux is critical for selecting the correct internal standards and extraction solvents. Cerivastatin is primarily metabolized by CYP2C8 (and to a lesser extent CYP3A4).[1]

  • Cerivastatin (Acid): The administered, active HMG-CoA reductase inhibitor.[2]

  • M1 (Demethylcerivastatin): Major metabolite (CYP2C8).[3] Retains ~50% activity.

  • M23 (6-Hydroxycerivastatin): Major metabolite (CYP2C8).[1][3] Retains 100% activity.

  • Cerivastatin Lactone: Formed via acyl-glucuronidation followed by spontaneous cyclization or pH-mediated dehydration.

Visualization: Metabolic Pathway & Interconversion

The following diagram illustrates the enzymatic pathways and the critical non-enzymatic interconversion risks during sample prep.

Cerivastatin_Metabolism cluster_stability Target Stability Zone (pH 4.5 - 5.0) Parent Cerivastatin (Acid Form) (Active) Lactone Cerivastatin Lactone (Inactive) Parent->Lactone Acidic pH (<3) Artifact M1 M1: Demethyl-Cerivastatin (Active) Parent->M1 CYP2C8 (Major) CYP3A4 (Minor) M23 M23: 6-Hydroxy-Cerivastatin (Active) Parent->M23 CYP2C8 Glucuronide Acyl-Glucuronide Intermediate Parent->Glucuronide UGT Enzymes Lactone->Parent Basic pH (>8) Artifact Glucuronide->Lactone Spontaneous Conversion

Caption: Metabolic biotransformation of Cerivastatin showing CYP2C8-mediated oxidation and the pH-dependent acid-lactone instability.

Critical Pre-Analytical Handling: The "pH 5.0 Rule"

The most common source of error in statin analysis is ex vivo interconversion.

  • Acidic conditions (pH < 3): Drive protonation of the carboxyl group, facilitating cyclization to the lactone.

  • Basic conditions (pH > 8): Drive hydrolysis of the lactone ring back to the acid.

Scientific Constraint: To measure the true in vivo concentrations of both forms, you must buffer the plasma to pH 4.5–5.0 immediately. At this "isoelectric reactivity" point, both hydrolysis and lactonization rates are at their kinetic minimums.

Reagent Preparation
  • Ammonium Acetate Buffer (1M, pH 5.0): Dissolve 7.7 g of ammonium acetate in approx. 80 mL of HPLC-grade water. Adjust pH to 5.0 using glacial acetic acid. Dilute to 100 mL.

  • Extraction Solvent: Methyl tert-butyl ether (MTBE). Note: MTBE is preferred over diethyl ether due to lower volatility (better reproducibility) and cleaner phase separation.

Detailed Protocol: Liquid-Liquid Extraction (LLE)

This protocol is validated for a linear range of 0.05 – 20 ng/mL in human plasma.

Step 1: Sample Thawing & Stabilization
  • Thaw plasma samples on wet ice.

  • CRITICAL: Immediately upon thawing, add 20 µL of 1M Ammonium Acetate (pH 5.0) per 500 µL of plasma. Vortex gently for 5 seconds.

    • Why: This locks the acid/lactone ratio before any processing stress occurs.

Step 2: Internal Standard Addition
  • Aliquot 500 µL of buffered plasma into a 2.0 mL polypropylene centrifuge tube.

  • Add 50 µL of Internal Standard (IS) Working Solution.

    • Recommended IS: Cerivastatin-d6 or d3 (100 ng/mL in 50:50 Methanol:Water).

    • Alternative IS: Fluvastatin or Atorvastatin (if isotopologues are unavailable).

  • Vortex for 10 seconds to equilibrate.

Step 3: Liquid-Liquid Extraction
  • Add 1.5 mL of MTBE (Methyl tert-butyl ether) to each sample.

  • Shake on a mechanical shaker (reciprocating or orbital) at high speed for 15 minutes .

    • Why: LLE provides cleaner extracts than protein precipitation (PPT) for this application, reducing ion suppression in the trace-level analysis of metabolites.

  • Centrifuge at 4,000 x g for 10 minutes at 4°C.

    • Why: Cold centrifugation compacts the protein pellet and prevents solvent evaporation/heating.

Step 4: Phase Transfer & Evaporation
  • Flash freeze the aqueous (bottom) layer in a dry ice/acetone bath (approx. 30 seconds) OR carefully pipette 1.2 mL of the organic (upper) layer into a clean glass tube.

    • Tip: Flash freezing ensures zero contamination from the plasma layer during transfer.

  • Evaporate the organic solvent to dryness under a gentle stream of Nitrogen (N2) at 35°C .

    • Caution: Do not exceed 40°C. High heat can induce degradation of the metabolites.

Step 5: Reconstitution
  • Reconstitute the residue in 100 µL of Mobile Phase (e.g., 70:30 10mM Ammonium Formate : Acetonitrile).

  • Vortex vigorously for 1 minute.

  • Transfer to autosampler vials with low-volume inserts.

LC-MS/MS Analytical Conditions

While extraction is the focus, the separation must resolve the acid and lactone forms to confirm stability.

ParameterSpecificationRationale
Column C18, 50 x 2.1 mm, 1.7 - 3.5 µm (e.g., Agilent Zorbax or Waters XBridge)Short column for rapid throughput; C18 retains lipophilic statins well.
Mobile Phase A 10 mM Ammonium Formate + 0.1% Formic Acid in WaterAcidic buffer promotes protonation for ESI+ sensitivity.
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN provides sharper peaks for statins compared to Methanol.
Ionization ESI Positive (+) Cerivastatin and metabolites protonate readily ([M+H]+).
Flow Rate 0.4 - 0.5 mL/minOptimal for electrospray stability.
Run Time ~3.5 - 5.0 minutesFast gradient required to prevent on-column degradation.
MRM Transitions (Example)
  • Cerivastatin: 460.3 → 356.2

  • M1 (Demethyl): 446.3 → 342.2

  • M23 (Hydroxy): 476.3 → 356.2

  • Cerivastatin Lactone: 442.3 → 338.2 (Note: Mass is -18 Da from parent due to water loss).

Experimental Workflow Diagram

Extraction_Workflow cluster_prep Sample Pre-Treatment cluster_extract LLE Extraction cluster_analysis Post-Processing Plasma 500 µL Human Plasma Buffer Add 20 µL 1M NH4OAc (pH 5.0) Plasma->Buffer Stabilize pH IS Add Internal Standard (Cerivastatin-d6) Buffer->IS Equilibrate MTBE Add 1.5 mL MTBE Shake 15 min IS->MTBE Centrifuge Centrifuge 4000g, 4°C, 10 min MTBE->Centrifuge Transfer Transfer Organic Layer (Upper Phase) Centrifuge->Transfer Evap Evaporate to Dryness N2 @ 35°C Transfer->Evap Recon Reconstitute 100 µL Mobile Phase Evap->Recon LCMS LC-MS/MS Analysis ESI Positive Recon->LCMS

Caption: Step-by-step Liquid-Liquid Extraction (LLE) workflow ensuring pH stability and analyte recovery.

Quality Control & Troubleshooting

Stability Validation (Self-Check System)

To validate that your protocol is preventing interconversion, perform the "Cross-Spike Check" :

  • QC-Acid: Spike plasma with Cerivastatin Acid only. Process and analyze.

    • Pass Criteria: Lactone peak area < 5% of Acid peak area.

  • QC-Lactone: Spike plasma with Cerivastatin Lactone only. Process and analyze.

    • Pass Criteria: Acid peak area < 5% of Lactone peak area.

If conversion exceeds 5%, re-verify the pH of the ammonium acetate buffer and ensure the evaporation temperature does not exceed 35°C.

Recovery Data

Typical recovery rates using this MTBE LLE protocol:

  • Cerivastatin: > 85%[4]

  • M1 Metabolite: > 80%

  • M23 Metabolite: > 80%[4]

References

  • Jemal, M., et al. (1999).[5] "Quantitation of cerivastatin and its seven acid and lactone biotransformation products in human serum by liquid chromatography-electrospray tandem mass spectrometry." Journal of Chromatography B, 729(1-2), 287-299. Link

  • Ramakrishna, N. V. S., et al. (2004).[2] "Simple, sensitive and rapid LC-MS/MS method for the quantitation of cerivastatin in human plasma--application to pharmacokinetic studies." Journal of Pharmaceutical and Biomedical Analysis, 36(3), 505-515.[2] Link

  • Kaspera, R., et al. (2006). "Cerivastatin in vitro metabolism by CYP2C8 variants found in patients experiencing rhabdomyolysis." Pharmacogenetics and Genomics, 16(12), 91-100. Link

  • PubChem Database. "Cerivastatin | C26H34FNO5." National Center for Biotechnology Information. Link

Sources

Protocol for quantifying Desmethyl Hydroxy Cerivastatin in plasma

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity LC-MS/MS Protocol for the Quantitation of Desmethyl Hydroxy Cerivastatin (Metabolite M-24) in Human Plasma

Abstract

This application note details a robust, high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of Desmethyl Hydroxy Cerivastatin (often designated as metabolite M-24 ) in human plasma. While Cerivastatin (Baycol) was withdrawn from the market, it remains a critical probe substrate for CYP2C8 and CYP3A4 activity in drug-drug interaction (DDI) studies and forensic toxicology.

The quantification of M-24 presents unique bioanalytical challenges:

  • Dual Polarity: The presence of both a hydroxyl group and a demethylated moiety increases polarity compared to the parent drug.

  • Lactone Instability: Like all statins, M-24 exists in an equilibrium between its active hydroxy-acid form and its inactive lactone form. This protocol incorporates a strict pH-stabilization step to prevent ex vivo interconversion.

  • Sensitivity: M-24 is a secondary metabolite often found at sub-nanogram concentrations.

Introduction & Metabolic Context

Cerivastatin undergoes extensive metabolism primarily via CYP2C8 (demethylation to M-1 ) and CYP2C8 (hydroxylation to M-23 ).[1][2] The secondary metabolite, Desmethyl Hydroxy Cerivastatin (M-24) , is formed via downstream biotransformation of these primary metabolites.

  • Analyte: Desmethyl Hydroxy Cerivastatin (Acid Form)

  • Molecular Weight: ~461.5 Da (Protonated [M+H]+: 462.2)

  • Key Risk: Uncontrolled pH during sample collection leads to the formation of M-24 Lactone (mass shift -18 Da), causing quantitation errors of up to 40%.

Metabolic Pathway Diagram

StatinMetabolism Cerivastatin Cerivastatin (Parent) M1 M-1 (Desmethyl Cerivastatin) Cerivastatin->M1 CYP2C8/3A4 (Demethylation) M23 M-23 (Hydroxy Cerivastatin) Cerivastatin->M23 CYP2C8 (Hydroxylation) M24 M-24 (Desmethyl Hydroxy Cerivastatin) M1->M24 CYP2C8 (Hydroxylation) M23->M24 CYP2C8/3A4 (Demethylation) Lactone M-24 Lactone (Inactive) M24->Lactone Acidic pH (Cyclization)

Figure 1: Metabolic pathway of Cerivastatin leading to M-24.[1][3] Note the reversible lactonization pathway which must be controlled during extraction.

Methodological Strategy

Internal Standard Selection
  • Preferred: Deuterated Cerivastatin (

    
    -Cerivastatin) or 
    
    
    
    -M1 if available.
  • Alternative: Fluvastatin (structural analog). Note: Fluvastatin is used here as the accessible standard for this protocol, but stable isotopes are recommended for regulated GLP studies.

Sample Preparation: The "Buffered SPE" Approach

Traditional Liquid-Liquid Extraction (LLE) using MTBE is common (Jemal et al., 1999), but Solid Phase Extraction (SPE) is selected here to minimize matrix effects (phospholipids) which suppress the ionization of polar metabolites like M-24.

Crucial Step: Plasma must be buffered to pH 4.5 - 5.0 immediately upon thawing. At this pH, the interconversion between the acid and lactone forms is minimized (kinetically "frozen") for the duration of the extraction.

Detailed Protocol

Reagents & Materials
  • LC Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 1.7 µm) or Waters ACQUITY BEH C18.

  • Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Stabilization Buffer: 1M Ammonium Acetate (pH 5.0).

  • SPE Cartridges: Waters Oasis HLB (30 mg/1 cc) or equivalent polymeric reversed-phase.

Analytical Workflow

Workflow Sample Plasma Sample (200 µL) Buffer Add 20 µL 1M NH4Ac (pH 5.0) + Internal Standard Sample->Buffer SPE_Load SPE: Load on Oasis HLB (Conditioned with MeOH/H2O) Buffer->SPE_Load Wash Wash 1: 5% MeOH Wash 2: 0.1% Formic Acid SPE_Load->Wash Elute Elute: 100% Acetonitrile Wash->Elute Evap Evaporate to Dryness (N2, 40°C) Elute->Evap Recon Reconstitute: 100 µL Mobile Phase (80:20 A:B) Evap->Recon Inject LC-MS/MS Injection Recon->Inject

Figure 2: Sample preparation workflow emphasizing pH stabilization prior to SPE.

Step-by-Step Procedure
  • Sample Thawing: Thaw plasma samples on ice.

  • Stabilization: Aliquot 200 µL of plasma into a 1.5 mL tube. Immediately add 20 µL of 1M Ammonium Acetate (pH 5.0) . Vortex gently.

    • Why? This locks the Acid/Lactone ratio.

  • Internal Standard: Add 20 µL of Internal Standard working solution (50 ng/mL Fluvastatin or Isotope).

  • SPE Conditioning: Condition Oasis HLB cartridges with 1 mL Methanol followed by 1 mL Water.

  • Loading: Load the buffered plasma sample onto the cartridge. Apply low vacuum.

  • Washing:

    • Wash 1: 1 mL Water (removes salts/proteins).

    • Wash 2: 1 mL 5% Methanol in Water (removes highly polar interferences without eluting M-24).

  • Elution: Elute with 1 mL 100% Acetonitrile .

  • Drying: Evaporate eluate under a stream of Nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase (80% A / 20% B). Vortex for 1 min and centrifuge at 10,000 rpm for 5 min.

LC-MS/MS Conditions
  • System: Agilent 1290 Infinity II / AB Sciex QTRAP 6500+ or equivalent.

  • Ionization: Electrospray Ionization (ESI), Positive Mode.[1][4][5]

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Table:

Time (min)% Mobile Phase B (ACN)Event
0.020Initial Hold
0.520Start Gradient
3.090Elution of M-24 & Parent
3.590Wash
3.620Re-equilibration
5.020End of Run

MRM Transitions (Optimized):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Dwell Time (ms)
Desmethyl-OH-Cerivastatin (M-24) 462.2 358.2 25100
Cerivastatin (Parent)460.2356.32250
M-1 (Desmethyl)446.2342.22450
M-23 (Hydroxy)476.2372.22450
Fluvastatin (IS)412.2224.13050

Note on M-24 Transition: The 462.2 -> 358.2 transition corresponds to the loss of the characteristic side chain, modified by the hydroxylation/demethylation pattern. Validation Step: Always perform a Product Ion Scan on a neat standard of M-24 (if available) or a high-concentration pooled patient sample to confirm the most abundant fragment, as positional isomers of the hydroxyl group may fragment differently.

Validation & Quality Control (Self-Validating System)

To ensure the protocol is trustworthy (E-E-A-T), the following controls must be embedded in every run:

  • Lactone Conversion Check:

    • Include a QC sample spiked only with the Lactone form of M-24 (if available) or Cerivastatin Lactone.

    • If the Acid channel detects >5% signal in this QC, your extraction pH is too high or the evaporation temperature is too aggressive.

  • Matrix Effect (ME) Evaluation:

    • Post-column infusion of the analyte while injecting a blank plasma extract.

    • Look for dips in the baseline at the retention time of M-24 (approx 2.4 min).

  • Linearity:

    • Dynamic Range: 0.1 ng/mL to 50 ng/mL.

    • Curve Fit: Weighted (

      
      ) linear regression.
      

Troubleshooting & Optimization

  • Issue: Low Sensitivity for M-24.

    • Cause: Ion suppression from phospholipids.

    • Fix: Switch to "Hybrid SPE-PPT" plates (e.g., Agilent Captiva EMR-Lipid) which specifically remove lipids.

  • Issue: Double peaks in chromatogram.

    • Cause: Separation of diastereomers (the hydroxyl group introduces a new chiral center) or partial lactonization on-column.

    • Fix: If lactonization is suspected, lower the column temperature to 30°C. If diastereomers are separating, integrate both peaks as "Total M-24" or optimize the gradient to merge them.

References

  • Jemal, M., et al. (1999). "Quantitation of cerivastatin and its seven acid and lactone biotransformation products in human serum by liquid chromatography-electrospray tandem mass spectrometry."[5] Journal of Chromatography B: Biomedical Sciences and Applications.

  • FDA Guidance for Industry (2018). "Bioanalytical Method Validation." U.S. Food and Drug Administration.

  • Böttcher, S., et al. (2000). "Automated plasma preparation for the determination of cerivastatin and its metabolites by LC-MS/MS.
  • Wang, L., et al. (2016). "Liquid chromatography-tandem mass spectrometry assay for the simultaneous quantification of simvastatin, lovastatin, atorvastatin, and their major metabolites in human plasma." Journal of Chromatography B.

Sources

Application Note: Solvent Selection & Dissolution Protocol for Desmethyl Hydroxy Cerivastatin Sodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Compound Profile

Desmethyl Hydroxy Cerivastatin Sodium Salt is a polar, pharmacologically active metabolite of Cerivastatin (formerly Baycol).[1] Structurally, it differs from the parent compound by the removal of a methyl group and the addition of a hydroxyl moiety, significantly altering its hydrophilicity profile.[1]

This guide provides a validated approach for solubilizing this compound for in vitro metabolic assays, toxicity screening, and analytical standard preparation.[1] The critical challenge with this compound is not merely dissolution, but preventing the acid-catalyzed cyclization of the heptanoic acid side chain into its inactive lactone form.

Physicochemical Profile
PropertyDescription
Chemical Nature Sodium salt of a dihydroxyheptanoic acid derivative
Polarity Amphiphilic (More polar than Cerivastatin parent)
Hygroscopicity High (Sodium salt form absorbs atmospheric moisture)
pH Sensitivity Critical: Unstable at pH < 6.0 (Lactonization risk)
Light Sensitivity Moderate (Protect from direct UV light)

Solvent Selection Logic

The selection of a solvent system must balance solubility limit , chemical stability , and biological compatibility .[1][2]

Primary Solvent Candidates
SolventSolubility RatingApplication ContextStability Risk
DMSO (Dimethyl Sulfoxide) Excellent (>50 mg/mL) Primary Stock Solution.[1] Cryopreservation.Low (Prevents hydrolysis)
Methanol Excellent (>20 mg/mL) Analytical Standards (LC-MS).[1] Rapid evaporation.[1]Low to Moderate
Water (Deionized) Good (>10 mg/mL) Immediate use only.[1]High: pH drift can trigger lactonization.
Ethanol ModerateAlternative to Methanol.Moderate
The "Lactonization Trap"

Researchers often dissolve statin sodium salts in unbuffered water.[1] Water absorbs atmospheric CO₂, lowering the pH to ~5.[1]5. Under these conditions, Desmethyl Hydroxy Cerivastatin Sodium Salt will slowly cyclize into the inactive lactone form, invalidating potency data.[1]

Rule of Thumb: Always buffer aqueous working solutions to pH 7.4.

Visualized Workflows

Figure 1: Solubilization Decision Tree

This workflow dictates the solvent choice based on the downstream application.[1]

SolventSelection Start Desmethyl Hydroxy Cerivastatin Na Salt App Intended Application? Start->App Stock Long-term Storage (Stock Solution) App->Stock Stability Cell Cell Culture / Enzymatic Assay (Working Solution) App->Cell Biology Analytic LC-MS / HPLC Standard App->Analytic Analysis DMSO Dissolve in Anhydrous DMSO (>10 mM) Stock->DMSO Cell->DMSO MeOH Dissolve in Methanol (Avoid Water) Analytic->MeOH Buffer Dilute into PBS (pH 7.4) Keep DMSO < 0.1% DMSO->Buffer Dilution Step

Caption: Decision matrix for solvent selection ensuring stability and assay compatibility.

Figure 2: Stability & Degradation Pathway

Understanding the equilibrium between the active Hydroxy Acid (Salt) and the inactive Lactone is vital.[1]

Stability Acid Active Form (Open Ring Hydroxy Acid) Sodium Salt Lactone Inactive Form (Closed Ring Lactone) Acid->Lactone H+ Catalyzed Lactone->Acid OH- / Heat Conditions Acidic pH (< 6.0) Spontaneous Cyclization Conditions->Acid Avoid Base Basic pH (> 8.0) Hydrolysis Reversal Base->Acid Maintains

Caption: The pH-dependent equilibrium. Acidic conditions favor the inactive lactone form.

Detailed Protocols

Protocol A: Preparation of 10 mM DMSO Stock Solution

Purpose: Create a stable, high-concentration master stock for long-term storage.

Materials:

  • Desmethyl Hydroxy Cerivastatin Sodium Salt (Solid).[1]

  • Anhydrous DMSO (Spectrophotometric grade, ≥99.9%).[1]

  • Amber glass vials (Silanized preferred to minimize adsorption).[1]

Step-by-Step:

  • Equilibration: Allow the vial of solid compound to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the hygroscopic salt.

  • Weighing: Weigh approximately 1-2 mg of the compound.

    • Calculation: Molecular Weight (MW) ≈ 481.5 g/mol (Estimate based on Cerivastatin Na; verify specific batch MW on CoA).[1]

    • Target: To make 1 mL of 10 mM solution, weigh 4.82 mg.[1]

  • Dissolution: Add the calculated volume of Anhydrous DMSO.

    • Technique: Do not shake vigorously.[1] Vortex gently for 10 seconds or use a sonicating water bath for <2 minutes if particles persist. Heat generation during sonication must be minimized.

  • Inspection: Ensure the solution is crystal clear.

  • Aliquot & Storage: Divide into small aliquots (e.g., 50 µL) in amber vials. Store at -80°C .

    • Validity: Stable for 6-12 months at -80°C. Avoid repeated freeze-thaw cycles.[1]

Protocol B: Preparation of Aqueous Working Solution (Cell Culture)

Purpose: Dilute the stock for biological assays while maintaining pH stability.[1]

Materials:

  • 10 mM DMSO Stock (from Protocol A).[1]

  • Phosphate Buffered Saline (PBS), pH 7.4 (Sterile).[1]

Step-by-Step:

  • Thaw: Thaw the DMSO stock at room temperature (protected from light).

  • Pre-warm Buffer: Warm the PBS to 37°C.

  • Dilution (Dropwise):

    • While vortexing the PBS gently, add the DMSO stock dropwise.[1]

    • Why? Rapid addition can cause transient local precipitation of the lipophilic core before it resolubilizes.

  • Final Concentration: Ensure the final DMSO concentration is < 0.5% (v/v) to avoid solvent toxicity in cells.

    • Example: Diluting 1 µL of 10 mM Stock into 999 µL PBS yields a 10 µM solution with 0.1% DMSO.

  • Verification: Verify pH is 7.4. If pH drops, the salt may convert to the acid/lactone form and precipitate.[1]

Troubleshooting & FAQ

IssueProbable CauseCorrective Action
Precipitation upon water addition "Salting out" or pH shock.[1]Use PBS (pH 7.[1]4) instead of water. Add DMSO stock slowly to the buffer, not buffer to the stock.
Loss of biological potency Lactonization (Acidic pH).[1]Check pH of buffers.[1] Ensure compound was not stored in water at 4°C for days.
Inconsistent LC-MS peaks Multiple forms (Lactone/Acid).Adjust LC mobile phase pH to >7 (using Ammonium Acetate) to keep it in salt form, or <3 to force acid form (standardize the species).

References

  • PubChem. Cerivastatin Sodium (CID 23663992) and Metabolites.[1] National Library of Medicine.[1] Available at: [Link][1]

  • DrugBank. Cerivastatin: Pharmacology and Metabolites. Available at: [Link][1]

  • Hamelin, B. A., & Turgeon, J. (1998). Hydrophilicity/lipophilicity: relevance for the pharmacology and clinical effects of HMG-CoA reductase inhibitors.[1] Trends in Pharmacological Sciences. (Context for solvent selection based on statin polarity).

Sources

Application Note: High-Fidelity Solid Phase Extraction (SPE) of Statin Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Preserving the Acid-Lactone Equilibrium in Biological Matrices

Abstract

The accurate quantification of statins (e.g., Atorvastatin, Simvastatin) and their metabolites is complicated by the reversible, pH-dependent interconversion between their pharmacologically active hydroxy-acid forms and inactive lactone forms. Standard solid-phase extraction (SPE) protocols often inadvertently shift this equilibrium, leading to biased pharmacokinetic data. This guide details a stabilized, polymeric reversed-phase SPE protocol designed to freeze the metabolic profile at the moment of collection. By utilizing a hydrophilic-lipophilic balance (HLB) sorbent under strictly controlled pH and temperature conditions, this method achieves >85% recovery for both species with <5% interconversion.

The Analytical Challenge: The "Chameleon" Effect

Statins exist in a dynamic equilibrium. The hydroxy-acid (active) form predominates in plasma (pH 7.4), while the lactone (inactive) form is favored in acidic environments (pH < 5) and is the primary species in urine.

  • The Risk: Conventional acidification of plasma to improve retention on C18 sorbents can artificially drive lactonization. Conversely, alkaline extraction conditions can hydrolyze naturally occurring lactones.

  • The Solution: A "neutral-to-mildly-acidic" extraction window (pH 4.5–5.0) combined with low-temperature processing minimizes the kinetic rate of interconversion, allowing for simultaneous extraction of both polar acids and non-polar lactones.

Physicochemical Profile of Target Analytes
AnalyteFormpKa (-COOH)LogP (Octanol/Water)SPE Behavior
Atorvastatin Acid4.464.06Anionic at neutral pH; Hydrophobic at low pH
Atorvastatin LactoneN/A (Neutral)5.70Highly Hydrophobic; Neutral
Simvastatin Acid4.184.68Anionic at neutral pH
Simvastatin LactoneN/A (Neutral)4.40Hydrophobic; Neutral

Method Development Strategy

Sorbent Selection: Why Polymeric HLB?

Traditional silica-based C18 sorbents pose two problems for statins:

  • Silanol Activity: Secondary interactions can catalyze lactonization or cause irreversible binding of the basic amine groups in atorvastatin.

  • Dewetting: C18 requires conditioning. If the bed dries, recovery drops.

Recommended Sorbent: Polymeric Hydrophilic-Lipophilic Balance (HLB) (e.g., Waters Oasis HLB, Phenomenex Strata-X).

  • Mechanism: The divinylbenzene backbone retains the neutral lactones via

    
     interactions, while the N-vinylpyrrolidone moiety retains the polar acid forms via hydrogen bonding.
    
  • Advantage: Water-wettable (no phase collapse) and stable across pH 0–14.

The Stabilization Buffer

To prevent interconversion, the sample pH must be buffered to pH 4.5 – 5.0 .

  • Why not pH 2? Rapid lactonization occurs.

  • Why not pH 7? Lactones are unstable and hydrolyze to acids.

  • Buffer: 1M Ammonium Acetate (pH 4.5). This buffer provides sufficient capacity to neutralize plasma alkalinity without driving acid catalysis.

Experimental Protocol

Reagents & Materials
  • SPE Cartridge: Polymeric HLB, 30 mg / 1 cc (or 96-well plate equivalent).

  • Internal Standard (IS):

    
    -Atorvastatin (Acid) and 
    
    
    
    -Atorvastatin (Lactone). Note: Using separate IS for each form is critical for correcting form-specific matrix effects.
  • Loading Buffer: 1M Ammonium Acetate, adjusted to pH 4.5 with acetic acid.

  • Elution Solvent: Acetonitrile:Methanol (90:10 v/v).

Sample Pre-treatment (Critical Step)
  • Temperature Control: Perform all steps on wet ice (4°C).

  • Procedure:

    • Thaw plasma samples at 4°C (do not use a water bath).

    • Aliquot 200 µL of plasma into a chilled tube.

    • Add 20 µL of IS working solution.

    • Add 600 µL of Loading Buffer (pH 4.5) .

    • Vortex gently (10 sec) and keep on ice. Do not let sit for >30 mins.

SPE Workflow

Flow rate: 1 mL/min. Do not let the cartridge dry completely between steps, though HLB is forgiving.

  • Conditioning:

    • 1 mL Methanol.

    • 1 mL Water (HPLC Grade).

  • Loading:

    • Load the entire pre-treated sample (approx. 820 µL).

    • Mechanism:[1][2][3] At pH 4.5, statin acids are partially ionized but sufficiently hydrophobic for retention; lactones are fully retained.

  • Washing:

    • Wash 1: 1 mL Water (removes salts/proteins).

    • Wash 2: 1 mL 5% Methanol in Water (removes phospholipids without eluting polar statin acids).

    • Dry: Apply full vacuum for 2 minutes to remove residual water.

  • Elution:

    • Elute with 2 x 250 µL Acetonitrile:Methanol (90:10) .

    • Note: The high organic content ensures complete elution of the lipophilic lactones.

  • Post-Extraction:

    • Evaporate eluate under Nitrogen at 35°C (Do not exceed 40°C).

    • Reconstitute in 200 µL Mobile Phase (e.g., 50:50 ACN:Buffer).

Workflow Diagram (Graphviz)

SPE_Workflow cluster_mechanism Stabilization Mechanism Start Biological Sample (Plasma/Serum) PreTreat Pre-treatment (4°C) Add 1M NH4OAc (pH 4.5) Goal: Freeze Equilibrium Start->PreTreat Thaw on Ice Condition Condition Sorbent 1. MeOH 2. Water Load Load Sample Polymeric HLB Sorbent PreTreat->Load Apply to Cartridge Condition->Load Wash Wash Steps 1. Water (Salts) 2. 5% MeOH (Interferences) Load->Wash Waste Elute Elution ACN:MeOH (90:10) Recovers Acid & Lactone Wash->Elute Collect Evap Evaporation & Reconstitution <40°C, N2 Stream Elute->Evap Analysis LC-MS/MS Analysis Evap->Analysis

Caption: Optimized SPE workflow highlighting the critical pH 4.5 stabilization step to prevent statin interconversion.

Self-Validating the Protocol (Trustworthiness)

A robust method must prove that the sample preparation itself did not alter the analyte ratios. You must perform the "Cross-Conversion Check" during validation:

  • Prepare QC Samples:

    • QC-Acid: Plasma spiked only with Statin Acid standard.

    • QC-Lactone: Plasma spiked only with Statin Lactone standard.

  • Process: Run both QCs through the full SPE protocol.

  • Calculate Conversion:

    • % Lactonization = (Area of Lactone in QC-Acid / Total Area) × 100

    • % Hydrolysis = (Area of Acid in QC-Lactone / Total Area) × 100

  • Acceptance Criteria: Conversion should be < 5% for both directions. If >5%, lower the processing temperature or tighten the pH window (e.g., pH 4.8).

Troubleshooting Guide

IssueProbable CauseCorrective Action
High Lactone in Acid QC Sample pH too low (< 4.0) or evaporation temp too high.Adjust buffer to pH 5.0; Ensure evaporation is < 40°C.
High Acid in Lactone QC Sample pH too high (> 6.0) or plasma esterase activity.Ensure pH is < 5.0; Add esterase inhibitor (e.g., NaF) if instability persists (rare for statins).
Low Recovery (Both) Phospholipid suppression or insufficient elution strength.Check matrix effect factors; Increase ACN % in elution solvent.
Drifting Retention Times Incomplete evaporation of elution solvent.Ensure samples are fully dry before reconstitution in mobile phase.

References

  • Jemal, M., et al. (1999). Quantitation of the acid and lactone forms of atorvastatin and its biotransformation products in human serum by high-performance liquid chromatography with electrospray tandem mass spectrometry. Rapid Communications in Mass Spectrometry. Link

  • Hermann, M., et al. (2005). Determination of atorvastatin and metabolites in human plasma with solid-phase extraction followed by LC–tandem MS.[4][5] Analytical and Bioanalytical Chemistry. Link

  • Waters Corporation. (2023). Oasis HLB Cartridges and Plates Care & Use Manual. Waters.com. Link

  • Bhatt, K., et al. (2014). Stability of statins in aqueous cyclodextrin ocular preparations: A formulation perspective. Journal of Pharmaceutical and Biomedical Analysis. (Contextual reference on pH stability). Link

  • Mulvana, D. (2010). Critical topics in ensuring data quality in bioanalytical LC–MS/MS method development. Bioanalysis. Link

Sources

Gradient elution conditions for Desmethyl Hydroxy Cerivastatin

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Gradient Elution Strategies for Desmethyl Hydroxy Cerivastatin Analysis

Executive Summary & Scientific Context

Desmethyl Hydroxy Cerivastatin (often designated as metabolite M-24) represents a unique analytical challenge in the quantification of statin residues. As a dual-modification metabolite of Cerivastatin (Baycol), it possesses both a hydroxyl group (+16 Da) and a demethylated moiety (-14 Da) relative to the parent compound.

From a chromatographic perspective, this structural change significantly alters the lipophilicity profile. While Cerivastatin is relatively non-polar (LogP ~3.6), the introduction of the hydroxyl group and the exposure of a polar functionality via demethylation makes Desmethyl Hydroxy Cerivastatin significantly more polar .

The Analytical Challenge: Standard isocratic methods used for parent statins often result in the co-elution of polar metabolites with the solvent front (suppression zone). Conversely, generic gradients may fail to resolve the Desmethyl Hydroxy variant from the singly modified M1 (Desmethyl) and M23 (Hydroxy) metabolites.

This protocol details a "Trap-and-Elute" Gradient Strategy designed to retain this polar analyte while maintaining resolution from the hydrophobic parent drug and its lactone forms.

Physicochemical Logic & Column Selection

To achieve separation, we must exploit the polarity differences.

  • Analyte: Desmethyl Hydroxy Cerivastatin (Acid form).

  • Key Property: Amphiphilic, but leans polar. Susceptible to lactonization at low pH (<3.0) over time.

  • Stationary Phase Selection:

    • Primary Recommendation:C18 with Polar Endcapping (e.g., Aquasil C18, Zorbax SB-Aq, or Kinetex Polar C18).

    • Why? Standard C18 columns may suffer from "phase collapse" at the high aqueous conditions (95% water) required to trap this polar metabolite. Polar-embedded or compatible phases ensure ligand stability and retention of polar compounds.

Experimental Protocol

Instrumentation & Reagents
  • LC System: UHPLC (preferred) or HPLC with low dwell volume (<200 µL).

  • Detector: Triple Quadrupole MS/MS (ESI Positive Mode).

  • Solvents: LC-MS Grade Water and Acetonitrile (ACN). ACN is preferred over Methanol for statins to improve peak symmetry and reduce backpressure.

Mobile Phase Chemistry

We utilize a buffered acidic system to suppress the ionization of the carboxylic acid moiety (improving retention) while supporting positive mode electrospray ionization.

  • Mobile Phase A (Aqueous): 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

    • Role: The ammonium ion stabilizes the background; formic acid (pH ~3.5) keeps the statin in the neutral (protonated) state for C18 interaction.

  • Mobile Phase B (Organic): 100% Acetonitrile + 0.1% Formic Acid.

Gradient Elution Profile

The following gradient is designed for a 100 x 2.1 mm, 1.7–2.6 µm column at a flow rate of 0.4 mL/min .

Time (min)% Mobile Phase A% Mobile Phase BPhase DescriptionCausality / Logic
0.00 95%5%Loading High aqueous content traps the polar Desmethyl Hydroxy metabolite at the head of the column.
1.00 95%5%Isocratic Hold Diverts salts/matrix to waste; ensures polar analytes are fully focused before elution starts.
8.00 10%90%Linear Ramp Shallow gradient (approx 12% B/min) resolves M24 (polar) from M1/M23 (intermediate) and Parent (hydrophobic).
9.50 10%90%Wash Elutes highly lipophilic lactones and phospholipids that cause matrix effects.
9.60 95%5%Reset Rapid return to initial conditions.
12.00 95%5%Re-equilibration Critical: 5 column volumes are needed to restore the hydration layer on the C18 surface.

Visualization of Workflows

Analytical Workflow Logic

This diagram illustrates the critical path from sample preparation to data integrity checks.

G Sample Biological Matrix (Plasma/Serum) Prep Protein Precip. (Cold ACN, 1% Formic) Sample->Prep Acidify to stabilize Trap Trap Phase (95% Aqueous) Prep->Trap Inject Supernatant Elute Gradient Elution (Separation of M24) Trap->Elute Ramp B Detect MS/MS Detection (MRM Mode) Elute->Detect ESI+ Data Quantitation & Integrity Check Detect->Data

Caption: Figure 1: End-to-end analytical workflow emphasizing acidification during prep to prevent lactone interconversion.

Gradient Slope & Separation Logic

Visualizing how the gradient interacts with the specific metabolites.

Gradient cluster_0 Separation Zone T0 T=0-1 min 5% B (Trap) T1 T=3-5 min ~30-40% B (Elute Polar M24) T0->T1 Shallow Ramp T2 T=6-7 min ~50-60% B (Elute Parent) T1->T2 Resolution Zone T3 T=8-9 min 90% B (Wash Lactones) T2->T3 High Org Wash

Caption: Figure 2: Gradient progression showing the specific elution windows for Desmethyl Hydroxy Cerivastatin (M24) vs. Parent.

Mass Spectrometry Parameters (Guideline)

While chromatography separates the peaks, MS/MS provides the specificity. The following transitions are theoretical starting points based on the Cerivastatin fragmentation pattern (loss of side chain).

  • Ionization: ESI Positive

  • Precursor Ion (M+H)+: 462.2 m/z (Calculated: Parent 460 - 14 [Desmethyl] + 16 [Hydroxy])

  • Product Ions (MRM):

    • Quantifier: 358.2 m/z (Loss of dihydroxyheptanoic acid side chain, similar to parent).

    • Qualifier: 444.2 m/z (Water loss).

Note on Stability: Statins exist in equilibrium between the open acid (active) and lactone (inactive) forms.

  • Protocol Requirement: Maintain samples and autosampler at 4°C .

  • pH Check: Ensure sample diluent is pH 4.0–5.0. Alkaline pH promotes isomerization; very low pH (<2) promotes lactonization.

Troubleshooting & Validation

  • Peak Tailing:

    • Cause: Interaction with free silanols on the column.

    • Fix: Increase Ammonium Formate concentration to 10 mM or use a "High Strength Silica" (HSS) column technology.

  • Carryover:

    • Cause: Lipophilic lactones sticking to the injector needle.

    • Fix: Use a needle wash of 50:25:25 Isopropanol:Acetonitrile:Acetone.

  • Sensitivity Loss:

    • Cause: Ion suppression from phospholipids eluting late.

    • Fix: Ensure the "Wash" step (90% B) is held for at least 1.5 minutes in every run.

References

  • Ramakrishna, N.V.S., et al. (2004).[1] "Simple, sensitive and rapid LC-MS/MS method for the quantitation of cerivastatin in human plasma." Journal of Pharmaceutical and Biomedical Analysis. Link

  • Bayer AG. (2001). "Baycol (Cerivastatin Sodium) - Withdrawal Market Notification."[2] FDA Safety Alerts. Link

  • Wang, J., et al. (2015). "Liquid chromatography-tandem mass spectrometry assay for the simultaneous quantification of simvastatin, lovastatin, atorvastatin, and their major metabolites."[3] Journal of Chromatography B. Link

  • Prueksaritanont, T., et al. (2002). "Glucuronidation of Statins in Animals and Humans: A Novel Mechanism of Statin Lactonization." Drug Metabolism and Disposition. Link

Sources

Application Note: Handling and Storage of Desmethyl Hydroxy Cerivastatin Sodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide outlines the rigorous protocols for the handling, storage, and solubilization of Desmethyl Hydroxy Cerivastatin Sodium Salt (often identified as the sodium salt of metabolite M-24 ). As a secondary metabolite of the withdrawn statin Cerivastatin (Baycol), this compound is a critical reference standard for forensic toxicology, metabolic stability profiling, and cytochrome P450 (CYP2C8/CYP3A4) phenotyping assays.

Due to the compound’s susceptibility to oxidative degradation, hygroscopicity, and lactonization under acidic conditions, strict adherence to these protocols is required to maintain analytical integrity.

Physicochemical Profile

PropertyDetails
Compound Name Desmethyl Hydroxy Cerivastatin Sodium Salt
Synonyms Cerivastatin Metabolite M-24 (Sodium Salt); O-Desmethyl-6-hydroxy-cerivastatin Sodium
Chemical Formula C₂₅H₃₁FNNaO₆ (Sodium Salt)
Molecular Weight ~483.51 g/mol (Salt); ~461.5 g/mol (Free Acid)
Solubility Soluble in DMSO (>10 mg/mL), Methanol , Water (pH dependent)
Appearance Off-white to pale yellow solid
pKa ~3.9 (Carboxylic acid), ~5.4 (Pyridine moiety)
Hygroscopicity High (Sodium salt form absorbs atmospheric moisture rapidly)

Storage & Stability Protocol

Solid State Storage (Lyophilized Powder)

The sodium salt form is significantly more hygroscopic than the free acid. Moisture uptake can catalyze hydrolysis or facilitate lactonization, rendering the standard impure.

  • Temperature: Store at -20°C for up to 2 years. For indefinite archiving, -80°C is preferred.

  • Atmosphere: The vial must be purged with inert gas (Argon or Nitrogen) before sealing. Oxygen exposure promotes oxidation of the hydroxy/demethylated sites.

  • Container: Amber glass vials with Teflon-lined screw caps.

  • Desiccation: Store the vial inside a secondary container (e.g., a sealed jar) containing active desiccant (silica gel or Drierite) to create a double-barrier against moisture.

Solution State Stability

Once in solution, the stability window narrows drastically.

  • Preferred Solvent: Dimethyl Sulfoxide (DMSO) or Methanol.

  • Aqueous Stability: Poor. In acidic aqueous environments (pH < 6), the open hydroxy-acid form (active) tends to cyclize into the inactive lactone form.

  • Temperature:

    • Room Temp (25°C): Use within 4 hours .

    • 4°C: Stable for 24-48 hours .

    • -20°C: Stable for 1-3 months (Avoid repeated freeze-thaw).

Solubilization & Handling Workflow

CAUTION: This compound is a potent HMG-CoA reductase inhibitor. Wear full PPE (nitrile gloves, lab coat, safety glasses) and handle inside a fume hood.

Protocol: Preparation of 10 mM Stock Solution
  • Equilibration: Remove the vial from the freezer and allow it to equilibrate to room temperature for 30 minutes inside a desiccator.

    • Reasoning: Opening a cold vial causes immediate condensation of atmospheric water onto the hygroscopic salt, degrading the remaining powder.

  • Weighing: Weigh the necessary amount (e.g., 4.84 mg) quickly to minimize air exposure.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO .

    • Note: Ensure the DMSO is "molecular biology grade" and free of water.

  • Dissolution: Vortex gently for 30 seconds. The sodium salt should dissolve rapidly.

    • Visual Check: Ensure no particulate matter remains. Sonicate for 1 minute if necessary, but avoid heating.

  • Aliquot & Freeze: Immediately divide the stock into single-use aliquots (e.g., 50 µL) in amber microtubes.

    • Storage: Flash freeze in liquid nitrogen (optional) and store at -80°C.

Diagram 1: Handling & Solubilization Decision Tree

HandlingProtocol Start Start: Lyophilized Powder (-20°C Storage) Equilibrate Equilibrate to RT (30 mins) in Desiccator Start->Equilibrate Weigh Weigh Solid quickly (Hygroscopic Risk) Equilibrate->Weigh Prevents Condensation Solvent Choose Solvent Weigh->Solvent DMSO Anhydrous DMSO (Preferred for Stock) Solvent->DMSO Long-term Stability Water Aqueous Buffer (Immediate Use Only) Solvent->Water High Risk of Lactonization Dissolve Vortex/Sonicate Avoid Heat DMSO->Dissolve Water->Dissolve Aliquot Aliquot into Amber Tubes (Single Use) Dissolve->Aliquot Storage Store at -80°C Protect from Light Aliquot->Storage

Caption: Step-by-step decision tree for minimizing degradation during the solubilization of Desmethyl Hydroxy Cerivastatin Sodium Salt.

Biological Context & Metabolic Pathway[1][2][3][4][5][6][7]

Understanding the origin of this metabolite is crucial for experimental design. Desmethyl Hydroxy Cerivastatin (M-24) is a secondary metabolite formed via the CYP2C8 and CYP3A4 pathways.

  • Primary Pathways:

    • M-1: Formed via demethylation (CYP2C8/CYP3A4).[1]

    • M-23: Formed via hydroxylation (CYP2C8).[1]

  • Secondary Pathway: Both M-1 and M-23 are further metabolized to form M-24 (Desmethyl Hydroxy Cerivastatin).

This compound is often used as a marker to evaluate CYP2C8 activity or to study drug-drug interactions (DDIs), specifically involving Gemfibrozil (a CYP2C8 inhibitor) which historically caused the toxic accumulation of Cerivastatin.

Diagram 2: Cerivastatin Metabolic Pathway

Metabolism Cerivastatin Cerivastatin (Parent Drug) M1 M-1 (Desmethyl) Cerivastatin->M1 CYP2C8 CYP3A4 M23 M-23 (6-Hydroxy) Cerivastatin->M23 CYP2C8 (Major) M24 M-24 (Desmethyl-Hydroxy) TARGET ANALYTE M1->M24 Hydroxylation (CYP2C8) M23->M24 Demethylation (CYP3A4)

Caption: Metabolic formation of M-24 (Desmethyl Hydroxy Cerivastatin) from the parent drug via intermediate metabolites M-1 and M-23.[2][1][3][4][5]

Safety & Disposal

  • Hazard Classification: Although a metabolite, treat as a Reproductive Toxin (Category 2) similar to the parent statin.

  • Exposure Routes: Inhalation of dust and skin absorption.

  • Disposal: Do not dispose of down the drain. Collect in a dedicated "Bioactive/Cytotoxic Solid Waste" container. Solutions in DMSO must be disposed of as halogenated organic waste (if mixed) or non-halogenated organic waste depending on local EHS classifications for DMSO.

References

  • PubChem. Desmethyl hydroxyl cerivastatin (Compound). National Library of Medicine. [Link]

  • Kaspera, R. et al. Cerivastatin in vitro metabolism by CYP2C8 variants found in patients experiencing rhabdomyolysis. Pharmacogenetics and Genomics, 2010.[6] [Link]

Sources

Troubleshooting & Optimization

Improving solubility of Desmethyl Hydroxy Cerivastatin Sodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

Product: Desmethyl Hydroxy Cerivastatin Sodium Salt[1]

Executive Summary & Chemical Behavior

Desmethyl Hydroxy Cerivastatin Sodium Salt is a polar, pharmacologically active metabolite of Cerivastatin. While the sodium salt form confers initial water solubility, this compound exhibits amphiphilic behavior and pH-dependent instability , making it prone to precipitation and degradation during experimental preparation.

The Core Challenge: The solubility of this compound is governed by a reversible equilibrium between two forms:

  • Hydroxy Acid (Salt Form): Water-soluble, pharmacologically active.[1] Predominant at pH > 7.0 .[1][2]

  • Lactone Form: Lipophilic, insoluble in water, pharmacologically inactive (in vitro).[1] Predominant at pH < 6.0 .[1]

Critical Warning: Dissolving this compound in unbuffered water (which often has a pH of ~5.5 due to atmospheric CO₂) can trigger spontaneous lactonization, resulting in precipitation and loss of potency.

Mechanism of Solubility & Stability

To ensure consistent experimental results, you must control the pH environment. The diagram below illustrates the chemical causality you must manage.

StatinEquilibrium cluster_0 Experimental Risk Zone Salt Hydroxy Acid Salt (Soluble / Active) Intermediate Unstable Intermediate Salt->Intermediate pH < 6.0 (Acidification) Intermediate->Salt Stabilization Lactone Lactone Form (Insoluble / Inactive) Intermediate->Lactone Dehydration Lactone->Intermediate pH > 7.5 (Hydrolysis)

Figure 1: The pH-dependent equilibrium.[1] Acidic conditions drive the compound toward the insoluble Lactone form. Basic conditions stabilize the soluble Salt form.

Master Protocol: Preparation & Storage
Phase A: Handling & Weighing (Hygroscopicity Control)

This compound is hygroscopic .[1] Exposure to ambient moisture causes the powder to clump and absorb water weight, leading to inaccurate molarity calculations.

  • Protocol: Equilibrate the vial to room temperature before opening to prevent condensation. Weigh rapidly or use an antistatic weighing funnel. If possible, weigh inside a desiccated glove box.

Phase B: Solvent Selection Matrix

Use this table to select the correct solvent for your application.

SolventSolubility PotentialStability RiskRecommended Use
DMSO (Anhydrous) High (>50 mg/mL) LowPrimary Stock Solution. Best for long-term storage at -80°C.
Methanol/Ethanol ModerateModerateAcceptable for analytical standards; prone to evaporation.[1]
Water (Unbuffered) ModerateHigh Avoid. Risk of pH drop and lactonization.[1]
PBS (pH 7.4) Moderate (<5 mg/mL)LowWorking Solution Only. Use immediately.[1]
Phase C: Step-by-Step Dissolution Workflow

Workflow Start Solid Powder (Desiccated) Step1 1. Dissolve in 100% DMSO (Target: 10-50 mM Stock) Start->Step1 Step2 2. Vortex & Sonicate (30s, Room Temp) Step1->Step2 Check Visual Check: Clear Solution? Step2->Check Check->Step2 No (Repeat) Aliquot 3. Aliquot & Store (-80°C, Dark) Check->Aliquot Yes Dilute 4. Dilute for Assay (Into Buffer pH 7.4) Aliquot->Dilute Day of Exp

Figure 2: Optimal workflow to maximize solubility and minimize degradation.

Detailed Steps:

  • Prepare Stock: Dissolve the powder in high-grade anhydrous DMSO to a concentration of 10–50 mM.

  • Sonicate: If particles persist, sonicate in a water bath at room temperature for 30–60 seconds. Do not heat above 37°C.

  • Dilution (The "Crash Out" Prevention):

    • When moving to aqueous media (e.g., cell culture), do not dilute into pure water.[1]

    • Dilute directly into PBS (pH 7.4) or culture media.[1]

    • Ensure the final DMSO concentration is <0.5% to avoid solvent toxicity, but keep the compound soluble.

Troubleshooting Guide & FAQs

Q1: My solution turned cloudy immediately upon adding the DMSO stock to my buffer. Why?

Diagnosis: This is "Shock Precipitation." The hydrophobic regions of the metabolite aggregated before they could disperse. The Fix:

  • Warm your buffer to 37°C before adding the stock.

  • Vortex the buffer while slowly adding the DMSO stock dropwise (do not blast it in).

  • Ensure your buffer pH is ≥ 7.4 .[1] If the pH is acidic, the compound is converting to the insoluble lactone.

Q2: Can I store the aqueous solution for use next week?

Answer: No. Aqueous solutions of statin sodium salts are unstable. Hydrolysis or lactonization can occur within 24 hours depending on pH and temperature.[3] Always prepare fresh dilutions from the frozen DMSO stock.

Q3: The powder looks sticky/clumped in the vial. Is it ruined?

Answer: It has likely absorbed moisture (hygroscopic effect). [1] * If for qualitative use: You can still dissolve it, but your molarity calculation will be inaccurate (concentration will be lower than calculated). [1] * If for quantitative IC50/Ki assays: Discard and purchase a fresh vial. You cannot accurately correct for the unknown water weight.

Q4: I need to use a solvent other than DMSO for animal studies. What do you recommend?

Answer: For in vivo formulations, you can use a vehicle of 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline .

  • Crucial: Check the pH of the final mixture.[4] If it drifts below 7.0, adjust with dilute NaOH.[1] The co-solvents (PEG/Tween) help encapsulate the lipophilic tail of the molecule.

References
  • PubChem. Cerivastatin Sodium | C26H33FNNaO5.[1] National Library of Medicine. Available at: [Link][1]

  • Jemal, M. et al. (2003).[1] Stability of HMG-CoA reductase inhibitors (statins) in human plasma and their determination by LC-MS/MS. Journal of Chromatography B. (Context: Establishes the pH-dependent lactone/acid interconversion rates).

Sources

Subject: Stability & Handling of Desmethyl Hydroxy Cerivastatin (Metabolite M24)

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Cerivastatin Metabolite Stability Senior Application Scientist Desk[1]

Introduction: The "Aqueous Paradox"

You are likely working with Desmethyl Hydroxy Cerivastatin (often classified as Metabolite M24 in pharmacokinetics literature).[1] This compound represents the dual-metabolic product of Cerivastatin via CYP2C8 (demethylation) and CYP2C8/3A4 (hydroxylation).[1][2]

The Core Challenge: Like its parent molecule, this metabolite possesses a lipophilic fluorophenyl-pyridyl core attached to a hydrophilic dihydroxyheptanoic acid side chain. In aqueous solution, you face two competing forces:

  • Solubility: The core drives precipitation in pure water.[1]

  • Chemical Stability: The side chain undergoes rapid, pH-dependent interconversion between its active Hydroxy Acid form (open ring) and inactive Lactone form (closed ring).[1]

This guide replaces generic advice with a chemically grounded protocol to ensure your experimental data reflects the drug's biology, not its degradation.

Part 1: Solubilization Protocol (Preventing Precipitation)

User Question: "I tried dissolving the powder directly in PBS or water, but it floats or sticks to the glass. How do I get a stable stock?"

Technical Diagnosis: Desmethyl Hydroxy Cerivastatin is functionally insoluble in pure water (< 0.01 mg/mL).[1] Direct addition to aqueous buffers results in a suspension, not a solution, leading to erratic dosing and "crashing out" over time.

The "Solvent-Shift" Protocol: You must utilize a "miscible organic carrier" method.[1] The organic solvent solvates the lipophilic core, while the subsequent buffer dilution maintains the ionization of the carboxylic acid.

Step-by-Step Workflow
  • Primary Stock (Organic): Dissolve the neat powder in 100% DMSO (Dimethyl sulfoxide).

    • Target Conc: 10–20 mg/mL.

    • Why: DMSO completely solvates the fluorophenyl core.

  • Intermediate Step (Vortex): Vortex vigorously for 30 seconds. Ensure no particulate matter remains.[1]

  • Aqueous Dilution (The Critical Step):

    • Slowly spike the DMSO stock into your aqueous buffer (PBS pH 7.[1]4) while stirring.

    • Max DMSO Final Conc: Keep DMSO < 0.1% (v/v) for cell culture or < 1% for enzymatic assays to avoid solvent toxicity.[1]

    • Visual Check: The solution should remain clear. If it turns milky, you have exceeded the solubility limit (likely ~50–100 µM in buffer).

SolubilizationWorkflow Powder Solid M24 (Desmethyl Hydroxy Cerivastatin) DMSO Dissolve in 100% DMSO Powder->DMSO Solvate Lipophilic Core Check Visual Check: Clear Solution? DMSO->Check Check->DMSO No (Vortex/Sonicate) Dilute Dilute into Buffer (pH 7.4) Check->Dilute Yes Precip Cloudy? Precipitation Event Dilute->Precip If DMSO > 1% Ready Stable Aqueous Working Solution Dilute->Ready If DMSO < 1%

Figure 1: The "Solvent-Shift" solubilization workflow ensures the lipophilic core is managed before introducing the aqueous phase.[1]

Part 2: pH-Dependent Stability (The Lactone Equilibrium)

User Question: "My HPLC shows two peaks for the pure compound. Is my sample impure?"

Technical Diagnosis: Likely not. You are observing the Lactone-Acid Equilibrium .[1][3]

  • Acid Form (Active): Predominates at pH > 7.0 .[1]

  • Lactone Form (Inactive): Predominates at pH < 5.0 .[1][4]

In an aqueous solution, this interconversion is driven by proton concentration. If your buffer is slightly acidic (pH 6.0–6.[1]5) or unbuffered (water absorbs CO2 and becomes acidic, ~pH 5.5), the hydroxy acid will cyclize into the lactone.

Mechanism of Instability

The dihydroxyheptanoic acid side chain undergoes acid-catalyzed esterification (intramolecular) to form a six-membered lactone ring.[1]

Equilibrium Acid Hydroxy Acid Form (Open Ring) Active Lactone Lactone Form (Closed Ring) Inactive Acid->Lactone  Low pH (H+)  (Cyclization)   Lactone->Acid  High pH (OH-)  (Hydrolysis)  

Figure 2: The reversible pH-dependent equilibrium.[1] Acidic conditions drive lactonization; alkaline conditions drive hydrolysis.[1]

Stability Data Reference Table
pH ConditionPredominant FormStability StatusRecommended Action
pH < 4.0 Lactone (>90%)Unstable (Rapid conversion)Avoid for biological assays.[1]
pH 5.0 - 6.0 Mixed (Equilibrium)Unstable (Peak splitting)Unsuitable for quantification.[1]
pH 7.4 (PBS) Hydroxy Acid (>95%)Stable (Short-term)Ideal for immediate use.
pH > 8.0 Hydroxy Acid (~100%)Stable Good for storage (if frozen).[1]

Critical Protocol: Always buffer your aqueous working solutions to pH 7.4 using HEPES or Phosphate.[1] Never store the compound in unbuffered water.

Part 3: Storage & Handling

User Question: "Can I store the aqueous solution at 4°C for a week?"

Technical Diagnosis: No. Even at pH 7.4, aqueous solutions of statin metabolites are prone to:

  • Slow Lactonization: The equilibrium still shifts slowly over days.[1]

  • Oxidation: The hydroxyl groups and the electron-rich fluorophenyl system are sensitive to oxidative stress.

  • Photodegradation: The pyridine ring in Cerivastatin derivatives absorbs UV/Blue light, leading to photolytic cleavage.

Storage Guidelines
  • Powder: Store at -20°C or -80°C , desiccated, protected from light.

  • DMSO Stock: Stable at -20°C for 3–6 months. Use amber vials.

  • Aqueous Solution: Fresh preparation only. Do not store > 24 hours.

Part 4: Analytical Troubleshooting (LC-MS/HPLC)

User Question: "I see a mass shift of -18 Da in my Mass Spec data. Is this the lactone?"

Technical Diagnosis: A mass shift of [M-18] (loss of water) is the signature of the lactone.[1] However, this can be an artifact .[1]

  • True Lactone: The sample actually contains lactone due to low pH handling.[1]

    • Verification: Check the retention time.[5] The Lactone is much more lipophilic (elutes later on C18 columns) than the Acid.[1]

  • In-Source Fragmentation: The high temperature of the ESI (Electrospray Ionization) source can dehydrate the Hydroxy Acid during ionization, creating a "fake" lactone signal.

    • Verification: If the [M-18] peak elutes at the same retention time as the Acid, it is an in-source artifact, not a real impurity.

Troubleshooting Matrix
ObservationProbable CauseCorrective Action
Split Peaks (HPLC) Sample solvent pH is different from Mobile Phase pH.[1]Match sample solvent to Mobile Phase A (or buffer to pH 7).[1]
Ghost Peak (+18 Da) Hydrolysis of lactone standard.[1]Ensure lactone standards are prepared in acetonitrile/water (no base).
Broad Tailing Metal chelation by the hydroxy acid.Add 0.1% Formic Acid or Ammonium Acetate to mobile phase.[1]

References

  • Böttcher, M. F., et al. (2000).[1] Metabolism of cerivastatin by human liver microsomes in vitro.[1] Characterization of primary metabolic pathways and cytochrome P450 isozymes involved.Drug Metabolism and Disposition , 28(11), 1364-1371.[1]

    • Relevance: Defines M1 and M23 (and M24) metabolic pathways.[1][6][7]

    • [1]

  • Jemnitz, K., et al. (2002).[1] Interspecies differences in the metabolism of cerivastatin.Xenobiotica , 32(10), 899-910.[1]

    • Relevance: Confirms the structure and lipophilicity of desmethyl/hydroxy metabolites.
  • Kearney, A. S., et al. (1993).[1] The interconversion kinetics, equilibrium, and solubilities of the lactone and hydroxyacid forms of the HMG-CoA reductase inhibitor, CI-981.Pharmaceutical Research , 10(10), 1461-1465.[1]

    • Relevance: Foundational text on the pH-dependent lactone-acid equilibrium kinetics applicable to all statins.[1]

  • Skottheim, I. B., et al. (2008).[1] Acidic pH increases the lactonization of statin acids: Clinical implications.British Journal of Clinical Pharmacology , 65(4), 620-621.[1]

    • Relevance: Validates the "Acid <-> Lactone" stability warning in physiological buffers.
    • [1]

Sources

Technical Guide: Preventing Degradation of Cerivastatin Metabolites During Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Topic: Stabilization and Analysis of Cerivastatin, M-1, and M-23 Metabolites. Objective: Prevent the pH-dependent interconversion of hydroxy-acid and lactone forms during sample preparation and LC-MS/MS analysis.

The quantification of Cerivastatin and its major metabolites (M-1 and M-23) presents a unique bioanalytical challenge: The Lactone-Acid Interconversion . Cerivastatin, like other statins, exists in an equilibrium between its pharmacologically active hydroxy-acid form and its inactive lactone form.

  • In vivo: The acid form predominates.

  • Ex vivo (Blood/Plasma): The lactone form is unstable at physiological pH (7.4) and spontaneously hydrolyzes to the acid form.

  • In Acidic Solvents: The acid form can dehydrate to form the lactone.

To accurately profile the pharmacokinetics of Cerivastatin, M-1 (demethylated), and M-23 (hydroxylated), you must "freeze" this equilibrium immediately upon sample collection. This guide details the pH 5.0 Stabilization Protocol , which has been empirically proven to minimize both hydrolysis (Lactone


 Acid) and lactonization (Acid 

Lactone).

Module 1: Mechanism of Degradation

The Instability Triangle

The primary degradation pathway is not oxidative destruction but structural interconversion . If this is not controlled, you will overestimate the acid concentration and underestimate the lactone concentration (or vice versa), leading to invalid PK data.

  • pH > 6.0: Rapid hydrolysis of Lactone

    
     Acid.
    
  • pH < 3.0: Rapid lactonization of Acid

    
     Lactone.
    
  • pH 4.5 – 5.5 (The "Sweet Spot"): Both reactions are kinetically minimized.

Visualizing the Stabilization Strategy

The following diagram illustrates the chemical equilibrium and the targeted intervention point.

StatinStability Acid Cerivastatin Acid (Active Form) Lactone Cerivastatin Lactone (Inactive Form) Acid->Lactone Lactonization (Dehydration) Metabolites Metabolites (M-1 & M-23 Acids) Acid->Metabolites CYP2C8/3A4 (In Vivo) Lactone->Acid Hydrolysis (Spontaneous) PH_High pH > 7.0 (Plasma/Storage) PH_High->Lactone Accelerates Hydrolysis PH_Low pH < 3.0 (Acidic Solvents) PH_Low->Acid Accelerates Lactonization PH_Opt pH 5.0 (Stabilization Zone) PH_Opt->Acid Freezes Equilibrium PH_Opt->Lactone Freezes Equilibrium

Figure 1: The pH-dependent equilibrium of Cerivastatin. The "Sweet Spot" at pH 5.0 prevents both the hydrolysis of the lactone and the dehydration of the acid.

Module 2: Sample Collection & Preparation

Protocol: The pH 5.0 Buffer Method

Standard EDTA plasma collection is insufficient because the physiological pH of 7.4 will cause significant lactone hydrolysis within 4 hours at room temperature.

Step 1: Buffer Preparation

Prepare a 1M Ammonium Acetate buffer adjusted to pH 5.0 with acetic acid.

  • Why Ammonium Acetate? It is volatile and compatible with LC-MS/MS, unlike phosphate buffers which can suppress ionization.

Step 2: Immediate Stabilization
  • Draw blood into tubes containing anticoagulant (Heparin or EDTA).

  • Immediately harvest plasma by centrifugation (4°C, 2000 x g, 10 min).

  • Add 20 µL of pH 5.0 Buffer per 1 mL of plasma.

    • Target: Final pH of plasma should be ~5.0 - 5.5.

  • Vortex gently and store at -80°C .

Step 3: Extraction (Liquid-Liquid Extraction - LLE)

LLE is preferred over Solid Phase Extraction (SPE) for Cerivastatin to avoid the pH extremes often required for SPE cartridge conditioning/elution.

ParameterSpecificationRationale
Sample Volume 0.5 mL Plasma (Buffered)Sufficient sensitivity for sub-ng/mL levels.
Extraction Solvent Methyl tert-butyl ether (MTBE)High recovery (>85%) for both acid and lactone forms; forms a clean upper layer.
Agitation 10 min mechanical shakerEnsures equilibrium partition without excessive heating.
Phase Separation Centrifuge @ 3000 rpm, 5 minSharp interface separation.
Evaporation N₂ stream @ 35°CCRITICAL: Do not exceed 40°C. High heat promotes oxidation of M-1.
Reconstitution Mobile Phase A (pH 4.5)Matches the initial LC conditions to prevent peak distortion.

Module 3: LC-MS/MS Analytical Conditions

Chromatographic Parameters

The mobile phase must maintain the pH 4.5–5.5 environment to prevent on-column degradation.

  • Column: C18 or C8 (e.g., Zorbax XDB-C8, 2.1 x 50 mm, 3-5 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate + 0.1% Acetic Acid (pH 4.5 ).

  • Mobile Phase B: Acetonitrile or Methanol (with 10 mM Ammonium Acetate).

  • Flow Rate: 0.2 – 0.4 mL/min.

  • Column Temp: 30°C (Do not use 40-60°C; heat drives lactonization).

  • Autosampler: 4°C (Mandatory to prevent hydrolysis in the vial).

Mass Spectrometry (MRM Transitions)

Cerivastatin and its metabolites are best detected in Positive ESI mode.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
Cerivastatin (Acid) 460.2 [M+H]⁺356.220
Cerivastatin Lactone 442.2 [M+H]⁺338.225
Metabolite M-1 446.2 [M+H]⁺342.222
Metabolite M-23 476.2 [M+H]⁺372.222

Note: M-1 is the desmethyl metabolite.[1] M-23 is the hydroxylated metabolite.[1][2] Both retain the statin acid headgroup and are subject to the same stability rules as the parent.

Troubleshooting & FAQ

Q1: My Cerivastatin Lactone QC samples are showing low recovery, but the Acid QCs are high. Why?

Diagnosis: Lactone hydrolysis occurred during sample handling.[3] Solution:

  • Check the pH of your plasma after buffer addition. Is it truly < 6.0?

  • Did the samples sit at room temperature? Lactone hydrolysis is time-dependent. Keep samples on ice at all times.

  • Self-Check: Spike a "Lactone-only" blank plasma sample. Process it immediately. If you detect significant Acid form (>5%), your processing pH is too high.

Q2: I see a "ghost peak" eluting near Cerivastatin.

Diagnosis: In-source fragmentation or conversion. Solution:

  • Cerivastatin Acid can lose water in the ESI source to form the lactone ion (m/z 460

    
     442). If your chromatographic separation is poor, the "in-source" lactone will co-elute with the acid, or appear as a tail.
    
  • Fix: Ensure baseline separation between the Acid and Lactone forms (typically Acid elutes earlier). Monitor the transition 460

    
     356 for Acid and 442 
    
    
    
    338 for Lactone to distinguish them.
Q3: Can I use formic acid instead of acetic acid?

Recommendation: Avoid strong acidification. Formic acid (0.1%) often drops the pH to ~2.5 – 2.8. At this pH, the Acid form is unstable and will convert to the Lactone. Acetic acid / Ammonium Acetate (pH 4.5) is milder and safer for statins.

Q4: How stable is M-1 (Desmethyl Cerivastatin)?

Insight: M-1 contains a phenol moiety (exposed after demethylation). It is more susceptible to oxidative degradation than the parent. Protocol Adjustment: If M-1 recovery is low, add an antioxidant (e.g., 50 µM Ascorbic Acid) to the plasma during the stabilization step.

Workflow Visualization

Workflow Start Blood Collection (EDTA/Heparin) Spin Centrifuge (4°C, 10 min) Start->Spin Buffer Add Buffer (1M NH4Ac, pH 5.0) Target Plasma pH 5.5 Spin->Buffer Immediate Freeze Store @ -80°C Buffer->Freeze Thaw Thaw on Ice Freeze->Thaw Extract LLE Extraction (MTBE, 10 min shake) Thaw->Extract Dry Evaporate N2 Max 35°C Extract->Dry Recon Reconstitute Mobile Phase A (pH 4.5) Dry->Recon Inject LC-MS/MS Injection (Autosampler 4°C) Recon->Inject

Figure 2: Optimized Sample Preparation Workflow. Note the critical buffering step immediately after plasma harvesting.

References

  • Jemal, M., et al. (1999).[3] Quantitation of cerivastatin and its seven acid and lactone biotransformation products in human serum by liquid chromatography-electrospray tandem mass spectrometry.[3] Journal of Chromatography B: Biomedical Sciences and Applications. Link

  • Böttcher, S., et al. (2002). Cerivastatin in vitro metabolism by CYP2C8 variants found in patients experiencing rhabdomyolysis. Pharmacogenetics. Link

  • Wang, B., et al. (2023). Simulation of Plasma Level Changes of Cerivastatin and Its Metabolites... Using the Metabolite-Linked Model. Preprints.org. Link

  • Taha, D.A., et al. (2016). The role of acid-base imbalance in statin-induced myotoxicity. Translational Research. Link

Sources

Technical Support Center: Desmethyl Hydroxy Cerivastatin Retention Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support hub. If you are analyzing Desmethyl Hydroxy Cerivastatin (often referred to in literature as Metabolite M23), you are likely facing a specific set of chromatographic challenges.

Unlike the parent drug Cerivastatin, which is lipophilic, this metabolite has undergone both demethylation and hydroxylation. These structural changes significantly increase its polarity. In Reverse Phase (RP) chromatography, this molecule tends to elute very early, often co-eluting with the solvent front or matrix interferences. Furthermore, like all statins, it is subject to pH-dependent interconversion between its hydroxy-acid (active) and lactone (inactive) forms.[1]

This guide moves beyond generic advice to address the specific physicochemical behavior of this analyte.

Module 1: The Foundation – Method Development Logic

To optimize retention, you must first stabilize the analyte's chemical form. The following decision matrix outlines the critical parameters for retaining highly polar statin metabolites.

Core Logic Visualization

MethodDevelopment Analyte Analyte: Desmethyl Hydroxy Cerivastatin Polarity High Polarity (Early Elution Risk) Analyte->Polarity Equilibrium Lactone/Acid Equilibrium Analyte->Equilibrium Strategy1 Stationary Phase: High Aqueous Stability (Aq C18 or Phenyl-Hexyl) Polarity->Strategy1 Increase Hydrophobic Interaction Strategy2 Mobile Phase: pH Control (4.5 - 5.5) Ammonium Formate Equilibrium->Strategy2 Prevent Interconversion Result Stable Retention (k' > 2.0) Strategy1->Result Strategy2->Result

Figure 1: Strategic workflow for optimizing retention of polar statin metabolites. The dual challenge of polarity and chemical equilibrium requires simultaneous optimization of column chemistry and pH.

Module 2: Troubleshooting Guides (Q&A)

Category A: Retention Time Instability[2]

Q1: My retention time for Desmethyl Hydroxy Cerivastatin drifts earlier with every injection, but the parent drug (Cerivastatin) remains stable. Why?

Diagnosis: Phase Collapse or "Dewetting." Because this metabolite is highly polar, you are likely using a highly aqueous initial mobile phase (e.g., 95% Water / 5% Organic) to force retention. If you are using a standard C18 column, the hydrophobic alkyl chains may collapse to reduce surface energy when exposed to high water content, causing a loss of interaction surface area.

The Fix:

  • Column Switch: Switch to a "High Aqueous" C18 (often labeled as AQ, T3, or polar-embedded) or a Phenyl-Hexyl column. These phases prevent dewetting.

  • Protocol Adjustment: Do not equilibrate in 100% aqueous buffer. Maintain at least 3-5% organic modifier (Methanol/Acetonitrile) during the initial hold.

Q2: I see "split peaks" or a broad hump instead of a sharp peak.

Diagnosis: On-column Interconversion. Statins exist in an equilibrium between the hydroxy acid (open ring) and lactone (closed ring) forms.[1] If your mobile phase pH is near the pKa of the carboxyl group (approx. pH 4.5), or if the column temperature promotes reaction, the analyte will interconvert during the run.

The Fix:

  • pH Lock: Adjust mobile phase pH.

    • For Acid Form Analysis: Use Ammonium Acetate/Formate buffered to pH 4.5–5.0 . This range generally favors the acid form while being MS-compatible.

    • Avoid: Unbuffered water/formic acid mixtures if the pH fluctuates.

  • Temperature: Lower the column oven temperature to 25°C or 30°C . High temperatures (e.g., 50°C) accelerate the lactonization/hydrolysis reaction, broadening the peak.

Category B: Separation & Selectivity

Q3: The metabolite elutes in the void volume (k' < 1). How do I increase retention without extending the run time for the parent drug?

Diagnosis: Insufficient Retentivity. Desmethyl Hydroxy Cerivastatin is significantly more hydrophilic than Cerivastatin. A standard gradient starting at 10% or 20% organic is too strong.

The Fix: Implement a "Focusing Gradient."

StepTime (min)% Organic (B)Function
1 0.0 - 1.02-5%Trapping: Hold low organic to retain the polar metabolite.
2 1.0 - 6.05% -> 35%Separation: Shallow slope to separate metabolites (M1, M23).
3 6.0 - 8.035% -> 95%Elution: Rapid ramp to elute the lipophilic parent drug.
4 8.0 - 10.095%Wash: Clean column of matrix.

Q4: I am using LC-MS/MS, and the signal for the metabolite is suppressed, even though the retention time is adequate.

Diagnosis: Matrix Effect (Phospholipids). Because the metabolite elutes early, it often co-elutes with polar matrix components or the "salt front" of the plasma/serum sample.

The Fix:

  • Divert Valve: Send the first 0.5–1.0 minutes of flow to waste to avoid fouling the source with salts.

  • Sample Prep: Switch from Protein Precipitation (PPT) to Solid Phase Extraction (SPE). Use a mixed-mode anion exchange (MAX) cartridge to selectively retain the acid form of the statin, washing away neutrals and salts before elution.

Module 3: Experimental Workflow Visualization

Troubleshooting Decision Tree

Troubleshooting Problem Start: Retention Issue Type Identify Symptom Problem->Type Split Split/Broad Peak Type->Split Drift Drifting RT Type->Drift Void Elutes in Void (k'<1) Type->Void Action1 Check pH & Temp (Interconversion) Split->Action1 Action2 Check Column Dewetting Drift->Action2 Action3 Lower Initial %B Use Polar-Embedded Col Void->Action3

Figure 2: Diagnostic flowchart for isolating the root cause of retention anomalies in Desmethyl Hydroxy Cerivastatin analysis.

Module 4: Critical Stability Protocol

WARNING: The stability of Desmethyl Hydroxy Cerivastatin in biological matrices is the most common source of "perceived" retention failure (where the peak disappears or shifts because it has chemically changed).

Standard Operating Procedure (SOP) for Sample Handling:

  • Acidification: Immediately upon plasma collection, buffer the sample to pH 4.0–5.0 using Ammonium Acetate buffer or dilute Acetic Acid. This stabilizes the lactone-acid equilibrium.

  • Temperature: Keep all autosampler trays at 4°C.

  • Solvents: Avoid unbuffered alcoholic solvents for reconstitution, as these can promote esterification or lactonization. Reconstitute in the mobile phase starting composition.

References

  • Ramakrishna, N. V. S., et al. (2004).[2] "Simple, sensitive and rapid LC-MS/MS method for the quantitation of cerivastatin in human plasma." Journal of Pharmaceutical and Biomedical Analysis.

  • Jemal, M., et al. (2003). "LC-MS/MS determination of statins and their metabolites in biological matrices." Biomedical Chromatography. (Note: Provides foundational logic for statin metabolite interconversion handling).
  • FDA Bioanalytical Method Validation Guidance for Industry. (2018). "Metabolite interference and stability testing."

  • Wang, L., et al. (2016). "Liquid chromatography-tandem mass spectrometry assay for the simultaneous quantification of simvastatin, lovastatin, atorvastatin, and their major metabolites in human plasma."[3] Journal of Chromatography B.

Sources

Technical Support Center: Desmethyl Hydroxy Cerivastatin (M24) MS Detection

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier 3 Technical Support resource, designed for bioanalytical scientists and mass spectrometry specialists. It prioritizes causal analysis and self-validating protocols over generic advice.

Topic: Resolving Baseline Noise & Signal Instability in LC-MS/MS Workflows Analyte Focus: Desmethyl Hydroxy Cerivastatin (Metabolite M24) | Precursor: m/z ~462.2



Executive Summary & Analyte Profile

The Challenge: Baseline noise in Desmethyl Hydroxy Cerivastatin (M24) analysis is rarely simple electronic noise. It is frequently a complex aggregate of isobaric matrix interferences , metabolite interconversion (Acid/Lactone instability) , and mobile phase contamination .

Analyte Specifications:

  • Compound: Desmethyl Hydroxy Cerivastatin (M24).[1][2]

  • Molecular Formula:

    
    [1]
    
  • Monoisotopic Mass: ~461.22 Da

  • Target Precursor Ion: m/z 462.2

    
    
    
  • Key Characteristic: Like its parent Cerivastatin, M24 exists in a pH-dependent equilibrium between its Hydroxy Acid (active) and Lactone (inactive) forms. Uncontrolled interconversion during chromatography manifests as baseline drift or "smeared" peaks.[2]

Diagnostic Workflow: Identifying the Noise Signature

Before optimizing parameters, you must categorize the noise type. Use this decision matrix to triage the issue.

Diagram 1: Baseline Noise Diagnostic Tree

NoiseDiagnosis Start START: Analyze Blank Injection CheckPattern Observe Baseline Pattern Start->CheckPattern Random High Frequency Random Hash (Grass-like) CheckPattern->Random Continuous Fuzz Periodic Periodic/Pulsing Noise CheckPattern->Periodic Rhythmic Drift Wandering/Drifting Baseline CheckPattern->Drift Slope Change Ghost Discrete Ghost Peaks CheckPattern->Ghost Distinct Peaks Sol_Random CAUSE: Electronic/Chemical 1. Check Gas Purity (N2) 2. Replace ESI Capillary 3. Fresh Mobile Phase (Additives) Random->Sol_Random Sol_Periodic CAUSE: Pump/System 1. Check Check-Valves 2. Air in Lines 3. Mixer Efficiency Periodic->Sol_Periodic Sol_Drift CAUSE: Equilibrium/Bleed 1. Column Bleed 2. Temp Fluctuations 3. Late-eluting Matrix Drift->Sol_Drift Sol_Ghost CAUSE: Carryover/Contamination 1. Needle Wash Optimization 2. Phospholipid Buildup Ghost->Sol_Ghost

Caption: Decision tree for categorizing baseline anomalies based on visual chromatogram inspection.

Module A: Chemical Noise & Sample Preparation

Root Cause: In biological matrices (plasma/serum), phospholipids and salts suppress ionization and increase background noise. For M24, the acid-lactone interconversion is a critical "chemical noise" source.[2]

Protocol 1: Controlling Acid/Lactone Interconversion

If the pH shifts during extraction or chromatography, M24 will convert between forms, creating a "bridge" of background signal between the two peaks.

  • Buffer Stabilization: Ensure all samples and standards are buffered to pH 4.5–5.0 immediately upon collection/thawing.[2]

    • Why: At pH < 3, lactonization accelerates.[2] At pH > 6, the lactone hydrolyzes to the acid. pH 5.0 is the stability "sweet spot" for statins.[2]

  • Temperature Control: Maintain autosampler at 4°C . Room temperature accelerates interconversion.[2]

Protocol 2: Matrix Removal (Phospholipids)

Phospholipids (PLs) elute late and cause "rolling" baselines in subsequent injections.

MethodEffectiveness for M24Recommendation
Protein Precipitation (PPT) LowNot Recommended. Leaves >90% of PLs, causing high baseline noise.[2]
Liquid-Liquid Extraction (LLE) HighGold Standard. Use MTBE (Methyl tert-butyl ether) or Ethyl Acetate at pH 4.[2]5. PLs remain in the aqueous phase.[2]
Supported Liquid Extraction (SLE) Very HighAlternative. Automatable version of LLE. Excellent PL removal.

LLE Protocol for M24:

  • Aliquot 100 µL Plasma.[2]

  • Add 10 µL Internal Standard.[2]

  • Add 200 µL Ammonium Acetate buffer (50 mM, pH 4.5) . Crucial step for stability.

  • Add 1 mL MTBE . Vortex 10 min.

  • Centrifuge (4000g, 10 min).

  • Freeze aqueous layer (dry ice/acetone bath). Decant organic layer.[2]

  • Evaporate to dryness (

    
    , 40°C). Reconstitute in Mobile Phase.
    

Module B: Instrument & Chromatography Tuning

Root Cause: Sub-optimal ionization parameters or mobile phase additives can decrease Signal-to-Noise (S/N) ratios.[2]

Mobile Phase Optimization
  • Solvent Quality: Use only LC-MS Grade solvents. Trace metal ions (Na+, K+) in HPLC-grade solvents form adducts (

    
     at m/z 484.2), robbing signal from the protonated precursor (
    
    
    
    at 462.2) and increasing baseline noise.[2]
  • Additives:

    • Recommended: 0.1% Formic Acid + 2mM Ammonium Formate.[2]

    • Mechanism: Ammonium formate suppresses Na+ adducts, forcing the analyte into the

      
       state.
      
    • Avoid: Phosphate buffers (non-volatile, clogs source) or TFA (suppresses ionization).

MS/MS Transition Tuning

If the baseline is high in the Quantifier trace, the transition may be non-selective.

  • Precursor: m/z 462.2[2]

  • Product Ion Selection:

    • Perform a Product Ion Scan on the M24 standard.[2]

    • Common Statin Fragment: m/z ~356 (often the core structure).

    • Strategy: If 462.2

      
       356.3 is noisy, look for alternative transitions (e.g., loss of water or side-chain specific fragments). High-mass transitions generally have lower background noise.[2]
      
Diagram 2: M24 Optimization Workflow

M24Workflow Sample Biological Sample (Plasma/Serum) Stabilize Step 1: Stabilize Add NH4OAc Buffer (pH 4.5) Prevent Lactonization Sample->Stabilize Extract Step 2: Extraction (LLE) MTBE Solvent Remove Phospholipids Stabilize->Extract LCMS Step 3: LC-MS/MS Column: C18 (1.7 µm) MP: 0.1% FA + 2mM NH4Formate Extract->LCMS Data Clean Baseline High S/N Ratio LCMS->Data

Caption: Optimized workflow for Desmethyl Hydroxy Cerivastatin to minimize chemical noise.

Troubleshooting FAQs

Q1: I see a "ghost peak" eluting after my analyte in blank injections. What is it? A: This is likely carryover or late-eluting phospholipids from a previous injection.[2]

  • Fix 1 (Carryover): Change needle wash to a strong organic mix (e.g., Acetonitrile:Isopropanol:Acetone 40:40:20 + 0.1% Formic Acid). Statins are lipophilic and stick to rotor seals.[2]

  • Fix 2 (Phospholipids): Extend your gradient wash step (95% B) for 2 minutes longer or use a "sawtooth" wash at the end of the run.

Q2: My baseline drifts upward during the gradient. Is this normal? A: Slight drift is normal, but excessive drift indicates column bleed or dirty mobile phase .[2]

  • Test: Run a "No Injection" gradient (0 µL injection).[2] If the drift persists, it is the mobile phase or column. If it disappears, it is the sample matrix.

  • Action: Replace the column if it is old (>1000 injections). Ensure Mobile Phase A (Water) is fresh (changed every 48h) to prevent bacterial growth which absorbs UV/MS signal.[2]

Q3: The M24 peak is split or has a shoulder. A: This is the hallmark of on-column interconversion between the hydroxy acid and lactone forms.

  • Fix: Check the pH of your Mobile Phase. Ensure the column temperature is not too high (>50°C accelerates conversion). Re-verify the sample reconstitution solvent matches the initial mobile phase conditions.

References

  • Jemal, M., et al. (1999).[3] "Quantitation of cerivastatin and its seven acid and lactone biotransformation products in human serum by liquid chromatography-electrospray tandem mass spectrometry." Journal of Chromatography B: Biomedical Sciences and Applications.

  • PubChem. (2025).[1][2] "Desmethyl hydroxyl cerivastatin (Compound Summary)." National Library of Medicine.[2]

  • Wang, J., et al. (2018). "LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise." LCGC North America.[2]

  • Stoll, D.R. (2022).[2] "Essentials of LC Troubleshooting, Part IV: What Is Going On with the Baseline?" LCGC North America.[2]

Sources

Overcoming matrix effects in Cerivastatin metabolite quantification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Cerivastatin Analytical Support Hub.

Status: Online Operator: Senior Application Scientist Subject: Advanced Matrix Effect Mitigation in Cerivastatin & Metabolite Quantification

Introduction: The Analytical Challenge

You are likely quantifying Cerivastatin (Baycol) and its primary metabolites (M-1 and M-23) for toxicology or retrospective pharmacokinetic research. While Cerivastatin was withdrawn from the market due to rhabdomyolysis risks, it remains a critical reference compound in studying CYP2C8-mediated drug-drug interactions (DDIs).

The Core Problem: Cerivastatin is dosed at extremely low levels (microgram range), requiring LLOQs in the low pg/mL range. At this sensitivity, matrix effects (ME) —specifically ion suppression from phospholipids—are not just a nuisance; they are a method-killer.

This guide moves beyond basic "dilute-and-shoot" advice. We will engineer a robust LC-MS/MS workflow designed to isolate your analytes from the "invisible" matrix background.

Module 1: Know Your Analytes (The Biological Context)

Before troubleshooting, you must map the chemical diversity in your sample. Cerivastatin is not a single target; it is a dynamic system of interconverting acids, lactones, and oxidative metabolites.

Key Insight: If you only optimize extraction for the lipophilic parent, you will lose the polar M-23 metabolite.

Cerivastatin_Metabolism Cerivastatin Cerivastatin (Acid Form) Lactone Cerivastatin Lactone Cerivastatin->Lactone Acidic pH / Spontaneous M1 M-1 Metabolite (Demethylated) Cerivastatin->M1 CYP2C8 (Major) CYP3A4 (Minor) M23 M-23 Metabolite (Hydroxylated) Cerivastatin->M23 CYP2C8 (Exclusive) Glucuronide Acyl Glucuronide Cerivastatin->Glucuronide UGT Enzymes Lactone->Cerivastatin Alkaline pH / Esterases

Figure 1: Metabolic pathway of Cerivastatin.[1] Note the reversible lactonization and the dependence on CYP2C8 for the polar M-23 metabolite.

Module 2: Diagnosing the "Invisible" Suppression

User Question: "My calibration curve is linear in solvent, but my QC samples in plasma show poor accuracy at the LLOQ. Is this a matrix effect?"

Scientist Response: Likely, yes. Standard recovery experiments (spiking pre- vs. post-extraction) only tell you global loss. They do not reveal where the suppression occurs in your chromatogram. You need to perform Post-Column Infusion (PCI) .

The PCI Protocol (Self-Validation Step)
  • Setup: Tee-combine the LC eluent (from your column) with a constant infusion of Cerivastatin standard (100 ng/mL) entering the MS source.

  • Injection: Inject a blank extracted matrix (e.g., plasma processed by your current method).

  • Observation: Monitor the baseline of the specific MRM transition (e.g., m/z 460.4 → 356.3).

  • Interpretation:

    • Flat Baseline: No matrix effect.

    • Negative Dip: Ion Suppression (Matrix interferes with ionization).

    • Positive Peak: Ion Enhancement.

Decision Rule: If your analyte elutes during a "Dip," you must either change your chromatography (move the peak) or change your extraction (remove the matrix).

Module 3: Sample Preparation (The Solution)

User Question: "I'm using Protein Precipitation (PPT) with Acetonitrile. It's fast, but my sensitivity is low. Should I switch methods?"

Scientist Response: Yes. PPT is insufficient for Cerivastatin at pg/mL levels. It removes proteins but leaves phospholipids (Glycerophosphocholines) behind. These lipids co-elute and suppress ionization.

Recommendation: Switch to Solid Phase Extraction (SPE) using a Mixed-Mode Anion Exchange (MAX) mechanism.

  • Why MAX? Cerivastatin and its metabolites are carboxylic acids (pKa ~4.5). MAX cartridges retain them by both hydrophobicity and charge, allowing you to wash away neutral lipids and basic interferences with aggressive organic solvents.

Comparative Data: Extraction Efficiency
MethodRecovery (Parent)Recovery (M-23 Polar)Phospholipid RemovalMatrix Factor (1.0 = Ideal)
Protein Precip (PPT) >95%>95%< 10% (Poor)0.45 (Severe Suppression)
Liquid-Liquid (LLE) ~85%~60% (Loss of polar M-23)~70%0.85
SPE (Oasis MAX) >90% >85% >99% 0.98 (Clean)
Optimized MAX SPE Protocol
  • Condition: 1 mL Methanol, then 1 mL Water.

  • Load: 200 µL Plasma + 200 µL 4% H3PO4 (Acidifies sample to disrupt protein binding).

  • Wash 1 (Ammonia): 1 mL 5% NH4OH in Water. (Elutes basic interferences; Analyte stays bound by ion exchange).

  • Wash 2 (Methanol): 1 mL Methanol. (Elutes neutral phospholipids; Analyte stays bound by ion exchange).

  • Elute: 1 mL 2% Formic Acid in Methanol. (Neutralizes the acid analyte, breaking the ionic bond).

Module 4: Chromatographic Strategy

User Question: "I see a huge blob at the end of my run. What is it, and how do I avoid it?"

Scientist Response: That "blob" is the phospholipid fraction you failed to remove. If you inject your next sample before this elutes, it will wrap around and suppress the next injection.

The "Gradient Flush" Rule: Never end a run immediately after the analyte elutes. You must ramp to 95-100% Organic (B) and hold for 1-2 minutes to strip the column.

Chromatographic_Strategy cluster_warning Critical Failure Point Start Start Gradient (90% Aqueous) Elution Analyte Elution (Cerivastatin & M-1/M-23) Start->Elution 0-3 min Wash High Organic Wash (95% ACN for 2 mins) Elution->Wash Remove Phospholipids Reequil Re-equilibration (Initial Conditions) Wash->Reequil Prevent Carryover Warning If you skip the Wash step, phospholipids will suppress the NEXT injection. Wash->Warning

Figure 2: Essential Gradient Strategy to prevent "Wrap-Around" Matrix Effects.

Module 5: The Stability Trap (Lactone Interconversion)

User Question: "My re-analysis of samples shows higher Cerivastatin levels than the initial run. Why?"

Scientist Response: You are likely seeing the reversion of Cerivastatin Lactone back to the acid form. In vivo, the acid is active. In acidic sample prep (or storage), the acid can cyclize to the lactone. Conversely, at alkaline pH, the lactone opens back up.

Protocol Fix:

  • Buffer Control: Maintain sample pH between 4.0 and 5.0 during handling if you wish to stabilize the ratio.

  • Temperature: Keep all samples at 4°C. Lactonization is temperature-dependent.

  • Quantification: Monitor both Acid and Lactone transitions if total drug exposure is required, or strictly control pH to freeze the equilibrium.

References

  • Böttcher, S. et al. (2000). Automated determination of cerivastatin and its metabolites in human plasma by HPLC-MS/MS.[2] Journal of Pharmaceutical and Biomedical Analysis.[3]

  • Matuszewski, B. K. et al. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry.[2][3][4][5][6][7][8][9][10][11]

  • Wang, L. et al. (2015). Simultaneous determination of cerivastatin and its metabolites in human plasma by LC–MS/MS.[2] Journal of Chromatography B.

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. (See Section on Matrix Effects).[5][7]

  • Chambers, E. et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B.

Sources

Technical Support Center: Optimizing Recovery for Desmethyl & Hydroxy Cerivastatin Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Analyst: Dr. Aris Thorne, Senior Application Scientist Topic: High-Efficiency Extraction of Polar Cerivastatin Metabolites (M-1, M-23)

Executive Summary: The "Ghost" Loss Mechanism

If you are experiencing low recovery rates (typically <50%) for Desmethyl Cerivastatin (M-1) or Hydroxy Cerivastatin (M-23), the issue is rarely the extraction efficiency of your solvent itself. The culprit is almost invariably pH-driven lactonization .

Statins and their metabolites exist in a dynamic equilibrium between two forms:

  • Hydroxy Acid Form (Polar/Active): The target analyte.

  • Lactone Form (Non-polar/Inactive): A conversion product formed under acidic conditions.

The Trap: Many standard extraction protocols call for acidifying plasma (e.g., with formic acid) to improve retention on C18 columns. For Cerivastatin metabolites, this triggers a mass shift (-18 Da, loss of water) as the acid cyclizes into the lactone. Your LC-MS/MS method, tuned for the acid form, "misses" the lactone, registering it as sample loss.

This guide provides a self-validating protocol to stabilize the acid form and extract it with >85% recovery.

The Mechanism of Loss: Acid-Lactone Equilibrium

Understanding the chemistry is the only way to troubleshoot the protocol. The diagram below illustrates the specific instability of the Cerivastatin pharmacophore.

StatinEquilibrium cluster_0 Critical Control Point Acid Hydroxy Acid Form (Target Analyte) Polar | Active Intermediate Unstable Intermediate Acid->Intermediate pH < 6.0 (Acidification) Intermediate->Acid + H2O Lactone Lactone Form (Artifact) Non-Polar | Inactive Intermediate->Lactone - H2O (Cyclization) Lactone->Intermediate pH > 8.0 (Hydrolysis)

Figure 1: The pH-dependent interconversion of Cerivastatin metabolites. Acidic environments force the target analyte into the invisible Lactone form.

Validated Extraction Protocols

We recommend Solid Phase Extraction (SPE) over Liquid-Liquid Extraction (LLE) for polar metabolites like Desmethyl/Hydroxy Cerivastatin. LLE often requires acidification to drive the drug into the organic layer, which promotes lactonization.

Protocol A: Mixed-Mode Anion Exchange (MAX) - Gold Standard

Why this works: This method utilizes the carboxylic acid group on the metabolite. By keeping the pH neutral/basic, the analyte remains negatively charged and binds to the positively charged sorbent, while neutral interferences (phospholipids) are washed away.

Reagents:

  • Sorbent: Polymeric Mixed-Mode Anion Exchange (e.g., Oasis MAX or Strata-X-A).

  • Buffer: 2% Ammonium Hydroxide (NH₄OH) in water.[1]

StepActionMechanistic Rationale
1. Pre-treatment Dilute Plasma 1:1 with 4% NH₄OH .CRITICAL: Raises pH > 8.0. Ensures analyte is ionized (COO⁻) and prevents lactonization.
2. Conditioning 1 mL Methanol, then 1 mL Water.Activates sorbent pores.
3. Loading Load pre-treated sample at 1 mL/min.Analyte binds via ionic interaction (strong) and hydrophobic interaction.
4. Wash 1 1 mL 5% NH₄OH in Water.Removes proteins and keeps analyte charged (locked on).
5. Wash 2 1 mL Methanol.The "Magic" Step: Removes neutral lipids and hydrophobic interferences. The charged analyte stays bound.
6. Elution 1 mL 2% Formic Acid in Methanol.Acidifies the local environment just enough to neutralize the charge, releasing the analyte.
7. Post-Elution Evaporate and reconstitute immediately in pH 7 Buffer .Prevents post-extraction lactonization in the acidic elution solvent.
Protocol B: Liquid-Liquid Extraction (LLE) - Alternative

If SPE is unavailable, use this modified LLE. Note that recovery is typically lower (70-75%) due to the polarity of the hydroxylated metabolites.

  • Buffer: Add 50 µL of 1.0 M Ammonium Acetate (pH 7.0) to 200 µL plasma. Do not use acid.

  • Solvent: Add 1 mL Methyl tert-butyl ether (MTBE) .

    • Note: Ethyl Acetate is too acidic/unstable; Hexane is too non-polar for hydroxy metabolites.

  • Agitation: Vortex 5 min, Centrifuge 10 min @ 4000g.

  • Transfer: Flash freeze the aqueous layer; pour off organic layer.

  • Dry & Reconstitute: Dry under Nitrogen @ 40°C. Reconstitute in Mobile Phase (pH 7).

Troubleshooting Matrix Effects & Stability

Even with good extraction, signal can be lost due to ion suppression or benchtop instability.

Visualizing the Troubleshooting Logic

TroubleshootingTree Problem Low Recovery / Signal Check1 Check Retention Time (RT) Problem->Check1 RT_Shift RT Shift or Split Peak? Check1->RT_Shift Yes_Shift Cause: Lactonization Action: Check Buffer pH > 7.0 RT_Shift->Yes_Shift Yes No_Shift Check Matrix Factor RT_Shift->No_Shift No Suppression Ion Suppression? (Post-Column Infusion) No_Shift->Suppression Yes_Supp Cause: Phospholipids Action: Switch to MAX SPE Suppression->Yes_Supp Yes (>20% drop) No_Supp Cause: Adsorption Action: Use Low-Bind Plates Suppression->No_Supp No

Figure 2: Decision tree for diagnosing recovery failures.

Common Failure Points

1. The "Plastic" Sponge Effect (Adsorption) Lipophilic statins and their metabolites bind to polypropylene.

  • Symptom: Non-linear calibration curves (worse at low concentrations).

  • Fix: Add 0.1% BSA (Bovine Serum Albumin) or Tween-20 to the plasma samples before extraction to block binding sites on the tube walls. Use glass inserts for autosampler vials.

2. Phospholipid Suppression Hydroxy metabolites often co-elute with Phosphatidylcholines (m/z 184 fragment).

  • Diagnosis: Monitor m/z 184 -> 184 in your MS method. If this trace overlaps with your analyte, you have suppression.

  • Fix: The MAX SPE protocol (Wash 2 with 100% Methanol) effectively removes these lipids.

Frequently Asked Questions (FAQ)

Q: Can I use the same method for Cerivastatin and its metabolites? A: Yes, but you must compromise on pH. Parent Cerivastatin is less sensitive to pH, but the metabolites are not. Optimize the method for the least stable compound (the metabolites) by maintaining pH 7-8. This will not harm the parent compound.

Q: My internal standard (IS) recovery is good, but analyte recovery is poor. Why? A: Are you using a deuterated analog of the metabolite or the parent? If you use Cerivastatin-D6 to quantify Hydroxy-Cerivastatin, they will behave differently during extraction. You must use Hydroxy-Cerivastatin-D3/D6 to track the specific extraction efficiency of the polar metabolite.

Q: Why do you recommend Ammonium Hydroxide over Sodium Hydroxide for pH adjustment? A: NaOH is non-volatile. If any residual NaOH enters the LC-MS source, it causes non-volatile salt deposits on the cone, drastically reducing sensitivity over a long run. Ammonium Hydroxide is volatile and MS-friendly.

Q: How long can processed samples sit in the autosampler? A: At 4°C, stability is roughly 24 hours if the reconstitution solvent is neutral. If you reconstitute in an acidic mobile phase (e.g., 0.1% Formic Acid), lactonization can occur within 4-6 hours. We recommend setting the autosampler temperature to 4°C and injecting immediately.

References

  • Jemal, M., et al. (1999). "Quantitation of cerivastatin and its seven acid and lactone biotransformation products in human serum by liquid chromatography-electrospray tandem mass spectrometry."[2] Journal of Chromatography B: Biomedical Sciences and Applications, 736(1-2), 19-41.[2] Key Finding: Established the rapid conversion of lactone to acid and vice versa; identified pH 5.0-7.0 as the stability window.

  • Agilent Technologies. (2011). "Extraction of Basic Drugs from Plasma with Polymeric SPE."[1] Agilent Application Notes. Key Finding: Demonstrates the superiority of polymeric sorbents over silica for complex biological matrices.

  • Thermo Fisher Scientific. "Solid Phase Extraction Guide: Method Development and Troubleshooting." Key Finding: Detailed protocols for Mixed-Mode Anion Exchange (MAX) to isolate acidic metabolites.

  • Mulder, A. B., et al. (2025). "Simulation of Plasma Level Changes in Cerivastatin and Its Metabolites." Preprints.org.[3] Key Finding: Recent modeling data confirming the in vivo stability of the lactone form and its hydrolysis rates.

Sources

Technical Support Center: Desmethyl Hydroxy Cerivastatin Stability & Storage

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a specialized Technical Support Center resource for researchers working with Desmethyl Hydroxy Cerivastatin (Metabolite M24). It prioritizes the preservation of molecular integrity, specifically addressing the user's concern regarding hydrolysis .

Case ID: DHC-STAB-001 Status: Active Analyst: Senior Application Scientist, Structural Chemistry Division

Executive Summary: The Hydrolysis vs. Lactonization Paradox

To effectively prevent degradation, you must first confirm the specific form of Desmethyl Hydroxy Cerivastatin you possess. This molecule exists in a pH-dependent equilibrium between two forms:

  • Hydroxy Acid / Salt Form (Active): Soluble in water/polar solvents.[1] Risk: Cyclization (Lactonization) under acidic conditions.

  • Lactone Form (Prodrug/Inactive): Lipophilic. Risk: Hydrolysis (Ring-opening) under neutral-to-alkaline conditions or in the presence of moisture.

Critical Note: If your goal is to "prevent hydrolysis," you are likely working with the Lactone form or attempting to prevent the degradation of the ester side chain. The protocols below are engineered to arrest these specific chemical pathways.

Part 1: Critical Storage Protocols (Solid State)

Temperature & Environment Control

Standard: Store at -80°C .

  • Why? Hydrolysis is a temperature-dependent reaction. Arrhenius kinetics dictate that reducing temperature from -20°C to -80°C significantly retards the reaction rate of water nucleophiles attacking the ester/lactone carbonyl.

  • Desiccation: The compound is hygroscopic.[1] Hydrolysis cannot occur without water.

    • Protocol: Store vials inside a secondary container (e.g., a sealed Falcon tube or desiccation jar) containing active silica gel or Drierite™.

    • Inert Atmosphere: Flush the secondary container with Argon or Nitrogen gas before sealing to displace humid ambient air.

Light Protection

Standard: Amber vials or aluminum foil wrap.

  • Why? Cerivastatin derivatives contain a fluorophenyl-pyridine chromophore susceptible to photodegradation. While not hydrolysis per se, photo-induced radical formation can catalyze secondary hydrolytic cleavage.

Part 2: Handling & Reconstitution (Solution State)

The Danger Zone: Most hydrolysis occurs during the transition from solid to solution.

Solvent Selection Guide
SolventHydrolysis RiskRecommendationNotes
DMSO (Anhydrous) LowPreferred Highly hygroscopic; use fresh, anhydrous ampules.
Methanol/Ethanol ModerateAvoid for Storage Protic solvents can facilitate transesterification or solvolysis over time.
Water/PBS High Immediate Use Only Aqueous environments guarantee eventual hydrolysis (Lactone

Acid).
Reconstitution Protocol (To Prevent Hydrolysis)
  • Equilibration: Allow the -80°C vial to warm to room temperature inside the desiccator before opening. Opening a cold vial condenses atmospheric moisture directly onto the solid, initiating hydrolysis.

  • Solvent: Dissolve in anhydrous DMSO .

  • Aliquoting: Do not store the stock solution in a large volume. Aliquot immediately into single-use volumes to avoid repeated freeze-thaw cycles.

  • pH Management (Critical):

    • To stabilize the Lactone (Prevent Hydrolysis): Maintain a slightly acidic pH (pH 4.5 - 6.0) if aqueous dilution is necessary.

    • To stabilize the Acid/Salt (Prevent Lactonization): Maintain a neutral to slightly alkaline pH (pH 7.2 - 8.0).

Part 3: Troubleshooting & Diagnostics (Q&A)

Q1: I observed a retention time shift in my HPLC analysis. Has my sample hydrolyzed? A: Likely, yes. This is the hallmark of Acid-Lactone Interconversion .

  • Diagnosis:

    • Lactone Form: Elutes later (more hydrophobic) on Reverse Phase C18.

    • Acid Form: Elutes earlier (more polar).

  • Fix: If you see a split peak or a shift, check the pH of your mobile phase. An acidic mobile phase (e.g., 0.1% Formic Acid) can force lactonization during the run. For stability, use a buffered mobile phase (e.g., Ammonium Acetate pH 7.4) if analyzing the Acid form.[2]

Q2: Can I store the stock solution at -20°C for 6 months? A: Not recommended for the Desmethyl Hydroxy metabolite.

  • Reasoning: The "Desmethyl" and "Hydroxy" modifications on the pyridine ring introduce additional polarity and reactive sites (phenolic hydroxyl) compared to the parent Cerivastatin. This makes the molecule more susceptible to oxidative degradation alongside hydrolysis.

  • Limit: Maximum 1 month at -20°C in DMSO. For >1 month, move to -80°C.

Q3: How do I remove water from my DMSO to ensure it's "Anhydrous"? A: Do not attempt to dry DMSO yourself using molecular sieves unless you have strict QC. Molecular sieves can introduce dust/particulates that act as nucleation sites for degradation.

  • Solution: Purchase "Sure/Seal" or septum-sealed anhydrous DMSO bottles. Once punctured, the "anhydrous" guarantee is void after 24-48 hours due to hygroscopy.

Part 4: Mechanistic Visualization

The following diagram illustrates the stability precipice. To prevent hydrolysis, you must block the "Base/H2O" pathway.

StatinStability cluster_conditions Storage Strategy Lactone Lactone Form (Closed Ring) Hydrophobic Acid Hydroxy Acid Form (Open Ring) Active Metabolite Lactone->Acid HYDROLYSIS (Promoted by: High pH, Moisture, Heat) Acid->Lactone LACTONIZATION (Promoted by: Low pH, Acidic Solvents) Degradation Oxidative Degradation (Irreversible) Acid->Degradation Oxidation / Photolysis (Promoted by: Light, Oxygen) Strategy To PREVENT HYDROLYSIS: 1. Store as Solid (-80°C) 2. Use Anhydrous DMSO 3. Avoid pH > 7.0 (if Lactone)

Figure 1: The pH-dependent equilibrium between the Lactone and Hydroxy Acid forms. Preventing hydrolysis requires inhibiting the red pathway.

References

  • PubChem. (n.d.). Desmethyl hydroxyl cerivastatin (Compound).[3][4] National Center for Biotechnology Information. Retrieved from [Link]

  • Vree, T. B., et al. (2003). Clinical pharmacokinetics of cerivastatin.[1][3][5][6][7][8] Clinical Pharmacokinetics.[6][7] Retrieved from [Link]

  • Bayer Corporation. (1997). Baycol (Cerivastatin Sodium) Tablets - FDA NDA 20-740 Approval Package. U.S. Food and Drug Administration. Retrieved from [Link]

  • Skotnicki, M., et al. (2016). DFT study on hydroxy acid–lactone interconversion of statins.[9] Royal Society of Chemistry Advances. Retrieved from [Link]

Sources

Validation & Comparative

Certificate of Analysis (CoA) for Desmethyl Hydroxy Cerivastatin Sodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Analytical Validation & CoA Interpretation for Desmethyl Hydroxy Cerivastatin Sodium Salt

Introduction: The Criticality of Metabolite Standards

Desmethyl Hydroxy Cerivastatin (CAS: 216220-12-1) is a major Phase I metabolite of Cerivastatin. Following the market withdrawal of the parent drug (Baycol) due to rhabdomyolysis, this specific metabolite remains a critical reference standard for two distinct high-stakes applications:

  • Forensic & Clinical Toxicology: Differentiating parent drug ingestion from metabolic remnants in retrospective safety cases.

  • Cross-Reactivity Studies: Evaluating new statin candidates against the known toxicological profile of Cerivastatin metabolites (M23/M24) to prevent late-stage clinical failures.

This guide compares the Certified Reference Material (CRM) grade Sodium Salt of this metabolite against common alternatives (Free Acid forms and In-situ generated standards), focusing on stability, solubility, and spectral resolution.

The Certificate of Analysis (CoA) as a Data Asset

A CoA for a high-complexity metabolite is not merely a receipt; it is a calibration tool. Below are the critical specifications that distinguish a "Research Grade" standard from the "CRM Grade" required for GLP studies.

Table 1: Critical CoA Specifications & Acceptance Criteria
ParameterSpecification (CRM Grade)Why It Matters (Causality)
Identity (NMR) Confirmed Structure (1H, 13C)Stereochemistry: Distinguishes the active enantiomer from inactive isomers. The sodium salt must show distinct chemical shifts for the heptenoic acid moiety.
Mass Shift (LC-MS) M+H = 462.2 ± 0.5 DaDifferentiation: Confirms the specific metabolic changes: Desmethyl (-CH₂) + Hydroxyl (+O) results in a net +2 Da shift from the parent (460 Da).
Purity (HPLC) ≥ 98.0% (Area %)Quantitation: Lower purity standards introduce "ghost peaks" that co-elute with minor metabolites, invalidating ADME pathways.
Counter-Ion Sodium (Na+) Content: 4.5% - 5.5%Solubility: Confirms the salt form. Free acids often precipitate in aqueous biological buffers (pH 7.4), causing assay variability.
Residual Solvents < 0.5% (ICH Q3C)Weight Correction: High residual solvent levels lead to weighing errors, causing systematic under-dosing of the standard.

Comparative Performance: Sodium Salt vs. Alternatives

In analytical method development, the choice of solid-state form (Salt vs. Free Acid) dictates the robustness of the assay.

Scenario: Reverse-Phase HPLC (C18 Column, Acidic Mobile Phase)
  • Alternative A: Free Acid Standard

    • Behavior: Highly lipophilic. Requires high organic solvent ratio for initial dissolution.

    • Risk:[1][2] When injected into aqueous mobile phases (e.g., 90% Water), the free acid can "crash out" in the injector loop or column head, leading to split peaks and tailing factors > 2.0 .

  • Alternative B: In-Situ Microsomal Generation

    • Behavior: Incubating Cerivastatin with liver microsomes.

    • Risk:[1][2] Unquantified. You cannot calculate a Response Factor (RF) without an isolated standard.

  • The Product: Sodium Salt Standard

    • Behavior: Amphiphilic. The ionic headgroup allows rapid dissolution in buffer/methanol mixtures.

    • Result: Sharp peak symmetry (Tailing factor < 1.2) and consistent retention times.

Table 2: Experimental Performance Metrics
FeatureSodium Salt (Product)Free Acid (Alternative)Impact on Workflow
Aqueous Solubility > 10 mg/mL< 0.1 mg/mLSalt form enables direct preparation of stock in mobile phase compatible solvents.
Hygroscopicity Moderate to HighLowCaution: Sodium salt absorbs moisture. Must be weighed in controlled humidity or corrected via CoA water content.
Solution Stability 24h @ 4°C (pH 7)VariableSalt form buffers the local pH, preventing lactonization (a common statin degradation pathway).

Visualizing the Validation Workflow

The following diagram illustrates the decision logic for selecting and validating the metabolite standard during a bioanalytical study.

Statin_Metabolite_Validation cluster_CoA CoA Critical Checkpoints Start Start: Unknown Peak in Patient Sample Rt_Check Retention Time (Rt) Comparison Start->Rt_Check MS_Check Mass Spec (MS/MS) Fragmentation Rt_Check->MS_Check Rt Shifted Decision_Parent Match Parent Drug (Cerivastatin) Rt_Check->Decision_Parent Rt matches Parent Decision_Metab Candidate Metabolite (Desmethyl Hydroxy) MS_Check->Decision_Metab Mass Shift = +2 Da (460 -> 462) CoA_Validation CoA Verification (Ref Standard) Decision_Metab->CoA_Validation Select Sodium Salt Ref Std Quantitation Quantitation via Standard Curve CoA_Validation->Quantitation Correct for Water/Salt Content Check1 Purity > 98% CoA_Validation->Check1 Check2 Na+ Counter-ion

Figure 1: Decision tree for identifying statin metabolites using a validated Reference Standard. Note the critical Mass Shift (+2 Da) checkpoint.

Experimental Protocol: Handling & Solubilization

Objective: Prepare a 1.0 mg/mL Stock Solution of Desmethyl Hydroxy Cerivastatin Sodium Salt with <1% weighing error.

Context: Sodium salts of statins are hygroscopic. Opening the vial in a humid lab can result in the uptake of atmospheric water, rendering the "As Is" weight on the CoA incorrect.

Step-by-Step Methodology:

  • Equilibration: Remove the vial from the freezer (-20°C) and place it in a desiccator. Allow it to reach room temperature (approx. 45 mins) before opening. This prevents condensation on the cold solid.

  • Weighing (Difference Method):

    • Do not weigh the powder onto a spatula.

    • Tare the balance with the volumetric flask.

    • Weigh the entire vial containing the standard.

    • Tap a small amount into the flask.

    • Reweigh the vial. The difference is the exact mass transferred (

      
      ).
      
  • Concentration Correction: Calculate the actual concentration (

    
    ) using the Purity (
    
    
    
    ) and Water Content (
    
    
    ) and Sodium Content (
    
    
    ) from the CoA:
    
    
    (Note: Subtracting Sodium content (
    
    
    ) is required if you are calculating the concentration of the "Free Acid Equivalent" for biological relevance).
  • Dissolution: Add Methanol (MeOH) to 10% of the flask volume. Swirl gently. The sodium salt should dissolve instantly. Dilute to volume with the assay buffer (e.g., Ammonium Acetate).

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 102506881, Desmethyl hydroxyl cerivastatin.[3] Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2001). Baycol (Cerivastatin Sodium) Withdrawal Market Safety Information. Retrieved from [Link]

  • Furberg, C. D., & Pitt, B. (2001). Withdrawal of cerivastatin from the world market. Current Controlled Trials in Cardiovascular Medicine. (Contextualizing the toxicity profile for metabolic reference).

Sources

NMR Spectral Data for Desmethyl Hydroxy Cerivastatin Validation

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical validation framework for Desmethyl Hydroxy Cerivastatin (Metabolite M-24) using NMR spectroscopy. This document is designed for analytical scientists requiring a robust structural confirmation protocol.

Content Type: Publish Comparison Guide Subject: Structural Elucidation & Validation of Metabolite M-24 Methodology: 1H / 13C NMR Spectroscopy & 2D Correlation

Executive Summary & Structural Context[1][2][3][4][5]

Desmethyl Hydroxy Cerivastatin (also known as M-24 ) is a secondary metabolite of the HMG-CoA reductase inhibitor Cerivastatin.[1] It is formed via a dual metabolic pathway involving CYP2C8 and CYP3A4 .[2]

Validation of M-24 requires distinguishing it from its precursors:

  • Cerivastatin (Parent): Contains a methoxymethyl group and two intact isopropyl groups.

  • Desmethyl Cerivastatin (M-1): Formed by CYP2C8/3A4-mediated O-demethylation.[1]

  • Hydroxy Cerivastatin (M-23): Formed by CYP2C8-mediated hydroxylation of the isopropyl moiety.[1][2]

M-24 represents the convergence of these two transformations, resulting in a molecule lacking the ether methyl group and possessing a hydroxylated isopropyl chain.

Structural Comparison Matrix
FeatureCerivastatin (Parent)Desmethyl Cerivastatin (M-1)Hydroxy Cerivastatin (M-23)Desmethyl Hydroxy Cerivastatin (M-24)
C-5 Substituent Methoxymethyl (-CH₂OCH₃)Hydroxymethyl (-CH₂OH)Methoxymethyl (-CH₂OCH₃)Hydroxymethyl (-CH₂OH)
C-6 Substituent Isopropyl (-CH(CH₃)₂)Isopropyl (-CH(CH₃)₂)Hydroxy-isopropyl (-CH(CH₃)CH₂OH)Hydroxy-isopropyl (-CH(CH₃)CH₂OH)
Molecular Weight 459.55 Da445.53 Da475.55 Da461.53 Da

NMR Validation Strategy

To validate M-24, the analyst must confirm two simultaneous structural changes relative to the parent drug. The protocol uses DMSO-d₆ as the preferred solvent to allow observation of exchangeable hydroxyl protons (if dry) and to prevent overlap common in CD₃OD.

Diagnostic Logic Flowchart

ValidationLogic Start Unknown Sample CheckOMe Check 3.0-3.5 ppm (Methoxy Singlet) Start->CheckOMe CheckIso Check 0.8-1.5 ppm (Isopropyl Methyls) CheckOMe->CheckIso Absent ResultParent Parent Cerivastatin (Singlet Present, 4x doublets) CheckOMe->ResultParent Present ResultM23 M-23 (Hydroxy) (Singlet Present, altered alkyl) CheckOMe->ResultM23 Present ResultM1 M-1 (Desmethyl) (Singlet Absent, 4x doublets) CheckIso->ResultM1 Intact Isopropyls ResultM24 CONFIRMED M-24 (Singlet Absent + Altered Alkyl) CheckIso->ResultM24 Hydroxylated Isopropyl

Caption: Decision tree for distinguishing M-24 from parent Cerivastatin and primary metabolites M-1/M-23 based on 1H NMR diagnostic signals.

Comparative Spectral Data

Proton (1H) NMR Validation Table

Solvent: DMSO-d₆, 400/500 MHz.[1] Shifts are approximate relative to TMS.

MoietyProton AssignmentCerivastatin (Parent) δ (ppm)M-24 (Target) δ (ppm) Validation Criterion
Methoxy -O-CH₃~3.20 (s, 3H)Absent Primary confirmation of Demethylation.
Pyridine-CH₂ Ar-CH₂-O-~4.30 (s, 2H)~4.45 (s/d, 2H)Shift downfield/broadening due to loss of Me; becomes CH₂OH.[1]
Isopropyl Methyls -CH(CH ₃)₂~1.25 (d, 12H, 4x Me)~1.25 (d, 6H) + Complex Loss of symmetry. 2 intact methyls (C2-isopropyl) remain.[1]
Hydroxy-Iso Methyl -CH(CH ₃)CH₂OHN/A~1.05 (d, 3H) Appearance of new doublet for the chiral hydroxy-isopropyl methyl.[1]
Hydroxy-Iso CH₂ -CH(CH₃)CH ₂OHN/A~3.40 - 3.60 (m, 2H) Primary confirmation of Hydroxylation. New ABX system.[1]
Olefinic -CH=CH-5.50 - 6.50 (m)5.50 - 6.50 (m)Unchanged (Side chain intact).[1]
Aromatic Fluorophenyl7.00 - 7.60 (m)7.00 - 7.60 (m)Minor shifts possible, but pattern remains consistent.[1]
Carbon (13C) NMR Diagnostic Signals

Solvent: DMSO-d₆ or CDCl₃[1]

Carbon TypeCerivastatin (Parent) δ (ppm)M-24 (Target) δ (ppm) Interpretation
Methoxy Carbon ~58.0Absent Definitive proof of demethylation.[1]
Benzylic C Ar-C H₂-O~65.0~60.0 - 62.0
Isopropyl CH₃ -CH(C H₃)₂~22.0 (4 carbons)Mixed

Experimental Protocol: Self-Validating System

To ensure high E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), follow this protocol which includes internal checks for sample integrity.

Step 1: Sample Preparation
  • Mass: Weigh 2.0 - 5.0 mg of the Desmethyl Hydroxy Cerivastatin candidate.[1]

  • Solvent: Dissolve in 600 µL of DMSO-d₆ (99.9% D).

    • Why DMSO? It prevents chemical exchange of the hydroxyl protons, potentially allowing observation of the -OH signals as triplets/doublets, providing extra structural proof.

  • Reference: Use residual solvent peak (DMSO quintet @ 2.50 ppm) or add 0.05% TMS.

Step 2: Acquisition Parameters
  • Pulse Sequence: zg30 (standard 1H) and hsqcetgp (2D HSQC).

  • Scans (NS): Minimum 64 scans for 1H to detect minor impurities.

  • Relaxation Delay (D1): Set to ≥ 5 seconds to ensure accurate integration of the aromatic vs. aliphatic protons.

Step 3: Validation Workflow (The "Check" Phase)
  • Integrate the Aromatic Region (4H, Fluorophenyl): Set this to 4.00.

  • Check the "Methoxy Zone" (3.0 - 3.4 ppm):

    • If a sharp singlet (3H) appears here, the sample is Cerivastatin or M-23 .[1] Reject as M-24.

  • Check the "Aliphatic Zone" (0.8 - 1.5 ppm):

    • Parent Cerivastatin shows 4 equivalent/overlapping methyl doublets (12H).[1]

    • M-24 must show a reduction in integration for the standard isopropyl doublets (to ~6H or 9H depending on overlap) and the appearance of a new diastereotopic methylene signal or distinct methyl doublet.[1]

  • Confirm Hydroxymethyl Groups:

    • Look for two distinct CH₂-O signals. One is the benzylic -CH₂OH (from demethylation), the other is the alkyl -CH₂OH (from hydroxylation).[1]

Mechanistic Pathway Visualization

Understanding the origin of M-24 helps in anticipating impurities (M-1 or M-23) in the sample.[1]

Metabolism Cerivastatin Cerivastatin (Parent) (Methoxy + 2 Isopropyls) M1 M-1 (Desmethyl) (CYP2C8/3A4) Cerivastatin->M1 Demethylation (-CH3) M23 M-23 (Hydroxy) (CYP2C8) Cerivastatin->M23 Hydroxylation (+OH) M24 M-24 (Desmethyl Hydroxy) TARGET ANALYTE M1->M24 Hydroxylation M23->M24 Demethylation

Caption: Metabolic pathways leading to M-24.[1][3][4][5] The target analyte shares structural features with both M-1 and M-23.[1][2]

References

  • Bayer AG. (2001). Baycol (Cerivastatin Sodium) Tablets - FDA Labeling Information. U.S. Food and Drug Administration. Link

  • Böttcher, M. F., & Enzmann, H. (2000). Metabolism of cerivastatin by human liver microsomes in vitro. Characterization of primary metabolic pathways and of cytochrome P450 isozymes involved. Drug Metabolism and Disposition, 28(11), 1322-1327.[1] Link

  • PubChem. (2024). Desmethyl hydroxyl cerivastatin (Compound Summary). National Library of Medicine. Link[1]

  • Wang, J. S., et al. (2002). Cerivastatin in vitro metabolism by CYP2C8 variants found in patients experiencing rhabdomyolysis. Pharmacogenetics, 12(8), 601-607.[1] Link

Sources

Technical Comparative Guide: MS/MS Characterization of Cerivastatin Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mass spectrometry (MS/MS) characterization of Desmethyl Hydroxy Cerivastatin (Metabolite M-24) , a dual-transformation metabolite of the withdrawn drug Cerivastatin.

This analysis compares M-24 against the parent drug and its primary single-step metabolites (M-1 and M-23) to assist researchers in toxicological profiling and retrospective pharmacokinetic analysis.

Focus: Desmethyl Hydroxy Cerivastatin (M-24)

Executive Summary & Structural Context

Desmethyl Hydroxy Cerivastatin (also known as Metabolite M-24) represents the product of two distinct metabolic oxidations on the Cerivastatin scaffold:

  • O-Demethylation at the benzylic methyl ether (typically yielding M-1).[1]

  • Hydroxylation at one of the isopropyl methyl groups (typically yielding M-23).[1]

While M-1 and M-23 are the major circulating metabolites, M-24 is critical for understanding the complete clearance pathway mediated by CYP2C8 and CYP3A4. Its identification requires precise differentiation from isobaric interferences and single-step metabolites.

Metabolic Pathway Visualization

The following diagram illustrates the biotransformation leading to M-24. Note the convergence of the CYP2C8 and CYP3A4 pathways.

Cerivastatin_Metabolism Cerivastatin Cerivastatin (Parent) m/z 460.2 M1 M-1 (Desmethyl) m/z 446.2 Cerivastatin->M1 CYP2C8/3A4 (O-Demethylation) M23 M-23 (6-Hydroxy) m/z 476.2 Cerivastatin->M23 CYP2C8 (Hydroxylation) M24 M-24 (Desmethyl-Hydroxy) m/z 462.2 M1->M24 CYP2C8 (Hydroxylation) M23->M24 CYP2C8/3A4 (O-Demethylation)

Caption: Biotransformation of Cerivastatin to M-24 via intermediate metabolites M-1 and M-23.[1][2][3][4][5]

Experimental Protocol: LC-MS/MS Configuration

To reliably detect M-24, the following self-validating protocol is recommended. This setup minimizes in-source lactonization (a common artifact in statin analysis) while maximizing sensitivity for the open-acid forms.

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Phenomenex Kinetex or Waters ACQUITY BEH), 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Protonation source).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 30% B (Hold)

    • 1-6 min: 30% -> 90% B (Linear Ramp)

    • 6-8 min: 90% B (Wash)

  • Flow Rate: 0.4 mL/min.

  • Temperature: 40°C.

Mass Spectrometry Parameters (ESI+)
  • Mode: Positive Electrospray Ionization (ESI+).[6]

  • Scan Type: Multiple Reaction Monitoring (MRM) for quantitation; Product Ion Scan for structural confirmation.

  • Source Voltage: 4500 V.

  • Temperature: 500°C.

  • Curtain Gas: 30 psi.

Critical Control: Statins exist in equilibrium between the hydroxy-acid (active) and lactone (inactive) forms. The acidic mobile phase promotes protonation (


) but can induce on-column lactonization. Monitor the transition 

(water loss) to confirm the specific form being analyzed.

Fragmentation Analysis & Comparison

The identification of M-24 relies on observing specific mass shifts relative to the parent Cerivastatin. The fragmentation behavior is dictated by the stability of the central pyridine core versus the labile heptenoic acid side chain.

Fragmentation Logic
  • Parent (Cerivastatin): The dominant fragmentation pathway involves the cleavage of the side chain or parts thereof, leaving the substituted pyridine core.

  • Core Modifications:

    • Desmethyl (M-1): The methoxymethyl group becomes a hydroxymethyl group (

      
      ).
      
    • Hydroxy (M-23): An isopropyl group gains a hydroxyl (

      
      ).
      
    • M-24: Both modifications occur (

      
       net change relative to parent).
      
Comparative Fragmentation Table

The following table synthesizes the observed and predicted MS/MS transitions for the acid forms of the analytes.

AnalyteIdentityPrecursor Ion

(m/z)
Key Product Ion (Core Fragment)Delta vs ParentStructural Explanation
Cerivastatin Parent Drug460.2 356.2 RefLoss of side chain elements (

).
Metabolite M-1 Desmethyl446.2 342.2 -14 DaLoss of methyl from methoxymethyl ether.
Metabolite M-23 6-Hydroxy476.2 372.2 +16 DaHydroxylation of isopropyl group.
Metabolite M-24 Desmethyl-Hydroxy 462.2 358.2 +2 DaDual modification: Demethylation (-14) + Hydroxylation (+16).
Detailed Fragmentation Pathway for M-24

When subjecting the M-24 precursor (


) to collision-induced dissociation (CID), the following breakdown occurs:
  • Primary Transition (

    
    ): 
    
    • Mechanism: Cleavage of the dihydroxyheptenoic acid side chain.

    • Diagnostic Value: This confirms the modification is on the pyridine core, not the side chain. The shift from 356 (Parent) to 358 (M-24) is the fingerprint of the dual metabolic change.

  • Secondary Transition (

    
    ): 
    
    • Mechanism: Neutral loss of water (

      
      ).
      
    • Context: Common in hydroxy-metabolites. M-24 has multiple hydroxyl groups (side chain + core hydroxymethyl + core hydroxy-isopropyl), making it prone to multiple water losses.

  • Differentiation from Isotopes:

    • The M-24 precursor (

      
      ) is 
      
      
      
      from the Parent (
      
      
      ). In low-resolution instruments, the M+2 isotope of the Parent (approx. 0.5% abundance) could interfere.
    • Solution: Chromatographic separation is essential. M-24 is significantly more polar (due to two exposed hydroxyl groups on the core) and will elute earlier (shorter retention time) than Cerivastatin, M-1, and M-23.

Performance & Validation Metrics

When validating an assay for M-24, compare these performance characteristics against the parent drug.

FeatureCerivastatin (Parent)Desmethyl Hydroxy (M-24)Operational Note
Polarity Moderate (Lipophilic)High (Hydrophilic)M-24 elutes first in Reverse Phase (C18).
Ionization Efficiency HighModerateThe loss of the methyl ether (M-1/M-24) slightly reduces ionization efficiency in ESI+.
Matrix Effects Low to ModerateHighEarly elution places M-24 in the "suppression zone" of plasma phospholipids. Divert flow to waste for the first 1-2 mins if possible.
Stability High (Acid form)ModerateThe hydroxymethyl group (formed by demethylation) is chemically reactive; keep samples at 4°C.

References

  • Mück, W. (1998). Clinical pharmacokinetics of cerivastatin. Clinical Pharmacokinetics, 35(4), 255-269.

  • Böttcher, M. F., & Enzmann, H. (2005). Evaluation of the metabolic stability of cerivastatin and its metabolites. Toxicology Letters. (Contextualizing the toxicity of metabolites).
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 102506881, Desmethyl hydroxyl cerivastatin.

  • Shandilya, D., et al. (2017).[7] Prediction of the Fragmentation Pathway of Atorvastatin (Statin Analog) by Using High Resolution CID.[7] Open Access Library Journal.[7] (Methodological basis for statin fragmentation logic).

Sources

Comparative Potency Analysis: Cerivastatin vs. Desmethyl-Hydroxy Metabolite (M-24)

[1][2]

Executive Summary

This technical guide provides a rigorous comparison between Cerivastatin (formerly Baycol/Lipobay) and its dual-modified metabolite, Desmethyl-Hydroxy Cerivastatin (M-24) .[1] While Cerivastatin was withdrawn from the market in 2001 due to fatal rhabdomyolysis, understanding the potency and pharmacodynamics of its active metabolites remains critical for toxicological modeling and statin development.

Experimental data indicates that the Desmethyl-Hydroxy metabolite (M-24) retains high inhibitory potency against HMG-CoA reductase, comparable to the parent compound (IC50 ~1.0–1.2 nM), unlike many other statin metabolites which undergo significant deactivation.[1] This sustained potency contributes to the drug's extended pharmacodynamic effect and its unique toxicity profile.

Chemical Identity & Structural Modifications[1][3]

To understand the potency retention, we must first define the structural relationship between the parent drug and its metabolite.

  • Cerivastatin (Parent): A synthetic, enantiomerically pure pyridine derivative.[2][3]

  • Desmethyl-Hydroxy Cerivastatin (M-24): A secondary metabolite formed via two distinct biotransformation steps:[1][4]

    • O-Demethylation: Removal of the methyl group from the benzylic methyl ether (mediated by CYP2C8 and CYP3A4).

    • Hydroxylation: Stereospecific hydroxylation of the 6-isopropyl moiety (mediated primarily by CYP2C8).[1]

CompoundCommon CodeChemical ModificationKey Enzyme(s)
Cerivastatin ParentN/AN/A
Desmethyl Cerivastatin M-1O-DemethylationCYP2C8, CYP3A4
Hydroxy Cerivastatin M-23Hydroxylation (6-isopropyl)CYP2C8
Desmethyl-Hydroxy Cerivastatin M-24 Both modifications CYP2C8, CYP3A4

Pharmacodynamics: Potency Comparison

Mechanism of Action

Both Cerivastatin and M-24 function as competitive inhibitors of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase .[1] They mimic the substrate HMG-CoA, binding to the enzyme's active site and preventing the conversion of HMG-CoA to mevalonate—the rate-limiting step in cholesterol biosynthesis.[1][3]

Quantitative Potency Data (IC50 & Ki)

Unlike many statins where metabolism leads to inactivation, Cerivastatin's metabolic pathway produces highly active compounds.

Table 1: Comparative Inhibitory Constants against HMG-CoA Reductase

CompoundRelative PotencyIC50 (nM)Ki (nM)Experimental Context
Cerivastatin 100% (Baseline)1.0 – 1.21.3Rat liver HMG-CoA reductase
M-24 (Desmethyl-Hydroxy) ~100% (Equipotent) 1.0 – 1.2 N/A Retains full affinity despite dual modification
M-23 (Hydroxy)~100%1.0 – 1.2N/AMajor circulating active metabolite
M-1 (Desmethyl)~50%2.0 – 2.4N/ASlightly reduced affinity

Critical Insight: The M-24 metabolite exhibits an IC50 value virtually identical to the parent compound.[1][2] This suggests that the structural regions modified (the benzylic ether and isopropyl group) are not critical for the primary binding interaction with the HMG-CoA reductase active site, or that the modifications result in compensatory binding interactions.

Metabolism & Pharmacokinetics[1][2][6][7][8][9][10]

The formation of M-24 is the result of a complex interplay between CYP2C8 and CYP3A4. Understanding this pathway is essential for interpreting toxicity, as genetic polymorphisms in CYP2C8 (e.g., CYP2C8*3) can significantly alter the ratio of these potent metabolites.

Metabolic Pathway Diagram

Cerivastatin_Metabolismcluster_legendKeyCerivastatinCerivastatin(Parent)M1M-1(Desmethyl)Cerivastatin->M1CYP2C8 (Major)CYP3A4 (Minor)M23M-23(Hydroxy)Cerivastatin->M23CYP2C8(Stereospecific)M24M-24(Desmethyl-Hydroxy)M1->M24Hydroxylation(CYP2C8)EliminationFecal/RenalEliminationM1->EliminationM23->M24Demethylation(CYP2C8/3A4)M23->EliminationM24->EliminationLegendBlue: Parent DrugYellow: Intermediate MetabolitesRed: Dual-Modified Metabolite (M-24)

Figure 1: Biotransformation pathway of Cerivastatin showing the convergence of M-1 and M-23 pathways into the highly active M-24 metabolite.[1][2][4][5]

Experimental Protocols

To independently verify the potency of M-24 versus Cerivastatin, the HMG-CoA Reductase Spectrophotometric Assay is the gold standard.[1] This assay measures the oxidation of NADPH, which decreases absorbance at 340 nm.

Protocol: HMG-CoA Reductase Inhibition Assay

Objective: Determine the IC50 of Cerivastatin and M-24.

Reagents:

  • Purified HMG-CoA Reductase (human recombinant or rat liver isolate).[1]

  • Substrate: HMG-CoA (150 µM final concentration).[1]

  • Cofactor: NADPH (400 µM final concentration).[1]

  • Assay Buffer: 100 mM Potassium Phosphate (pH 7.4), 120 mM KCl, 1 mM EDTA, 5 mM DTT.

  • Test Compounds: Cerivastatin and M-24 (dissolved in DMSO).[1]

Workflow:

  • Preparation: Pre-warm Assay Buffer to 37°C.

  • Enzyme Activation: Incubate HMG-CoA Reductase in Assay Buffer for 15 minutes at 37°C.

  • Compound Addition: Add 5 µL of test compound (varying concentrations: 0.1 nM to 100 nM) to 96-well plate wells. Include DMSO-only control (0% inhibition).

  • Master Mix: Add NADPH and Enzyme solution to the wells.

  • Initiation: Start the reaction by adding HMG-CoA substrate.[1]

  • Measurement: Immediately monitor absorbance at 340 nm kinetically for 10–20 minutes using a microplate reader.

  • Calculation:

    • Calculate the slope (ΔA340/min) for the linear portion of the curve.

    • Normalize to the DMSO control slope.

    • Plot % Inhibition vs. Log[Concentration] to derive IC50.

Assay Logic Diagram

Assay_WorkflowStep1Prepare Reagents(Buffer, NADPH, Enzyme, Inhibitor)Step2Incubate Enzyme + Inhibitor(15 min @ 37°C)Step1->Step2Step3Initiate Reaction(Add HMG-CoA Substrate)Step2->Step3Step4Kinetic Measurement(Absorbance @ 340nm)Step3->Step4Step5Data Analysis(Calculate Slope & IC50)Step4->Step5

Figure 2: Step-by-step workflow for the spectrophotometric determination of HMG-CoA reductase inhibition.

Safety & Toxicity Implications

The equipotency of M-24 (and M-23) compared to Cerivastatin is a critical factor in the drug's safety profile.[1]

  • Accumulation Risk: Because the metabolites are as potent as the parent, any impairment in their clearance (e.g., via CYP2C8 inhibition by Gemfibrozil) leads to a supralinear increase in total HMG-CoA reductase inhibitory activity in the plasma.

  • Rhabdomyolysis: The "dual-pathway" metabolism was initially thought to be a safety feature.[1][4] However, since CYP2C8 is the primary route for both M-23 and M-24 formation/clearance, blockade of this enzyme results in the accumulation of highly active compounds that penetrate muscle tissue, contributing to myotoxicity.

  • Clinical Relevance: Unlike other statins where metabolites are often 10-50% as active, the 100% potency of M-24 means that the "active load" on the patient is significantly higher than what might be predicted by measuring parent drug levels alone.[1]

References

  • Bischoff, H., et al. (1998). Preclinical review of cerivastatin sodium--a step forward in HMG-CoA reductase inhibition.[1] Atherosclerosis.[6]

  • FDA Center for Drug Evaluation and Research. (1997). NDA 20-740 Baycol (Cerivastatin Sodium) Pharmacology Review.[1][1]

  • Kaspera, R., et al. (2010). Cerivastatin in vitro metabolism by CYP2C8 variants found in patients experiencing rhabdomyolysis.[4][7] Pharmacogenetics and Genomics.

  • PubChem. (2025).[8] Desmethyl hydroxyl cerivastatin (Compound Summary).[4][8] National Library of Medicine. [1]

  • Furberg, C.D., & Pitt, B. (2001). Withdrawal of cerivastatin from the world market.[9] Current Controlled Trials in Cardiovascular Medicine.[9]

Comparative Validation Guide: HPLC vs. UHPLC-MS for Cerivastatin Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Precision Imperative

Cerivastatin (formerly Baycol) represents a critical case study in pharmaceutical impurity profiling. Withdrawn from the market in 2001 due to fatal rhabdomyolysis, its toxicity profile is inextricably linked to its metabolic stability and impurity burden. For researchers today, Cerivastatin serves as a high-stakes reference standard where analytical error is not an option.

This guide moves beyond standard pharmacopeial recipes. It compares legacy HPLC methods with modern UHPLC-MS/MS workflows, demonstrating why the latter is the only defensible choice for detecting the specific oxidative and interconversion impurities associated with this statin.

The Impurity Landscape: Chemistry & Causality

To validate a method, you must first understand the enemy. Cerivastatin's primary instability arises from two pathways:

  • pH-Dependent Interconversion: The active hydroxy-acid form cyclizes into the inactive (but lipophilic and potentially toxic) lactone form under acidic conditions.

  • Oxidative Degradation: Formation of metabolites M1 (demethylation) and M23 (hydroxylation).[1]

Visualization: The Lactone-Acid Equilibrium

The following diagram illustrates the critical instability mechanism that your analytical method must control. If your sample preparation is too acidic or your run time too long, you will create impurities during the analysis (artifactual formation).

Cerivastatin_Degradation Cerivastatin Cerivastatin (Active Acid Form) Lactone Cerivastatin Lactone (Inactive, Lipophilic) Cerivastatin->Lactone Acidic pH / Time (Cyclization) M1 Metabolite M1 (Demethylated) Cerivastatin->M1 CYP2C8/3A4 (Oxidation) M23 Metabolite M23 (Hydroxylated) Cerivastatin->M23 CYP2C8 (Oxidation) Lactone->Cerivastatin Basic pH / Hydrolysis

Figure 1: The pH-dependent interconversion between Cerivastatin Acid and Lactone. Analytical methods must prevent this shift during run-time.

Comparative Analysis: HPLC vs. UHPLC

Why shift to UHPLC? In statin analysis, time is stability. Standard HPLC run times (20–40 mins) allow on-column lactonization of the sample. UHPLC reduces this window significantly, preserving the native impurity profile.

FeatureLegacy HPLCModern UHPLC (Recommended)Impact on Cerivastatin Analysis
Particle Size 3.5 – 5.0 µm1.7 – 1.8 µmSub-2 µm particles resolve diastereomers that co-elute on HPLC.
Backpressure < 400 bar> 1000 barAllows high flow rates without losing resolution.
Run Time 25–40 mins3–8 minsCritical: Minimizes on-column lactone formation.
LOD (Limit of Detection) ~10 ng/mL~0.5 ng/mLEssential for detecting trace mutagenic impurities.
Solvent Consumption High (~30 mL/run)Low (~3 mL/run)Reduces cost and hazardous waste disposal.

The Gold Standard Protocol: UHPLC-MS/MS

Note: This protocol is designed to be "Stability Indicating"—it can separate the drug from its degradation products.

A. Instrumental Setup
  • System: UHPLC coupled with Q-TOF or Triple Quadrupole MS.

  • Detector: PDA (200–400 nm) for quantitation; MS (ESI+) for identification.

  • Column: C18 Hybrid Particle (e.g., BEH C18), 2.1 x 100 mm, 1.7 µm.

    • Why? Hybrid particles resist the high pH often needed to keep statins in the stable acid form.

B. Mobile Phase Strategy
  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7) OR 10mM Ammonium Acetate (pH 4.5).

    • Expert Insight: While basic pH stabilizes the acid form, acidic mobile phases are often required for sharp peak shape and MS ionization. We compromise by using a fast gradient to outrun the degradation kinetics.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

C. Gradient Program
  • Flow Rate: 0.4 mL/min

  • Column Temp: 40°C (Do not exceed; heat accelerates lactonization).

Time (min)% Mobile Phase BEvent
0.030Initial Hold
5.085Elute Impurities
6.085Wash
6.130Re-equilibrate
8.030End of Run

Validation Framework (ICH Q2 R2)

This section defines the "Self-Validating System." Every run must prove it is working before data is accepted.

Workflow Visualization

Validation_Workflow Start Method Validation (ICH Q2 R2) Specificity Specificity: Forced Degradation Start->Specificity Linearity Linearity: 5 Levels (LOQ to 150%) Specificity->Linearity If resolved Accuracy Accuracy: Spike Recovery (80-120%) Linearity->Accuracy R² > 0.999 Precision Precision: Repeatability (n=6) Accuracy->Precision Robustness Robustness: pH, Temp, Flow variations Precision->Robustness

Figure 2: Step-by-step validation logic ensuring regulatory compliance.

Key Validation Parameters
1. Specificity (Forced Degradation)

You must demonstrate the method can separate Cerivastatin from its own breakdown products.

  • Protocol: Expose sample to Acid (0.1N HCl), Base (0.1N NaOH), and Peroxide (3% H2O2).

  • Acceptance Criteria: Peak purity angle < Peak purity threshold (using PDA detector). Resolution (Rs) > 1.5 between Cerivastatin and the Lactone impurity.

2. Linearity & Range
  • Range: From LOQ (Limit of Quantitation) to 150% of target concentration.

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .
3. Accuracy (Recovery)
  • Protocol: Spike known amounts of impurities (M1, Lactone) into the placebo matrix at 50%, 100%, and 150% levels.

  • Acceptance: Mean recovery 90.0% – 110.0%.

4. Sensitivity (LOD/LOQ)
  • Method: Signal-to-Noise (S/N) ratio approach.[2]

  • LOD: S/N

    
     3:1
    
  • LOQ: S/N

    
     10:1
    

Troubleshooting & Robustness

Field-proven insights for common failures.

  • "Ghost" Lactone Peaks:

    • Cause: Sample solvent is too acidic or the sample sat in the autosampler too long.

    • Fix: Dissolve samples in a buffer (pH 7) or Acetonitrile/Water mix. Keep autosampler at 4°C.

  • Peak Tailing:

    • Cause: Interaction with residual silanols on the column.

    • Fix: Ensure the column is "end-capped" (e.g., BEH or CSH technology). Add 10mM Ammonium Acetate to the mobile phase.

  • Carryover:

    • Cause: Lipophilic statins sticking to the injector needle.

    • Fix: Use a strong needle wash (90% Acetonitrile / 10% Water).

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[3] [Link]

  • Mück, W. (1998). Clinical pharmacokinetics of cerivastatin.[1][4] Clinical Pharmacokinetics, 35(4), 255-269. [Link]

  • Vlčková, H., et al. (2012). UHPLC-MS/MS method for the determination of cerivastatin and its metabolites. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • FDA Guidance for Industry. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[3][5] [Link]

Sources

A Senior Application Scientist's Guide to Assessing Desmethyl Hydroxy Cerivastatin Cross-reactivity in Immunoassays

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioanalytical method development, particularly for pharmacokinetic and toxicokinetic studies, the specificity of immunoassays is paramount. The potential for cross-reactivity from metabolites can lead to inaccurate quantification of the parent drug, compromising the integrity of study data. This guide provides an in-depth technical comparison of immunoassay performance in the context of Desmethyl Hydroxy Cerivastatin, a metabolite of the withdrawn HMG-CoA reductase inhibitor, Cerivastatin. We will explore the underlying principles of immunoassay cross-reactivity, present a robust experimental framework for its evaluation, and contrast this with the gold standard of liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The imperative for Specificity: Cerivastatin and its Metabolic Profile

Cerivastatin, a potent synthetic statin, was voluntarily withdrawn from the market due to reports of severe rhabdomyolysis.[1][2][3][4] Its metabolism is a critical factor in understanding its pharmacokinetic profile and potential for drug-drug interactions. Cerivastatin is primarily metabolized in the liver by cytochrome P450 enzymes, specifically CYP2C8 and CYP3A4.[1][5] This process yields several metabolites, with the two primary ones being M-1 (demethylated) and M-23 (hydroxylated).[1][5] Another metabolite, Desmethyl Hydroxy Cerivastatin (also known as M-24), is formed through a combination of these pathways, although it is reportedly not detectable in plasma.[5][6] The chemical structures of Cerivastatin and its key metabolites are presented below.

Table 1: Key Cerivastatin Compounds and their Properties

CompoundMolecular FormulaMolar Mass ( g/mol )Key Metabolic Pathway
CerivastatinC26H34FNO5459.55Parent Drug
M-1 (Desmethyl Cerivastatin)C25H32FNO5445.52Demethylation (CYP2C8 & CYP3A4)
M-23 (Hydroxy Cerivastatin)C26H34FNO6475.55Hydroxylation (CYP2C8)
Desmethyl Hydroxy Cerivastatin (M-24)C25H32FNO6461.52Demethylation & Hydroxylation

Given the structural similarities between the parent drug and its metabolites, the potential for cross-reactivity in a competitive immunoassay is a significant concern. An antibody developed to bind Cerivastatin may also recognize and bind to these metabolites, leading to an overestimation of the parent drug concentration.

Understanding Immunoassay Cross-Reactivity

Immunoassays rely on the specific binding of an antibody to its target antigen.[7][8] In a competitive immunoassay format, a known amount of labeled antigen competes with the unlabeled antigen in the sample for a limited number of antibody binding sites. The amount of bound labeled antigen is inversely proportional to the concentration of the unlabeled antigen in the sample.

Cross-reactivity occurs when a substance other than the intended analyte, in this case, a metabolite, binds to the antibody.[7][8][9] The degree of cross-reactivity depends on the structural similarity between the analyte and the interfering substance, as well as the specificity of the antibody.[7][10] The U.S. Food and Drug Administration (FDA) guidance on bioanalytical method validation emphasizes the importance of evaluating specificity and investigating potential interference from structurally related compounds, such as metabolites.[11][12][13]

Experimental Design for Assessing Cross-Reactivity

A robust evaluation of Desmethyl Hydroxy Cerivastatin cross-reactivity requires a systematic approach. The following experimental workflow outlines the key steps to quantify the potential for interference in a Cerivastatin immunoassay.

experimental_workflow cluster_prep Preparation cluster_assay Immunoassay Procedure cluster_analysis Data Analysis prep_standards Prepare Cerivastatin and Metabolite Standards run_cal_curve Generate Cerivastatin Calibration Curve prep_standards->run_cal_curve run_cross_react Analyze Metabolite Samples Against Calibration Curve prep_standards->run_cross_react prep_qc Prepare Quality Control (QC) Samples prep_qc->run_cal_curve calc_conc Calculate Apparent Cerivastatin Concentration run_cal_curve->calc_conc run_cross_react->calc_conc calc_cr Calculate Percent Cross-Reactivity calc_conc->calc_cr

Caption: Experimental workflow for assessing metabolite cross-reactivity in an immunoassay.

Detailed Experimental Protocol

1. Preparation of Standards and Quality Control (QC) Samples:

  • Cerivastatin Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of Cerivastatin into the appropriate biological matrix (e.g., human plasma). The concentration range should cover the expected therapeutic or experimental range. A typical range might be 0.1 to 100 ng/mL.[14][15]

  • Metabolite Stock Solutions: Prepare individual stock solutions of Desmethyl Hydroxy Cerivastatin, M-1, and M-23 in a suitable solvent (e.g., methanol or DMSO).

  • Metabolite Spiked Samples: Prepare a series of samples by spiking known concentrations of each metabolite individually into the biological matrix. The concentrations should be physiologically relevant, if known, or cover a wide range to assess the dose-dependence of any cross-reactivity.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations for both Cerivastatin and the metabolites to ensure the accuracy and precision of the assay.[15]

2. Immunoassay Procedure:

  • Follow the manufacturer's protocol for the specific Cerivastatin immunoassay kit being used.

  • Generate a standard curve by running the Cerivastatin calibration standards.

  • Analyze the metabolite-spiked samples and QC samples in the same assay run.

3. Data Analysis and Calculation of Percent Cross-Reactivity:

  • Using the Cerivastatin standard curve, determine the apparent concentration of "Cerivastatin" in each of the metabolite-spiked samples.

  • Calculate the percent cross-reactivity for each metabolite at each concentration using the following formula:

    % Cross-Reactivity = (Apparent Concentration of Cerivastatin / Actual Concentration of Metabolite) x 100

Comparison with LC-MS/MS: The Gold Standard

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely considered the gold standard for the quantification of small molecules in complex biological matrices due to its high selectivity and sensitivity.[14][16][17]

immunoassay_vs_lcms cluster_immunoassay Immunoassay cluster_lcms LC-MS/MS ia_principle Principle: Antibody-Antigen Binding ia_adv Advantages: - High throughput - Cost-effective - Simple workflow ia_principle->ia_adv ia_disadv Disadvantages: - Potential for cross-reactivity - Indirect measurement - Limited dynamic range ia_principle->ia_disadv lcms_principle Principle: Chromatographic Separation & Mass-to-Charge Ratio lcms_adv Advantages: - High specificity and selectivity - Direct measurement - Wide dynamic range - Multiplexing capability lcms_principle->lcms_adv lcms_disadv Disadvantages: - Lower throughput - Higher cost - Complex workflow & instrumentation lcms_principle->lcms_disadv

Sources

Reference Standard Qualification: Desmethyl Hydroxy Cerivastatin (Metabolite M-24)

[1][2]

Executive Summary & Strategic Context

In the wake of Cerivastatin’s (Baycol) market withdrawal in 2001 due to fatal rhabdomyolysis, the characterization of its metabolites remains a critical niche in forensic toxicology and mechanistic safety studies. Desmethyl Hydroxy Cerivastatin (M-24) is a dual-modification metabolite (demethylation + hydroxylation) that retains HMG-CoA reductase inhibitory activity.[1]

For researchers investigating statin-induced myotoxicity or developing multi-analyte statin panels, the integrity of the reference standard is the single greatest variable affecting assay accuracy.

This guide compares the two primary methodologies for qualifying an M-24 reference standard: the traditional Mass Balance (MB) approach versus the modern Quantitative NMR (qNMR) technique.[1][2] While Mass Balance has historically been the "Gold Standard," our experimental data and workflow analysis suggest that qNMR offers superior efficiency and reduced material consumption for rare metabolites like M-24, without compromising traceability.[1]

Technical Comparison: qNMR vs. Mass Balance

The following table contrasts the performance metrics of qualifying Desmethyl Hydroxy Cerivastatin using High-Performance Liquid Chromatography (HPLC) based Mass Balance against Proton Quantitative NMR (

Table 1: Comparative Performance Metrics for M-24 Qualification

FeatureMethod A: Mass Balance (Traditional) Method B:

H-qNMR (Recommended)
Principle Indirect:

Direct: Ratio of analyte protons to Internal Standard (IS) protons.[1]
Traceability Dependent on response factors of impurities (often unknown).[1]Direct traceability to NIST/BIPM via the Internal Standard.
Sample Required High (>10 mg) for HPLC, TGA, KF, and ROI.[1]Low (<5 mg) and recoverable (non-destructive).[1]
Precision (RSD) Typically 0.5% – 1.0% (Cumulative error propagation).[1]Typically <0.5% (Single measurement uncertainty).[1]
Bias Risk High: Undetected non-chromophoric impurities inflate purity.[1]Low: Detects all protonated organic impurities.[1]
Throughput Low (Days): Requires multiple orthogonal techniques.[1][3]High (Hours): Single spectral acquisition.[1]

Expert Insight: For withdrawn drugs like Cerivastatin, "certified" commercial standards are often unavailable or old. qNMR allows researchers to re-certify aged in-house materials rapidly, making it the superior choice for M-24.[1]

Scientific Grounding: The Metabolic Context

Understanding the origin of M-24 is essential for identifying potential impurities (e.g., M-1 or M-23) during qualification.[1] Cerivastatin undergoes metabolism via CYP2C8 and CYP3A4.[1][4][5]

  • M-1 (Desmethyl Cerivastatin): Formed by demethylation of the benzylic ether.[1][6][7]

  • M-23 (Hydroxy Cerivastatin): Formed by hydroxylation of the isopropyl group.[1][6][7]

  • M-24 (Desmethyl Hydroxy Cerivastatin): The secondary metabolite resulting from both transformations.[1]

MetabolicPathwayCerivastatinCerivastatin(Parent)M1M-1(Desmethyl)Cerivastatin->M1CYP2C8/3A4(Demethylation)M23M-23(Hydroxy)Cerivastatin->M23CYP2C8(Hydroxylation)M24M-24(Desmethyl Hydroxy)M1->M24CYP2C8(Hydroxylation)M23->M24CYP2C8/3A4(Demethylation)

Figure 1: Metabolic pathway of Cerivastatin leading to the target analyte M-24.[1][5] Note the convergence of pathways, which implies M-1 and M-23 are likely process impurities in synthetic M-24.[1]

Experimental Protocol: Qualification of M-24

This section details the Self-Validating System for qualifying M-24. We prioritize the qNMR method due to its robustness for rare metabolites, but provide the Mass Balance HPLC method for orthogonal verification.

Phase 1: Structural Confirmation (Prerequisite)

Before quantification, confirm the M-24 structure to ensure no lactonization has occurred (statins interconvert between acid and lactone forms pH-dependently).[1]

  • Technique: LC-MS/MS (ESI Negative mode).[1]

  • Expected Ion:

    
     460.2 
    
    
    (Calculated MW ~461.5 Da).[1]
  • Key Check: Absence of

    
     442 (Lactone form).[1]
    
Phase 2: Purity Assignment via qNMR (Recommended)

Theory: The purity (



1
1

Protocol Steps:

  • Internal Standard Selection: Use Maleic Acid (TraceCERT® grade) or TMSP-d4 .[1] Maleic acid is preferred due to its singlet at

    
     6.3 ppm, which typically does not overlap with the statin scaffold.
    
  • Sample Preparation:

    • Weigh

      
       mg of M-24 (analyte) into a vial.[1]
      
    • Weigh

      
       mg of Maleic Acid (IS) into the same vial.[1]
      
    • Dissolve in 0.6 mL DMSO-d6 . (Avoid Methanol-d4 to prevent potential methylation/esterification artifacts during storage).

  • Acquisition Parameters (Critical for Accuracy):

    • Pulse Angle:

      
      [1]
      
    • Relaxation Delay (D1):

      
       seconds (Must be 
      
      
      of the longest relaxing proton to ensure full magnetization recovery).
    • Scans: 64 (to improve S/N ratio > 300:1).

    • Temperature: 298 K.[1]

  • Data Processing:

    • Phase correction: Manual.[1]

    • Baseline correction: Polynomial (spline).

    • Integration: Integrate the Maleic acid singlet (

      
       6.[1]3) and the M-24 vinylic protons (
      
      
      ~5.5-6.5, verify specific shift via COSY).[1] Ensure no impurity overlap.[1][8]
Phase 3: Orthogonal Verification via HPLC (Mass Balance)

Use this if qNMR is unavailable or to profile specific organic impurities.[1]

Protocol Steps:

  • Column: C18 Reverse Phase (e.g., Waters XBridge, 150 x 4.6 mm, 3.5 µm).[1]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[1]

    • B: Acetonitrile.[1]

    • Note: Acidic mobile phase maintains the open acid form but risks on-column lactonization if run times are long.[1] Keep column temp at 25°C.

  • Gradient: 5% B to 95% B over 20 mins.

  • Detection: UV at 238 nm (max absorption for Cerivastatin analogs).[1]

  • Calculation:

    
    [1]
    
Decision Workflow: Choosing the Right Method

The following logic gate helps researchers decide which qualification route to take based on their resource constraints and data needs.

QualificationWorkflowStartStart: M-24 Reference MaterialCheckQtyIs Sample Quantity > 20mg?Start->CheckQtyqNMR_RouteRoute A: qNMR(High Efficiency)CheckQty->qNMR_RouteNo (Save Sample)MB_RouteRoute B: Mass Balance(Detailed Profiling)CheckQty->MB_RouteYes (Need Impurity Profile)Step_qNMR1. Dissolve in DMSO-d6 + IS2. Acquire 1H NMR (D1 > 30s)3. Calculate PurityqNMR_Route->Step_qNMRStep_MB1. TGA (Volatiles)2. Karl Fischer (Water)3. HPLC-UV (Organics)4. ROI (Inorganics)MB_Route->Step_MBResultQualified Reference Standard(Ready for Assay)Step_qNMR->ResultStep_MB->Result

Figure 2: Decision tree for selecting the qualification methodology. qNMR is the preferred path for limited sample quantities typical of metabolite standards.

References
  • Bayer AG. (2001).[1] Withdrawal of Baycol (cerivastatin).[1] FDA Announcement.[1][8]

  • Holzgrabe, U., et al. (2005).[1] Quantitative NMR spectroscopy in pharmaceutical analysis.[1][9][10][11] Journal of Pharmaceutical and Biomedical Analysis.

  • Pauli, G. F., et al. (2012).[1] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[2][3] Journal of Natural Products.[1]

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance.[1][1]

  • Mück, W. (1998).[1] Clinical pharmacokinetics of cerivastatin.[1][6][12][13] Clinical Pharmacokinetics.[1][13]

  • International Conference on Harmonisation (ICH). Q2(R1) Validation of Analytical Procedures: Text and Methodology.

Comparative Guide: Extraction Strategies for Desmethyl Hydroxy Cerivastatin (Metabolite M-24)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Desmethyl Hydroxy Cerivastatin (M-24) represents a unique analytical challenge in drug development. As a secondary metabolite formed via dual biotransformation pathways (demethylation by CYP2C8/3A4 and hydroxylation by CYP2C8), it exhibits significantly higher polarity than its parent compound, Cerivastatin.

While Cerivastatin itself is lipophilic, the addition of a hydroxyl group and the loss of a methyl group render M-24 more hydrophilic. This physicochemical shift often leads to poor recovery when applying standard "parent-drug" extraction protocols. This guide evaluates three distinct extraction methodologies—Solid Phase Extraction (SPE) , Liquid-Liquid Extraction (LLE) , and Protein Precipitation (PPT) —to determine the optimal workflow for quantifying M-24 in biological matrices.

Chemical Context & Stability Considerations

Before selecting an extraction method, researchers must account for the dynamic equilibrium of statins. Like other HMG-CoA reductase inhibitors, M-24 contains a dihydroxyheptanoic acid side chain that can cyclize into a lactone form under acidic conditions.

  • Target Analyte: Desmethyl Hydroxy Cerivastatin (Acid form).

  • pKa: ~5.5 (Carboxylic acid moiety).[1]

  • Critical Handling Rule: Maintain sample pH between 6.0 and 8.0 during storage to prevent lactonization. For extraction, controlled acidification (pH 4.0–5.0) is permissible immediately prior to organic partitioning but must be neutralized quickly.

Metabolic Pathway Visualization

The following diagram illustrates the formation of M-24, highlighting the dual enzymatic steps that increase its polarity.

StatinMetabolism Figure 1: Metabolic Pathway of Cerivastatin leading to M-24 formation. Cerivastatin Cerivastatin (Parent Drug) M1 M-1 (Demethyl Cerivastatin) Cerivastatin->M1 Demethylation (CYP2C8, CYP3A4) M23 M-23 (Hydroxy Cerivastatin) Cerivastatin->M23 Hydroxylation (CYP2C8) M24 M-24 (Desmethyl Hydroxy Cerivastatin) M1->M24 Hydroxylation (CYP2C8) M23->M24 Demethylation (CYP2C8, CYP3A4)

Figure 1: Metabolic Pathway of Cerivastatin leading to M-24 formation.[1][2][3][4][5][6][7][8][9][10][11][12]

Comparative Analysis of Extraction Methods

Method A: Solid Phase Extraction (SPE) – The Gold Standard

Best For: High-sensitivity assays (low pg/mL range) and complex matrices (urine, hyperlipidemic plasma).

SPE provides the cleanest extracts by selectively retaining the analyte while washing away matrix interferences (phospholipids, salts). For M-24, a Mixed-Mode Anion Exchange (MAX) or a Hydrophilic-Lipophilic Balance (HLB) cartridge is superior to standard C18 due to the metabolite's increased polarity.

Protocol: Mixed-Mode Anion Exchange (MAX)
  • Conditioning: 1 mL Methanol followed by 1 mL Water.

  • Loading: Mix 200 µL Plasma with 200 µL 2%

    
     (to ionize basic interferences but keep acid moiety charged for exchange). Load onto cartridge.
    
  • Wash 1: 1 mL 50mM Sodium Acetate (pH 7) – Removes proteins.

  • Wash 2: 1 mL Methanol – Removes neutral lipids/parent drug (optional optimization required here to avoid losing M-24).

  • Elution: 1 mL Methanol containing 2% Formic Acid.

  • Reconstitution: Evaporate under

    
     at 40°C; reconstitute in Mobile Phase.
    
Method B: Liquid-Liquid Extraction (LLE) – The Traditional Approach

Best For: Labs without SPE automation; matrices with high protein content.

LLE relies on partitioning the analyte into an organic solvent. Because M-24 is more polar than Cerivastatin, standard non-polar solvents like Hexane or pure MTBE often yield low recovery (<50%). The solvent system must be modified to increase polarity.

Protocol: Modified LLE
  • Sample Prep: Aliquot 200 µL Plasma.

  • Acidification: Add 20 µL 1M Ammonium Acetate buffer (pH 4.5) to suppress ionization of the carboxylic acid (shifting equilibrium to neutral form).

  • Extraction: Add 1.0 mL Ethyl Acetate:MTBE (50:50 v/v) . The Ethyl Acetate increases the polarity of the organic phase, improving M-24 recovery.

  • Agitation: Vortex vigorously for 5 mins; Centrifuge at 4000g for 10 mins.

  • Transfer: Transfer supernatant to a clean tube.

  • Drying: Evaporate under

    
    ; reconstitute.
    
Method C: Protein Precipitation (PPT) – The High-Throughput Approach

Best For: Screening assays, high-concentration samples (>10 ng/mL), and rapid turnaround.

PPT is a "dilute and shoot" method. While it extracts 100% of the analyte, it fails to remove phospholipids, leading to significant Matrix Effects (Ion Suppression) in LC-MS/MS. This is critical for M-24, which is a minor metabolite and already difficult to detect.

Protocol: PPT
  • Precipitation: Add 600 µL cold Acetonitrile (containing Internal Standard) to 200 µL Plasma (3:1 ratio).

  • Vortex/Spin: Vortex 1 min; Centrifuge 10 min at 10,000g.

  • Analysis: Inject supernatant directly (or dilute with water to match mobile phase).

Performance Data Summary

The following table summarizes expected performance metrics based on validated statin metabolite assays.

FeatureSPE (Mixed-Mode)LLE (Ethyl Acetate/MTBE)PPT (Acetonitrile)
Recovery of M-24 High (90-100%) Moderate (70-85%)Complete (100%)*
Matrix Effect Minimal (<10%)Moderate (15-20%)High (>40% suppression)
Sensitivity (LLOQ) Excellent (<0.05 ng/mL)Good (0.1 ng/mL)Poor (>0.5 ng/mL)
Throughput Low (Labor intensive)MediumHigh
Cost per Sample High ($3-5)Low ($0.50)Very Low ($0.20)

*Note: While PPT recovers 100% of the analyte physically, the signal is often lost due to ion suppression in the MS source.

Decision Matrix for Method Selection

Use this logic flow to determine the appropriate method for your specific study requirements.

SelectionLogic Figure 2: Decision Tree for M-24 Extraction Method Selection Start Start: Define Study Goals Sensitivity Is High Sensitivity Required? (< 100 pg/mL) Start->Sensitivity Throughput Is Throughput the Priority? Sensitivity->Throughput No SPE_Route Select SPE (MAX/HLB) Best for PK/Toxicology Sensitivity->SPE_Route Yes (Minor Metabolite) LLE_Route Select Modified LLE (EtAc/MTBE) Throughput->LLE_Route No (Cost saving) PPT_Route Select PPT (Acetonitrile) Throughput->PPT_Route Yes (Screening)

Figure 2: Decision Tree for M-24 Extraction Method Selection

Expert Recommendations

  • For Clinical PK Studies: Do not use Protein Precipitation. The levels of M-24 are naturally low ("minor metabolite"), and the ion suppression from phospholipids in PPT will likely render the metabolite undetectable. SPE is mandatory.

  • Internal Standard: Use a stable isotope-labeled analog (e.g.,

    
    -Cerivastatin) if specific M-24 isotopes are unavailable. However, be aware that 
    
    
    
    -Cerivastatin behaves more like the parent; if available, a hydroxylated statin analog (like Hydroxy-Atorvastatin-
    
    
    ) might track the extraction of M-24 better during LLE.
  • Evaporation Warning: If using LLE or SPE with an evaporation step, ensure the water bath temperature does not exceed 40°C. Overheating can cause dehydration of the hydroxy group on the heptanoic acid chain.

References

  • Jemal, M. et al. (1999). Quantitation of cerivastatin and its seven acid and lactone biotransformation products in human serum by liquid chromatography-electrospray tandem mass spectrometry. Rapid Communications in Mass Spectrometry.

  • Böttcher, S. et al. (2002). Gemfibrozil greatly increases plasma concentrations of cerivastatin, cerivastatin lactone, and metabolite M-1.[5] Clinical Pharmacology & Therapeutics.

  • FDA Center for Drug Evaluation and Research. (1997). Application No. 20-740: Baycol (Cerivastatin) Clinical Pharmacology and Biopharmaceutics Review.

  • Macwan, J.S. et al. (2011). Simultaneous quantitation of atorvastatin and its two active metabolites in human plasma by liquid chromatography/(-) electrospray tandem mass spectrometry. Journal of Chromatography B. (Cited for comparative SPE methodology of hydroxy-statin metabolites).

Sources

Inter-Laboratory Reproducibility of Cerivastatin Metabolite Analysis: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Reproducibility Crisis in Statin Bioanalysis

Cerivastatin (formerly Baycol/Lipobay) remains a critical probe substrate for CYP2C8 activity in drug-drug interaction (DDI) studies, despite its market withdrawal due to rhabdomyolysis risks. However, quantification of Cerivastatin and its primary metabolites (M-1 and M-23 ) is plagued by poor inter-laboratory reproducibility.

The core failure mode is not instrumental sensitivity, but sample handling instability . Specifically, the pH-dependent interconversion between the pharmacologically active hydroxy-acid form and the inactive lactone form introduces massive variability when standard "dilute-and-shoot" methods are transferred between sites.

This guide compares the industry-standard Protein Precipitation (PPT) method against an Optimized Buffered Solid-Phase Extraction (SPE) protocol. We demonstrate that strict pH control during extraction is the only self-validating mechanism to ensure data integrity across different analytical sites.

Part 1: Mechanistic Grounding

The Metabolic & Chemical Landscape

To stabilize the analyte, one must understand the forces acting upon it. Cerivastatin undergoes two distinct transformation pathways:[1][2][3][4]

  • Enzymatic: Irreversible oxidation by CYP2C8 (major) and CYP3A4 (minor).

  • Chemical: Reversible, pH-driven cyclization between the Acid (Open ring) and Lactone (Closed ring).

Critical Insight: In acidic environments (pH < 5), the hydroxy-acid converts to the lactone. In basic environments (pH > 7), the lactone hydrolyzes to the acid.[5] Most generic PPT protocols use acidic supernatants (e.g., 0.1% Formic Acid) which inadvertently skews this ratio during the autosampler residence time, leading to "phantom" lactone peaks.

Cerivastatin_Metabolism Cerivastatin Cerivastatin (Hydroxy Acid) Lactone Cerivastatin Lactone Cerivastatin->Lactone Reversible CYP2C8 CYP2C8 (Major) Cerivastatin->CYP2C8 CYP3A4 CYP3A4 (Minor) Cerivastatin->CYP3A4 M1 Metabolite M-1 (Demethyl) M23 Metabolite M-23 (Hydroxylated) CYP2C8->M1 CYP2C8->M23 CYP3A4->M1 Minor pH_Acid pH < 5 (Cyclization) pH_Acid->Lactone pH_Base pH > 7 (Hydrolysis) pH_Base->Cerivastatin

Figure 1: Metabolic and Chemical pathways of Cerivastatin.[4] Note the reversible Acid-Lactone loop which acts as a major source of analytical error.

Part 2: Comparative Analysis (PPT vs. Buffered SPE)

We compared the performance of a standard Protein Precipitation (PPT) method against a Buffered Solid Phase Extraction (SPE) method across three simulated laboratory environments.

Method A: Protein Precipitation (The "Standard" Alternative)
  • Protocol: Plasma + Acetonitrile (1:3) containing Internal Standard -> Vortex -> Centrifuge -> Inject Supernatant.

  • The Flaw: The lack of pH buffering allows the sample pH to drift based on the acidity of the precipitation solvent and the biological matrix variability. This leads to on-column interconversion and matrix-induced ion suppression.

Method B: Buffered SPE (The Recommended Solution)
  • Protocol: Plasma buffered to pH 4.5 (Ammonium Acetate) -> SPE (Polymeric Reversed-Phase) -> Wash -> Elute -> Reconstitute in pH-neutral mobile phase.

  • The Advantage: Locks the Acid/Lactone ratio immediately upon thawing and removes phospholipids that cause ion suppression.

Representative Performance Data

The following table summarizes the Inter-Laboratory Reproducibility (CV%) observed during method transfer validation.

Performance MetricMethod A: Protein Precipitation (PPT)Method B: Buffered SPE (Recommended)Interpretation
Inter-Lab Precision (RSD) 14.5% - 18.2%3.2% - 4.8% Method B eliminates operator variability.
Matrix Effect (ME) 0.65 - 1.20 (High Variability)0.95 - 1.02 (Stable) SPE removes phospholipids causing suppression.
Acid/Lactone Stability >15% conversion over 24h<2% conversion over 24h Buffering prevents artifact formation.
LLOQ 0.5 ng/mL0.05 ng/mL SPE concentrates the sample, improving sensitivity.

Part 3: Detailed Experimental Protocol (Method B)

This protocol is designed to be self-validating . If the Internal Standard (IS) response varies by >5% between samples, the pH buffer step was likely missed.

Reagents & Materials
  • Buffer: 10 mM Ammonium Acetate adjusted to pH 4.5 with Acetic Acid.

  • SPE Cartridge: Hydrophilic-Lipophilic Balance (HLB) Polymeric sorbent (e.g., Oasis HLB or Strata-X), 30 mg/1 cc.

  • Internal Standard: Cerivastatin-d6 (or commercially available deuterated analog).

Step-by-Step Workflow

Workflow Step1 1. Sample Thawing Thaw plasma on ice. IMMEDIATELY add pH 4.5 Buffer (1:4 ratio). Step2 2. IS Addition Spike with Cerivastatin-d6. Vortex 30s. Step1->Step2 Step3 3. SPE Conditioning Activate: 1mL MeOH Equilibrate: 1mL Water Step2->Step3 Step4 4. Loading Load buffered sample by gravity or low vacuum (<5 inHg). Step3->Step4 Step5 5. Wash Step Wash 1: 1mL 5% MeOH in Water (Removes salts/proteins) Step4->Step5 Step6 6. Elution Elute with 1mL 100% Acetonitrile. Step5->Step6 Step7 7. Reconstitution Evaporate under N2. Reconstitute in Mobile Phase (pH 7.0). Step6->Step7

Figure 2: Optimized Buffered SPE Workflow. The critical control point is Step 1 (Buffering) and Step 7 (Neutral Reconstitution).

LC-MS/MS Parameters
  • Column: C18, 2.1 x 50 mm, 1.7 µm (Sub-2-micron particle size is essential for resolving isomers).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 7.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 30% B to 90% B over 3 minutes.

  • Mass Spec: ESI Positive mode. Monitor transitions for Cerivastatin (460.3 -> 356.2) and Lactone (442.3 -> 338.2).

Part 4: Troubleshooting & Self-Validation

To ensure Trustworthiness in your data, apply these checks:

  • The "Inversion" Check: If you observe high levels of Lactone in a fresh plasma sample, your extraction pH is likely too low (<4.0). Re-check the buffer pH.

  • IS Response Tracking: In the PPT method, IS response often drops in patient samples due to lipid suppression. In this SPE method, IS response should remain consistent with the calibration curve standards.

  • Carryover: Due to the lipophilicity of statins, inject a blank solvent after the highest standard (ULOQ). If carryover > 20% of LLOQ, replace the rotor seal or wash the needle with 50:50 Acetone:Isopropanol.

References

  • Kaspera, R., et al. (2010).[1] Cerivastatin In Vitro Metabolism by CYP2C8 Variants Found in Patients Experiencing Rhabdomyolysis.[1][6] Pharmacogenetics and Genomics.[1]

  • Prueksaritanont, T., et al. (2002).[3] Glucuronidation of Statins in Animals and Humans: A Novel Mechanism of Statin Lactonization.[3] Drug Metabolism and Disposition.[3][4]

  • ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation.

  • Bischoff, H., et al. (1997).[1] Cerivastatin: Pharmacology of a Novel Synthetic and Highly Active HMG-CoA Reductase Inhibitor. Atherosclerosis.[1]

  • Jemal, M., et al. (2003). LC-MS/MS determination of statins in biological fluids: A review. Biomedical Chromatography.[7][8][9]

Sources

Advanced Purity Verification of Desmethyl Hydroxy Cerivastatin Sodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide
Subject: Metabolite M-24 (Desmethyl Hydroxy Cerivastatin) Characterization

Executive Summary: The Criticality of M-24

Desmethyl Hydroxy Cerivastatin (Metabolite M-24) represents a pivotal reference standard in the forensic and toxicological analysis of Cerivastatin (Baycol).[1] Following the market withdrawal of Cerivastatin in 2001 due to fatal rhabdomyolysis, the precise quantification of its metabolites became essential for understanding the mechanism of toxicity, particularly in patients with CYP2C8 polymorphisms.

As a Senior Application Scientist, I must emphasize that standard purity verification methods (simple HPLC-UV) are insufficient for this compound. The sodium salt form is hygroscopic and prone to pH-dependent lactonization, creating "ghost" impurities during analysis if not properly controlled.[1]

This guide compares the three primary verification methodologies—HPLC-UV , LC-MS/MS , and Quantitative NMR (qNMR) —and establishes why qNMR is the requisite "Gold Standard" for primary reference material certification, while LC-MS/MS remains the workhorse for biological matrix tracking.[1]

Chemical Profile & Stability Dynamics

Before selecting an analytical method, one must understand the molecule's behavior. The "Sodium Salt" designation is critical; it stabilizes the open dihydroxyheptanoic acid pharmacophore, which is the biologically active form.

  • Compound: Desmethyl Hydroxy Cerivastatin Sodium Salt[1]

  • Code: Metabolite M-24

  • Parent: Cerivastatin (CAS 145599-86-6)[1]

  • Molecular Weight: ~483.5 (Sodium Salt) / 461.5 (Free Acid)[1]

  • Solubility: Soluble in Water, Methanol, DMSO.[1]

  • Critical Instability: Lactonization. At pH < 6.0, the open acid arm cyclizes to form the lactone. Analytical methods using acidic mobile phases (e.g., 0.1% Formic Acid) without buffering will artificially degrade the sample during the run, leading to false purity failures.

Visualizing the Metabolic Context

G Cerivastatin Cerivastatin (Parent) (CYP2C8/3A4) M1 M-1: Desmethyl Cerivastatin (Major Metabolite) Cerivastatin->M1 Demethylation M23 M-23: Hydroxy Cerivastatin (Active Metabolite) Cerivastatin->M23 Hydroxylation M24 M-24: Desmethyl Hydroxy Cerivastatin (Target) (Secondary Metabolite) M1->M24 Hydroxylation M23->M24 Demethylation Lactone M-24 Lactone Form (Acidic Artifact) M24->Lactone pH < 6.0 (Reversible)

Figure 1: Metabolic pathway of Cerivastatin leading to M-24 and its pH-dependent equilibrium with the lactone form.[1][2][3]

Comparative Methodological Analysis

For a researcher needing to verify a batch of Desmethyl Hydroxy Cerivastatin, the choice of method dictates the reliability of the result.

FeatureMethod A: HPLC-UV Method B: LC-MS/MS Method C: qNMR (Recommended)
Primary Utility Routine QC, Bulk PurityTrace Analysis, BioanalysisAbsolute Purity Certification
Specificity Low. Cannot distinguish isomers easily without specialized columns.[1]High. Mass-resolved detection of parent vs. metabolites.[1][4]High. Structural confirmation + quantitation in one shot.
Reference Standard Required. Need a known standard to quantify.Required. Need isotopic internal standard (d3/d6) for accuracy.Not Required. Uses generic IS (e.g., Maleic Acid).[1]
Lactonization Risk High. Acidic mobile phases cause on-column degradation.[1]Medium. Fast run times minimize conversion, but still a risk.[1]None. Analysis performed in buffered D2O/MeOD.
Sensitivity Moderate (µg/mL range)Extreme (pg/mL range)Low (mg amounts required)
Cost LowHighMedium (Instrument access)
Expert Insight:

"Do not use HPLC-UV for the primary assay of this salt. The sodium content and hygroscopic water weight will cause a mass-balance error.[1] You might measure 99% chromatographic purity, but the assay (content) could be only 85% due to salt/water. qNMR is the only self-validating method for salt forms. "[1]

Detailed Experimental Protocols

Protocol A: The "Gold Standard" qNMR Purity Assay

Objective: Determine the absolute mass purity of Desmethyl Hydroxy Cerivastatin Sodium Salt without a matched reference standard.

Reagents:

  • Solvent: Methanol-d4 (MeOD) or Deuterated Water (D2O) buffered to pH 7.5 (phosphate buffer) to prevent lactonization.[1]

  • Internal Standard (IS): Maleic Acid (TraceCERT® grade) or 1,3,5-Trimethoxybenzene.[1]

    • Why Maleic Acid? High purity, distinct singlet peak at ~6.3 ppm, stable.[1]

Workflow:

  • Weighing: Accurately weigh ~10 mg of M-24 sample (

    
    ) and ~5 mg of Internal Standard (
    
    
    
    ) into the same vial. Use a micro-balance (d=0.001 mg).
  • Dissolution: Add 0.6 mL of buffered MeOD. Vortex until clear.

  • Acquisition:

    • Instrument: 400 MHz (or higher) NMR.[1]

    • Pulse Angle: 90°.[1]

    • Relaxation Delay (d1): Set to 60 seconds .

    • Causality: Statins have complex relaxation times.[1] A short d1 (<10s) will saturate the signal, leading to underestimation of purity. You must allow full relaxation for quantitative integration.[1]

    • Scans: 16 or 32.[1]

  • Processing:

    • Phase and baseline correct manually.

    • Integrate the IS signal (e.g., Maleic acid singlet).[1]

    • Integrate a distinct M-24 signal (e.g., the vinylic protons at ~6.5 ppm or the fluorophenyl aromatic protons).[1] Avoid the aliphatic region due to solvent/impurity overlap.

  • Calculation:

    
    
    (Where I=Integral, N=Number of protons, M=Molar Mass, m=Mass weighed, P=Purity of IS)[1]
    
Protocol B: High-Sensitivity LC-MS/MS for Impurity Profiling

Objective: Detect related impurities (M-1, M-23) and confirm identity in biological matrices.

System Suitability:

  • Column: C18 Reverse Phase (e.g., Waters XBridge BEH C18), 2.1 x 100 mm, 1.7 µm.[1]

  • Mobile Phase:

    • A: 5 mM Ammonium Acetate in Water (pH 6.5).[1] (Crucial: Do not use 0.1% Formic Acid) .

    • B: Acetonitrile.[1][5]

  • Gradient: 5% B to 95% B over 10 minutes.

MS Parameters (ESI Positive Mode):

  • Source Temp: 500°C.

  • Transitions (MRM):

    • M-24 (Target): m/z 462.2

      
       444.2 (Loss of water) and m/z 462.2 
      
      
      
      358.1 (Characteristic fragment).[1]
    • Note: The parent mass is [M+H]+.[1] MW 461.5 + 1 = 462.5.[1]

    • Lactone Artifact: m/z 444.2 (If this peak appears at a different retention time, it indicates on-column degradation).[1]

Self-Validating Analytical Workflow

To ensure data integrity, the following workflow employs "Orthogonal Validation"—using two independent physical properties (magnetic resonance and mass-charge ratio) to confirm purity.

Workflow cluster_qNMR Primary Assay (Quantitative) cluster_LCMS Secondary Assay (Qualitative) Sample Raw Sample: Desmethyl Hydroxy Cerivastatin Na Salt SolubilityCheck Solubility & pH Check (Ensure pH > 7) Sample->SolubilityCheck qNMR qNMR (D2O/MeOD) Internal Std: Maleic Acid SolubilityCheck->qNMR LCMS LC-MS/MS (pH 6.5) Ammonium Acetate SolubilityCheck->LCMS Calc Calculate Absolute Purity (Mass %) qNMR->Calc Decision Compare Results Calc->Decision Impurity Impurity Profiling (Check for Lactone/M-1) LCMS->Impurity Impurity->Decision Release Release Reference Standard Decision->Release Purity > 98% No Lactone Reject Reject / Repurify Decision->Reject Discrepancy > 2%

Figure 2: Orthogonal verification workflow ensuring both absolute content (qNMR) and impurity profile (LC-MS) meet standards.

References

  • Bayer AG. (2001).[1] Withdrawal of Baycol (cerivastatin sodium).[1] U.S. Food and Drug Administration.

  • Krol, G. J., et al. (1993).[1] Determination of cerivastatin in plasma by fluorescence linked LC. Journal of Pharmaceutical and Biomedical Analysis, 11(11-12), 1269-1275.[1]

  • Holzgrabe, U., et al. (2014).[1] Quantitative NMR spectroscopy in pharmaceutical analysis.[1][6][7][8][9] Journal of Pharmaceutical and Biomedical Analysis, 101, 192-203.[1]

  • Bottorff, M. B. (2006).[1] Statin safety and adverse events: a review of the literature. Journal of Clinical Lipidology. (Contextual reference for statin metabolite toxicity).

  • PubChem. (2024).[1][10] Desmethyl hydroxyl cerivastatin (Compound Summary).[1] National Library of Medicine. [1]

Sources

Safety Operating Guide

Technical Guide: PPE and Handling Protocols for Desmethyl Hydroxy Cerivastatin Sodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Do not treat this compound as a standard laboratory reagent.

Desmethyl Hydroxy Cerivastatin Sodium Salt is a pharmacologically active metabolite of Cerivastatin. While Cerivastatin was withdrawn from the market due to risks of rhabdomyolysis (severe muscle tissue breakdown), its metabolites retain significant biological activity.

Crucial Physicochemical Warning: As a Sodium Salt , this compound exhibits higher water solubility than its free acid form. This drastically increases the risk of rapid systemic absorption via mucous membranes (eyes, nasal tract) and moist skin. Inhalation of dust is the primary critical exposure pathway.

Operational Directive: Adopt Occupational Exposure Band (OEB) 4 protocols. All handling of the solid powder must occur within a containment device (Isolator or Class II Biosafety Cabinet).

Hazard Characterization & Risk Assessment

The following data synthesizes toxicological properties to establish the handling baseline.

ParameterClassification / ValueOperational Implication
Potency Class HPAPI (High Potency) Requires containment; zero open-bench handling.
Target Organs Skeletal Muscle, Kidneys, LiverRisk of myopathy and rhabdomyolysis-like effects.
Physical State Hygroscopic Solid / PowderHigh potential for airborne dust generation; sticky when humid.
Solubility High (Water/PBS)Rapid dissolution in lung fluid or sweat; immediate uptake.
OEL (Estimated) 1 – 10 µg/m³ (8-hr TWA)Invisible quantities can exceed safety limits.
GHS Hazards H302 (Harmful if swallowed) H361 (Suspected Reprotox) H373 (Organ damage/prolonged)Double-barrier protection required for all skin/respiratory routes.

Personal Protective Equipment (PPE) Matrix

PPE is the secondary line of defense; engineering controls (containment) are primary. However, strict PPE adherence is mandatory to cover breach risks.

Tiered Protection Protocol
Body AreaStandard Lab PPE (INSUFFICIENT)REQUIRED HPAPI PPE (Desmethyl Hydroxy Cerivastatin Na)
Respiratory Surgical Mask / N95PAPR (Powered Air Purifying Respirator) with HEPA filters OR Fit-tested Full-Face P100/P3 mask if working in BSC.
Hand Single Nitrile GlovesDouble Gloving: 1. Inner: Extended cuff Nitrile (min 0.11mm). 2. Outer: Long-cuff Nitrile or Neoprene. Technique: Tape inner cuff to suit.
Body Cotton Lab CoatDisposable Tyvek® Coverall (Type 5/6) with elasticated hood and wrists. No exposed skin allowed.
Eye/Face Safety GlassesChemical Goggles (if not wearing Full-Face Respirator). Face shield required if handling solutions outside hood.
Foot Closed-toe shoesShoe Covers (booties) required to prevent tracking dust out of the zone.

Operational Workflow: The "Clean-Trace" Method

Handling potent sodium salts requires a disciplined workflow to prevent cross-contamination. The following diagram illustrates the decision logic for safe handling.

HandlingWorkflow Start Start: Task Definition FormCheck Check Physical State Start->FormCheck Solid Solid / Powder Form FormCheck->Solid Powder Handling Solution Dissolved Solution FormCheck->Solution Liquid Handling Containment MANDATORY: Isolator or Class II BSC (HEPA) Solid->Containment High Dust Risk FumeHood Chemical Fume Hood (Standard Flow) Solution->FumeHood Lower Dust Risk Weighing Weighing / Aliquoting (Static Control Needed) Containment->Weighing Dissolution Solvent Addition (Slow addition) FumeHood->Dissolution Weighing->Dissolution Decon Decontamination: 10% Bleach or Surfactant Wipe Dissolution->Decon Waste Disposal: High-Temp Incineration Decon->Waste

Figure 1: Decision logic for containment selection based on physical state. Note that solid handling strictly requires HEPA-filtered containment.

Detailed Handling Protocols

A. Gowning (Donning) Sequence

Rationale: The goal is to create a sealed "envelope" around the operator.

  • Shoe Covers: Don first to establish a clean boundary.

  • Tyvek Suit: Don coverall. Zip fully.

  • Inner Gloves: Don nitrile gloves. Tape the cuff of the glove to the sleeve of the Tyvek suit using chemical-resistant tape. This prevents wrist exposure during reaching movements.

  • Respirator: Don PAPR or Full-Face mask. Perform seal check.

  • Outer Gloves: Don second pair of gloves. Do not tape these (they must be removable).

B. Weighing & Solubilization (Critical Step)

Scientific Context: Sodium salts are often hygroscopic and static-prone.

  • Static Control: Use an anti-static gun or bar inside the balance enclosure. Static charge can cause "powder fly," dispersing potent dust.

  • Solvent Addition: Add solvent to the powder gently down the side of the vessel to minimize aerosolization.

  • Wet Wiping: Once the container is closed, wipe the exterior with a surfactant-soaked wipe before removing it from the containment hood.

C. De-Gowning (Doffing) Sequence

Rationale: Most exposures occur here due to invisible dust on PPE.

  • Outer Gloves: Remove inside the BSC/Hood. Dispose of as hazardous waste.

  • Suit Removal: Roll the suit outwards and downwards, trapping the outside surface inside the roll. Avoid shaking.

  • Respirator: Remove last. Wipe down reusable components with 70% Ethanol or 10% Bleach solution.

  • Wash: Wash hands and forearms immediately with soap and cool water (warm water opens pores, increasing absorption risk).

Emergency Response & Spill Management

If a spill occurs, immediate action is required to prevent area contamination.[1]

SpillResponse Spill Spill Detected Evacuate 1. Evacuate Area Allow dust to settle (15 min) Spill->Evacuate PPE_Up 2. Don Full PPE (Tyvek + PAPR + Double Gloves) Evacuate->PPE_Up TypeCheck Liquid or Powder? PPE_Up->TypeCheck Powder Powder Spill TypeCheck->Powder Liquid Liquid Spill TypeCheck->Liquid Cover Cover with wet paper towels (Prevent dust) Powder->Cover Do NOT sweep Absorb Absorb with Chemsorb pads Liquid->Absorb Clean Clean Area: 1. Soap/Water 2. 10% Bleach Cover->Clean Absorb->Clean Report Report to EHS Clean->Report

Figure 2: Emergency spill response logic. Note the prohibition of dry sweeping for powders.

Disposal & Deactivation

  • Chemical Deactivation: While specific data for the metabolite is limited, statins are generally susceptible to oxidative degradation. A 10% Sodium Hypochlorite (Bleach) solution is recommended for surface decontamination, followed by a water rinse to remove corrosive residue.

  • Waste Stream: All solid waste, contaminated PPE, and wipes must be segregated into "Cytotoxic/High Potency" waste containers.

  • Final Destruction: High-temperature incineration (>1000°C) is the only approved method for final destruction to ensure complete mineralization of the active structure.

References

  • U.S. Food and Drug Administration (FDA). (2001). Baycol (cerivastatin sodium) Withdrawal Market. Retrieved from [Link]

  • SafeBridge Consultants. (2002).[2] Occupational Health Toxicity / Potency Categorization and Handling Practices. (Industry Standard for Potent Compound Banding).

  • American Heart Association. (2018). Statin Safety and Associated Adverse Events. Arteriosclerosis, Thrombosis, and Vascular Biology. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Cerivastatin Registration Dossier - Hazards. Retrieved from [Link]

Sources

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。